Product packaging for Furo[2,3-B]pyridin-5-amine(Cat. No.:CAS No. 34668-30-9)

Furo[2,3-B]pyridin-5-amine

Cat. No.: B1321447
CAS No.: 34668-30-9
M. Wt: 134.14 g/mol
InChI Key: DEEXTUHKYSUKEA-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-5-amine (CAS 34668-30-9) is an important organic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. The furo[2,3-b]pyridine core is recognized as a vital structural motif for the development of novel biologically active compounds . Research highlights its significant role as a precursor for synthesizing kinase inhibitors and effective modulators of the Hedgehog signaling pathway . Furthermore, derivatives based on this scaffold have been investigated for their potential as anticancer agents and for activity against multidrug-resistant Mycobacterium tuberculosis . The amino functional group at the 5-position makes this compound a versatile building block for further chemical derivatization and exploration of structure-activity relationships. Researchers also utilize similar furopyridine structures in photophysical studies and as potential fluorescent sensors, indicating its utility beyond pure pharmacology . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Basic Identifiers: CAS Number: 34668-30-9 . Molecular Formula: C7H6N2O . Molecular Weight: 134.14 g/mol .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1321447 Furo[2,3-B]pyridin-5-amine CAS No. 34668-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEXTUHKYSUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618487
Record name Furo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-30-9
Record name Furo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Furo[2,3-b]pyridine Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological profile. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a focus on its applications in oncology, infectious diseases, and neuroscience. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile molecule, serving as a valuable resource for researchers engaged in drug discovery and development.

Anticancer Activity

Furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. The substitution pattern on the furo[2,3-b]pyridine nucleus plays a pivotal role in determining the potency and selectivity of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various substituted furo[2,3-b]pyridine analogs, with IC50 and GI50 values providing a quantitative measure of their efficacy.

Compound IDSubstitution PatternCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileHCT-116 (Colon)MTT49.0[1]
MCF-7 (Breast)MTT55.5[1]
HepG2 (Liver)MTT44.8[1]
A549 (Lung)MTT70.7[1]
2 Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateHCT-116 (Colon)MTT31.3[1]
MCF-7 (Breast)MTT19.3[1]
HepG2 (Liver)MTT22.7[1]
A549 (Lung)MTT36.8[1]
3 Furo[2,3-b]quinoline derivative 10c HCT-116 (Colon)MTT4.32
MCF-7 (Breast)MTT8.65
U2OS (Osteosarcoma)MTT24.96
A549 (Lung)MTT12.78
4 Tetrahydrothieno[2,3-b]quinolone-2-carboxamide derivative 17d MDA-MB-435 (Melanoma)NCI-600.023
MDA-MB-468 (Breast)NCI-600.046
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Furo[2,3-b]pyridine test compounds

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the furo[2,3-b]pyridine compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity Testing A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Addition & Incubation C->D E Formazan Solubilization D->E F Absorbance Reading (570 nm) E->F G IC50 Calculation F->G

Experimental workflow for in vitro cytotoxicity testing.

Kinase Inhibitory Activity

The furo[2,3-b]pyridine scaffold serves as a versatile template for the design of potent kinase inhibitors, which are crucial in cancer therapy due to the central role of kinases in cell signaling and proliferation.

Quantitative Kinase Inhibition Data

The following table presents the inhibitory activity of selected furo[2,3-b]pyridine derivatives against key kinases implicated in cancer progression.

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
5 CDK2/cyclin A2Luminescence Kinase Assay0.93[1]
6 PI3KαTR-FRET Assay0.175 ± 0.007
7 PI3KβTR-FRET Assay0.071 ± 0.003
8 AKTTR-FRET Assay0.411 ± 0.02
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to measure the inhibition of CDK2 activity.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

  • Furo[2,3-b]pyridine test compounds

  • CDK substrate peptide

  • ATP

  • Kinase assay buffer

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, followed by further dilution in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the CDK2/cyclin A2 enzyme, the substrate peptide, and the test compound or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and measure the remaining ATP via a luminescence signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[2]

G cluster_1 Experimental Workflow: In Vitro Kinase Inhibition Assay H Prepare Reagents (Enzyme, Substrate, ATP, Compound) I Reaction Incubation (Enzyme + Substrate + Compound) H->I J Initiate Reaction (Add ATP) I->J K Incubate (30°C) J->K L Add Detection Reagent (e.g., Kinase-Glo®) K->L M Measure Signal (Luminescence/Fluorescence) L->M N IC50 Determination M->N

Experimental workflow for in vitro kinase inhibition assay.

Modulation of Cellular Signaling Pathways

Furo[2,3-b]pyridine derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several furo[2,3-b]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

G cluster_2 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Furo_pyridine Furo[2,3-b]pyridine Derivative Furo_pyridine->PI3K Inhibits Furo_pyridine->AKT Inhibits

Inhibition of the PI3K/AKT/mTOR pathway by furo[2,3-b]pyridine derivatives.
MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Furo[2,3-b]pyridine derivatives can modulate this pathway, contributing to their anticancer effects.

G cluster_3 MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Furo_pyridine_MAPK Furo[2,3-b]pyridine Derivative Furo_pyridine_MAPK->Raf Inhibits

Modulation of the MAPK/ERK pathway by furo[2,3-b]pyridine derivatives.
NF-κB Signaling Pathway

The NF-κB signaling pathway plays a key role in inflammation and cancer. Some furo[2,3-b]pyridine derivatives have been found to inhibit this pathway, suggesting their potential as anti-inflammatory and anticancer agents.

G cluster_4 NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB IκBα degradation Gene_Expression Target Gene Expression Furo_pyridine_NFkB Furo[2,3-b]pyridine Derivative Furo_pyridine_NFkB->IKK Inhibits

Inhibition of the NF-κB pathway by furo[2,3-b]pyridine derivatives.
Experimental Protocol: Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect changes in the levels of key proteins in a signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the protein levels.[3][4][5][6]

Antimicrobial Activity

Several furo[2,3-b]pyridine derivatives have been investigated for their activity against various bacterial and fungal strains. The data suggests the potential of the furo[2,3-b]pyridine core in the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives, indicating their potential as antimicrobial agents.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
9 Staphylococcus aureus>100
Escherichia coli>100
10 Staphylococcus aureus50
Escherichia coli100
11 Bacillus subtilis2.18 - 3.08[7]
Escherichia coli2.18 - 3.08[7]
Candida albicans2.18 - 3.08[7]
Aspergillus niger2.18 - 3.08[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Furo[2,3-b]pyridine test compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Standard antibiotic (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the microbial strain.

  • Inoculation: Add the microbial suspension to each well of the plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Activity

Furo[2,3-b]pyridine-based compounds have been explored as inverse agonists of the cannabinoid-1 receptor (CB1R), suggesting their potential in the treatment of disorders related to the endocannabinoid system.[8]

Quantitative CNS-Related Activity Data

The following table provides binding affinity data for a furo[2,3-b]pyridine derivative at the CB1 receptor.

Compound IDTarget ReceptorAssay TypeKi (nM)Reference
12 Cannabinoid-1 Receptor (CB1R)Radioligand Binding Assay1.5

Conclusion

The furo[2,3-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown significant promise as anticancer, kinase inhibitory, antimicrobial, and CNS-active agents. The continued exploration of the structure-activity relationships of this scaffold, coupled with the elucidation of its mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of human diseases. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of the furo[2,3-b]pyridine core.

References

Furo[2,3-b]pyridin-5-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The furo[2,3-b]pyridine scaffold, also known as 7-azabenzofuran, represents a privileged heterocyclic structure in medicinal chemistry. Its derivatives have garnered significant interest due to a wide spectrum of biological activities, including potential applications as antimicrobial, antitumor, and neurotropic agents. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of a key derivative, Furo[2,3-b]pyridin-5-amine, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. Its core properties are summarized below, providing essential data for experimental design, characterization, and computational modeling.

General Properties
PropertyValueSource
CAS Number 34668-30-9[1]
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
Synonyms 5-Amino-furopyridin[1]
Purity Typically available at ≥98%[1]
Storage Sealed in dry, 2-8°C[1]
Computed Physicochemical Data

Computational models provide valuable predictions for the behavior of molecules in biological and chemical systems.

DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA) 52.05 Ų[1]
LogP (Octanol-Water Partition Coefficient) 1.41[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 0[1]

Spectroscopic and Safety Data

Spectroscopic Characterization

Definitive structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While specific spectral data for the parent amine is not provided in the literature search, the following methods are routinely cited for the characterization of the furo[2,3-b]pyridine scaffold:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of protons and carbons, confirming the substitution pattern and structural integrity.[2]

  • Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight and elemental composition.[3]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[2]

Researchers can obtain detailed spectral data from commercial suppliers or by performing these standard analytical experiments.[4]

Safety and Handling

The GHS classification for the parent furo[2,3-b]pyridine scaffold indicates potential hazards. Users should handle this compound with appropriate caution in a laboratory setting.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Experimental Protocols and Synthesis

The synthesis of the furo[2,3-b]pyridine core can be achieved through several strategic approaches. The introduction of the 5-amino group can be a key step in the synthesis or a post-modification of the core scaffold.

General Synthetic Strategies

Multiple routes have been developed for the synthesis of the furo[2,3-b]pyridine ring system, often allowing for diverse substitution patterns. A general workflow is depicted below.

cluster_0 Route A: Furan Annulation cluster_1 Route B: Pyridine Annulation cluster_2 Route C: One-Pot Synthesis A1 Functionalized Pyridine (e.g., 2-hydroxypyridine) A2 Palladium-Catalyzed Cyclization A1->A2 Alkynyl Substituent A3 2,3-Disubstituted Furo[2,3-b]pyridine A2->A3 B1 Functionalized Furan B2 Ring Closure Reaction B1->B2 B3 Furo[2,3-b]pyridine Core B2->B3 C1 β-Ketodinitriles + Alkynes C2 Pd(II)-Catalyzed Dual Annulative Cyclization C1->C2 C3 Substituted Furo[2,3-b]pyridine C2->C3

Caption: General synthetic strategies for the Furo[2,3-b]pyridine scaffold.

Protocol: C-H Amination for Synthesis of Aminated Derivatives

This protocol describes a modern and atom-economical approach to introduce an amino group onto a pre-existing furo[2,3-b]pyridine scaffold.[6]

1. Materials:

  • Furo[2,3-b]pyridine substrate (1.0 equiv)
  • Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)
  • Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)
  • Oxidant (e.g., PhI(OAc)₂)
  • Magnesium oxide (MgO, 2.0 equiv)
  • Anhydrous solvent (e.g., dichloromethane)
  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • To an oven-dried reaction vial, add the furo[2,3-b]pyridine substrate, rhodium catalyst, and magnesium oxide.
  • Seal the vial and purge with an inert gas.
  • Add the anhydrous solvent via syringe, followed by the nitrogen source.
  • Stir the reaction mixture at the designated temperature (e.g., room temperature to 80 °C).
  • Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.
  • Monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Upon completion, quench the reaction and purify the product using column chromatography.

Biological Activity and Therapeutic Potential

The furo[2,3-b]pyridine scaffold is a cornerstone for developing novel therapeutic agents. Derivatives have shown potent activity in several key areas of drug discovery.

Overview of Biological Activities
Target/ActivityDescriptionRelevant ScaffoldsSource
Lck Kinase Inhibition Potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck), a key enzyme in T-cell activation.2,3-Diarylfuro[2,3-b]pyridin-4-amines[7]
CB1R Inverse Agonism Orally active inverse agonists for the Cannabinoid-1 Receptor (CB1R), with potential applications in metabolic disorders.Furo[2,3-b]pyridine-based compounds[8]
Antitumor Activity Compounds exhibit antiproliferative activity against various cancer cell lines.Furo[2,3-b]pyridine derivatives[2]
Antimicrobial Activity The scaffold has been explored for the development of novel antibiotic agents.Aminated furo[2,3-b]pyridines[6]
PI3K/AKT Inhibition Dual inhibitors of the PI3K/AKT pathway, a critical signaling cascade in cancer.Furo[2,3-d]pyrimidines (related scaffold)[9][10]
NF-κB Pathway Modulation Inhibitors of IKKα, a key kinase in the non-canonical NF-κB signaling pathway.Pyrrolo[2,3-b]pyridines (related scaffold)[11]
Signaling Pathway Context: Lck Inhibition

The discovery of furo[2,3-b]pyridine derivatives as potent Lck inhibitors places them in the critical context of immune system modulation. Lck is an essential tyrosine kinase that initiates the signaling cascade upon T-cell receptor (TCR) engagement, making it a prime target for autoimmune diseases and certain cancers.

TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK) LAT->Downstream Response Cellular Response (Activation, Proliferation) Downstream->Response Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->Lck Inhibition

Caption: Role of Lck in TCR signaling and its inhibition by Furo[2,3-b]pyridines.

Drug Discovery Workflow

The furo[2,3-b]pyridine scaffold serves as a valuable starting point in a typical drug discovery and development pipeline.

cluster_0 Discovery & Synthesis cluster_1 Optimization cluster_2 Preclinical & Clinical A1 Scaffold Selection (Furo[2,3-b]pyridine) A2 Library Synthesis (Combinatorial Chemistry) A1->A2 A3 HTS & Hit ID A2->A3 B1 Hit-to-Lead (SAR Studies) A3->B1 Identified Hits B2 Lead Optimization (ADME/Tox Profiling) B1->B2 C1 In Vivo Efficacy (Animal Models) B2->C1 Candidate Drug C2 Clinical Trials C1->C2

Caption: Drug discovery workflow utilizing the Furo[2,3-b]pyridine scaffold.

References

In-depth Technical Guide: The Molecular Structure and Potential of Furo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will therefore focus on the known structural and computed physicochemical properties of Furo[2,3-b]pyridin-5-amine, supplemented with general information on the synthesis, spectroscopic analysis, and biological importance of the furo[2,3-b]pyridine class of compounds. This approach is intended to provide a foundational understanding and highlight the potential research avenues for this molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a fused furan and pyridine ring system, with an amine group substituted at the 5-position of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34668-30-9ChemScene[1]
Molecular Formula C₇H₆N₂OChemScene[1]
Molecular Weight 134.14 g/mol ChemScene[1]
IUPAC Name This compound(Predicted)
SMILES NC1=CN=C2OC=CC2=C1ChemScene[1]
Topological Polar Surface Area (TPSA) 52.05 ŲChemScene[1]
logP (octanol-water partition coefficient) 1.41ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 0ChemScene[1]

It is important to note that a related compound, 2,3-dihydrothis compound (CAS 34668-07-0), is also documented and should not be confused with the unsaturated parent compound of interest.[2]

Spectroscopic Data (General Considerations)

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, based on the general characteristics of the furo[2,3-b]pyridine scaffold and related aromatic amines, the following spectral features would be anticipated:

  • ¹H NMR: Aromatic protons on both the furan and pyridine rings would be expected in the downfield region (typically δ 6.5-8.5 ppm). The protons of the amine group would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: Resonances for the carbon atoms of the fused heterocyclic system would be observed in the aromatic region of the spectrum. The carbon atom attached to the amino group would experience an upfield shift due to the electron-donating nature of the nitrogen.

  • IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-N stretching, and C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region). The C-O-C stretching of the furan ring would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN from the pyridine ring or CO from the furan ring.

Synthesis of the Furo[2,3-b]pyridine Scaffold (General Methodologies)

While a specific, detailed protocol for the synthesis of this compound is not documented, several general strategies have been employed for the construction of the furo[2,3-b]pyridine core. These methods can be broadly categorized into:

  • Annulation of a furan ring onto a pre-existing pyridine derivative.

  • Annulation of a pyridine ring onto a pre-existing furan derivative.

A common approach involves the reaction of a substituted 2-halopyridine with a suitable furan precursor, followed by an intramolecular cyclization reaction. For the synthesis of the 5-amino derivative, a 2-halo-5-nitropyridine could potentially serve as a starting material, with the nitro group being reduced to an amine in a later step of the synthesis.

dot

Synthesis_Methodology Start Starting Materials (e.g., 2-halopyridine derivative) Intermediate Intermediate Formation (e.g., Ether linkage) Start->Intermediate Reaction with furan precursor Cyclization Intramolecular Cyclization (Formation of furan ring) Intermediate->Cyclization Base or metal catalysis Modification Functional Group Modification (e.g., Nitro reduction to amine) Cyclization->Modification Product This compound Modification->Product

Caption: Generalized synthetic workflow for Furo[2,3-b]pyridine derivatives.

Biological Activity and Therapeutic Potential (Inferred)

Direct experimental evidence for the biological activity of this compound is lacking. However, the furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in potent, biologically active compounds.[3]

Derivatives of furo[2,3-b]pyridine have been reported to exhibit a range of biological activities, including:

  • Kinase Inhibition: Many furo[2,3-b]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The structural similarity of the furo[2,3-b]pyridine core to the purine ring of ATP allows these compounds to bind to the ATP-binding site of kinases, thereby inhibiting their activity.

  • Anticancer Activity: As a consequence of their kinase inhibitory properties, several furo[2,3-b]pyridine analogues have demonstrated cytotoxic effects against various cancer cell lines.[3]

  • Antiviral and Antimicrobial Activities: Some compounds containing the furo[2,3-b]pyridine scaffold have also shown potential as antiviral and antimicrobial agents.[3]

The presence of the 5-amino group in this compound provides a key site for potential hydrogen bonding interactions with biological targets, which could contribute to its binding affinity and selectivity.

dot

Potential_Signaling_Pathways Furo_Amine This compound (Hypothesized) Kinase Protein Kinase (e.g., Tyrosine Kinase) Furo_Amine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Cell_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cell_Response Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Incubate Incubate Kinase with Test Compound Start->Incubate React Initiate Reaction with Substrate & ATP Incubate->React Detect Add Detection Reagents (Antibody, SA-APC) React->Detect Measure Measure TR-FRET Signal Detect->Measure

References

Furo[2,3-b]pyridin-5-amine Scaffold: A Technical Guide to Its Mechanism of Action as an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[2,3-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry as a "privileged structure." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the mechanism of action of inhibitors based on the Furo[2,3-b]pyridine core, with a particular focus on their role as kinase inhibitors. While specific biological data for Furo[2,3-b]pyridin-5-amine itself is limited in publicly available literature, this document consolidates findings from various derivatives to elucidate the therapeutic potential of this chemical class. The primary mechanism of action for many Furo[2,3-b]pyridine derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.

Core Mechanism of Action: Kinase Inhibition

The Furo[2,3-b]pyridine nucleus serves as a potent pharmacophore for the design of ATP-competitive kinase inhibitors. The nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can act as hydrogen bond acceptors, facilitating crucial interactions within the ATP-binding pocket of various kinases. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating aberrant signaling pathways.

Key Kinase Targets and Signaling Pathways

Derivatives of the Furo[2,3-b]pyridine scaffold have demonstrated inhibitory activity against a range of kinases implicated in oncology and other diseases.

  • Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for cancer therapy. Certain Furo[2,3-b]pyridine derivatives have shown potent inhibition of CDK2.[1]

  • Akt (Protein Kinase B): A pivotal node in the PI3K/Akt signaling pathway, Akt is crucial for cell survival and proliferation. Inhibition of Akt by Furo[2,3-b]pyridine analogs can induce apoptosis in cancer cells.[1][3]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, Lck plays a critical role in T-cell signaling. Selective Lck inhibitors based on the 2,3-diarylfuro[2,3-b]pyridine scaffold have been developed.[4]

  • Phosphoinositide 3-kinase (PI3K): As a critical upstream regulator of Akt, PI3K is another important target in cancer therapy. Dual PI3K/Akt inhibitors have been developed from the related furopyrimidine scaffold.[5]

  • B-Raf: A serine/threonine-protein kinase in the MAPK/ERK pathway, mutated B-Raf is a key driver in several cancers. Furo[2,3-c]pyridine-based compounds have been identified as potent and selective B-Raf inhibitors.[6]

Below is a diagram illustrating the general mechanism of Furo[2,3-b]pyridine-based inhibitors in the context of a generic kinase signaling pathway.

Kinase_Inhibition_Pathway General Kinase Inhibition by Furo[2,3-b]pyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., CDK2, Akt, Lck) Growth_Factor_Receptor->Kinase Activates Substrate_Protein Substrate Protein Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Kinase Binds to active site Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->Kinase Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cell Proliferation, Survival, etc. Phosphorylated_Substrate->Cellular_Response Leads to

Caption: General mechanism of Furo[2,3-b]pyridine inhibitors.

Quantitative Data on Inhibitory Activity

The following tables summarize the reported in vitro activity of various Furo[2,3-b]pyridine derivatives against different cancer cell lines and kinases. It is important to note that the activity is highly dependent on the specific substitutions on the Furo[2,3-b]pyridine core.

Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [2]

CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Doxorubicin (Control)-40.064.824.758.1
Compound 16-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8
Compound 42-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives

Compound IDTarget KinaseAssay TypeParameterValue (µM)Reference
FP-1CDK2/cyclin A2Biochemical (Kinase-Glo)IC500.93[7]
Compound 14CDK2/cyclin A2BiochemicalIC500.93[1]
FP-2PI3KαBiochemicalIC500.0018[7]
FP-2HeLa Cell ProliferationCell-BasedIC500.21[7]
Compound 10b (Furopyrimidine)PI3Kα/βBiochemicalIC500.175 / 0.071[5]
Compound 10b (Furopyrimidine)AKTBiochemicalIC500.411[5]

Other Reported Mechanisms of Action

While kinase inhibition is a predominant mechanism, derivatives of the Furo[2,3-b]pyridine scaffold have been reported to exhibit other biological activities:

  • Cannabinoid-1 Receptor (CB1R) Inverse Agonism: Certain Furo[2,3-b]pyridine-based compounds have been identified as inverse agonists of the CB1 receptor, suggesting potential applications in metabolic disorders.[8][9]

  • Phosphoinositide Specific-Phospholipase C (PLC) Inhibition: Molecular modeling studies have suggested that some thieno[2,3-b]quinolone-2-carboxamides, structurally related to furopyridines, may inhibit PLC.[10]

  • DNA Alkylation: Highly complex, fused-ring systems derived from furoacridones have been shown to act as DNA alkylating agents.[11]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the inhibitory activity of Furo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a Furo[2,3-b]pyridine derivative against a specific protein kinase. A luminescence-based assay measuring ATP consumption is a common method.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Furo[2,3-b]pyridine test compound

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Furo[2,3-b]pyridine test compound in the kinase assay buffer. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction:

    • Add the kinase and its specific substrate to each well of the plate.

    • Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminate the kinase reaction and deplete the remaining ATP, then convert the generated ADP back to ATP and measure the light output using a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Dilution Prepare Serial Dilution of Furo[2,3-b]pyridine Inhibitor Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Diluted Inhibitor Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP and Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction and Deplete Remaining ATP Initiate_Reaction->Stop_Reaction ADP_to_ATP Convert ADP to ATP Stop_Reaction->ADP_to_ATP Measure_Luminescence Add Luciferase/Luciferin and Measure Luminescence ADP_to_ATP->Measure_Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of Furo[2,3-b]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furo[2,3-b]pyridine test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the Furo[2,3-b]pyridine test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of cell proliferation) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

The Furo[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the development of novel inhibitors, particularly targeting protein kinases. The accumulated evidence from a multitude of its derivatives strongly suggests that the primary mechanism of action for many of these compounds is the competitive inhibition of ATP binding to kinases that are crucial for cancer cell proliferation and survival. While the specific biological profile of the parent compound, this compound, requires further investigation, the broader class of Furo[2,3-b]pyridine derivatives holds significant therapeutic potential. Future research should focus on elucidating the structure-activity relationships of this scaffold to optimize potency and selectivity for specific kinase targets, ultimately leading to the development of novel and effective therapies.

References

Furo[2,3-b]pyridine: A Versatile Scaffold for Potent Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry as a promising framework for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides a comprehensive overview of the Furo[2,3-b]pyridine scaffold as a potent kinase inhibitor, summarizing key quantitative data, detailing experimental protocols for inhibitor evaluation, and visualizing the intricate signaling pathways modulated by these compounds.

Kinase Inhibitory Profile of Furo[2,3-b]pyridine Derivatives

Furo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. The following tables summarize the in vitro potency of representative compounds against key kinase targets and their cytotoxic effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 1 CDK2/cyclin A20.57Roscovitine0.394
Compound 4 CDK2/cyclin A20.24Roscovitine0.394
Compound 8 CDK2/cyclin A20.65Roscovitine0.394
Compound 11 CDK2/cyclin A20.50Roscovitine0.394
Compound 14 CDK2/cyclin A20.93Roscovitine0.394
Compound 21 IRAK40.0062Screening hit 160.243
Compound 38 IRAK40.0073Screening hit 160.243
2,3-diaryl-4-aminofuro[2,3-b]pyridine derivativeLckPotent and selective inhibition reported--
Furo[2,3-d]pyrimidine derivative 10b PI3Kα0.175 ± 0.007--
Furo[2,3-d]pyrimidine derivative 10b PI3Kβ0.071 ± 0.003--
Furo[2,3-d]pyrimidine derivative 10b Akt0.411 ± 0.02--

Note: Specific IC50 values for Lck inhibition by 2,3-diaryl-4-aminofuro[2,3-b]pyridine derivatives were described as potent but quantitative data was not publicly available in the reviewed sources.[1] The Furo[2,3-d]pyrimidine scaffold is a closely related analog.[2]

Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine Derivatives against Cancer Cell Lines (IC50 in µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Compound 1 31.319.322.736.8
Compound 4 49.055.544.870.7
Doxorubicin (Control) 40.064.824.758.1

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of kinase inhibitors. The following sections outline standard protocols for key experiments cited in the investigation of Furo[2,3-b]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A2, Lck, Akt, IRAK4)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (specific to each kinase)

  • Test compound (Furo[2,3-b]pyridine derivative)

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

  • Plate reader (luminescence, fluorescence, or radioactivity detector)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In the wells of the assay plate, add the kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound or control to the wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)

  • Cell culture medium and supplements

  • Test compound (Furo[2,3-b]pyridine derivative)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or positive control. Include a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the cellular signaling context is critical for elucidating the mechanism of action of Furo[2,3-b]pyridine-based kinase inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these compounds and a general workflow for their evaluation.

experimental_workflow Experimental Workflow for Furo[2,3-b]pyridine Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Studies synthesis Synthesis of Furo[2,3-b]pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assay (IC50 Determination) characterization->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) (IC50 Determination) kinase_assay->cell_viability western_blot Western Blot Analysis (Target Phosphorylation) cell_viability->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis pk_studies Pharmacokinetic Studies apoptosis->pk_studies efficacy_models In Vivo Efficacy (Xenograft Models) pk_studies->efficacy_models

Experimental Workflow for Kinase Inhibitor Evaluation.

cdk2_pathway CDK2 Signaling Pathway Inhibition gf Growth Factors gfr Growth Factor Receptors gf->gfr cyclinD_cdk46 Cyclin D / CDK4/6 gfr->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb P e2f E2F rb->e2f cyclinE Cyclin E e2f->cyclinE Transcription s_phase S-Phase Entry & DNA Replication e2f->s_phase cyclinE_cdk2 Cyclin E / CDK2 cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 cyclinE_cdk2->rb P inhibitor Furo[2,3-b]pyridine Inhibitor inhibitor->cdk2

Inhibition of the CDK2 Signaling Pathway.

lck_pathway Lck Signaling Pathway in T-Cell Activation tcr T-Cell Receptor (TCR) lck Lck tcr->lck cd4_cd8 CD4 / CD8 cd4_cd8->lck zap70 ZAP-70 lck->zap70 P lat LAT zap70->lat P plc_gamma1 PLCγ1 lat->plc_gamma1 downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) plc_gamma1->downstream t_cell_activation T-Cell Activation downstream->t_cell_activation inhibitor Furo[2,3-b]pyridine Inhibitor inhibitor->lck

Modulation of the Lck Signaling Cascade.

akt_pathway PI3K/Akt Signaling Pathway Inhibition gf Growth Factors rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt P mtor mTOR akt->mtor P cell_survival Cell Survival akt->cell_survival proliferation Proliferation mtor->proliferation inhibitor Furo[2,3-b]pyridine Derivative inhibitor->akt irak4_pathway IRAK4 Signaling Pathway in Inflammation tlr_il1r TLR / IL-1R myd88 MyD88 tlr_il1r->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 P traf6 TRAF6 irak1->traf6 nfkb_mapk NF-κB & MAPK Activation traf6->nfkb_mapk inflammation Pro-inflammatory Cytokine Production nfkb_mapk->inflammation inhibitor Furo[2,3-b]pyridine Inhibitor inhibitor->irak4

References

A Comprehensive Pharmacological Profile of Novel Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine, or 7-azabenzofuran, scaffold has emerged as a privileged structure in medicinal chemistry, attracting significant attention for its wide range of pharmacological activities.[1][2][3] The unique fusion of a furan ring with a pyridine core provides a versatile template for developing novel therapeutic agents.[3] This technical guide offers an in-depth analysis of the pharmacological profile of novel Furo[2,3-b]pyridine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It consolidates quantitative data, details key experimental protocols, and visualizes critical pathways to support ongoing research and drug development efforts.

Pharmacological Activities

Furo[2,3-b]pyridine derivatives have demonstrated potent biological effects across several therapeutic areas. Their efficacy is highly dependent on the nature and position of substituents on the core scaffold, which allows for fine-tuning of their activity and selectivity.

Anticancer Activity

The most extensively studied application of Furo[2,3-b]pyridine compounds is in oncology. These derivatives have shown significant cytotoxic effects against a variety of human cancer cell lines.[1][4] Some compounds have exhibited potency comparable or even superior to standard-of-care drugs like Doxorubicin in preclinical studies.

Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)

Compound Substitution Pattern HCT-116 (Colon) MCF-7 (Breast) HepG2 (Liver) A549 (Lung) Reference
Doxorubicin (Control) - 40.0 64.8 24.7 58.1 [1]
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile 31.3 19.3 22.7 36.8 [1]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile 49.0 55.5 44.8 70.7 [1]
Compound 7 Trifluoromethyl substituted derivative - - - 5.8 [4]
Compound 12a Trifluoromethyl substituted derivative - - - 3.6 [4]

| MI-S0 to MI-S3 | Chalcone-derived | - | Potent Activity | - | - |[5][6] |

Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.

Kinase Inhibitory Activity

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of several key kinases. For instance, certain derivatives effectively inhibit Cyclin-Dependent Kinase 2 (CDK2), a crucial enzyme in cell cycle regulation.[7] Others have been developed as potent and selective inhibitors of Lymphocyte-Specific Protein Tyrosine Kinase (Lck) and cdc-like kinases (CLKs).[8][9]

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)

Compound Target Kinase IC50 (µM) Reference
Roscovitine (Control) CDK2 0.394 [7]
Compound 4 CDK2 0.24 [7]
Compound 14 CDK2 0.93 [7]
Various Derivatives Lck Potent Inhibition [9]

| Various Derivatives | IRAK4 | Modulatory Effects |[1] |

Antimicrobial Activity

While less explored than their anticancer potential, several Furo[2,3-b]pyridine derivatives have been evaluated for activity against various bacterial and fungal strains.[1] The data suggests that the scaffold holds promise for the development of new antimicrobial agents.

Table 3: Antimicrobial Activity of Related Pyridine Derivatives

Compound Type Target Microorganism Activity Metric Result Reference
Pyridine Derivatives S. aureus, E. coli MIC Modest to Good [10][11]

| Pyridine Derivatives | C. albicans | MIC | Modest Activity |[11] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Other Pharmacological Activities

The structural versatility of the Furo[2,3-b]pyridine core has led to its exploration for other therapeutic targets. Notably, derivatives have been synthesized and evaluated as cannabinoid-1 receptor (CB1R) inverse agonists, which are effective orally active modulators of CB1R.[12]

Experimental Protocols

The evaluation of Furo[2,3-b]pyridine compounds involves a range of standard and specialized biological assays.

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of Furo[2,3-b]pyridine analogs is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2, A549) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and are allowed to adhere for 24 hours.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds. A positive control, such as Doxorubicin, and a vehicle control are included. The plates are then incubated for an additional 48-72 hours.[1]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value is calculated from the dose-response curve.

Kinase Inhibition Assay

The ability of compounds to inhibit specific kinases is typically measured using in vitro enzyme assays.

  • Assay Setup: The kinase enzyme (e.g., CDK2/cyclin A2), a substrate, and ATP are combined in a buffer solution in a 96-well plate.[7]

  • Compound Addition: Test compounds are added at varying concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition is calculated relative to controls, and the IC50 value is determined.

Antimicrobial Susceptibility Testing: Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

  • Preparation: A serial dilution of the test compounds is prepared in a 96-well plate containing a suitable growth medium.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[1]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizing Workflows and Pathways

Diagrams help clarify complex processes from synthesis to biological effect.

cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., Chalcones) synth Chemical Synthesis (Cyclizations, Modifications) start->synth char Spectroscopic Characterization (NMR, HRMS) synth->char invitro In Vitro Assays (Anticancer, Kinase, Antimicrobial) char->invitro Test Compounds invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo Promising Hits data Quantitative Analysis (IC50, MIC Determination) invitro->data invivo->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Optimization sar->lead lead->synth Iterative Design

Caption: Experimental workflow for the evaluation of Furo[2,3-b]pyridine analogs.[1]

compound Furo[2,3-b]pyridine Derivative kinase Protein Kinase (e.g., IRAK4, CDK2, Lck) compound->kinase Inhibition pathway1 NF-κB Pathway kinase->pathway1 Activates pathway2 MAPK Pathway kinase->pathway2 Activates pathway3 Cell Cycle Progression kinase->pathway3 Regulates response1 Inflammation Cancer Proliferation pathway1->response1 pathway2->response1 response2 Cell Cycle Arrest Apoptosis pathway3->response2

Caption: Mechanism of action via kinase inhibition signaling pathways.[1][7]

References

An In-depth Technical Guide on the In Vitro Evaluation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, also known as 4-fluoro-7-azaindole, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "privileged" structure due to its resemblance to purine and its capacity to form crucial hydrogen bond interactions with biological targets.[2] The strategic placement of a fluorine atom at the 4-position and an amino group at the 5-position can substantially alter the molecule's physicochemical and pharmacological properties, potentially leading to the development of potent and selective inhibitors of various protein kinases.[2] While specific biological data for 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is not extensively available in the public domain, this guide provides a comprehensive overview of its potential in vitro evaluation based on established methodologies for analogous compounds.[3] This document outlines plausible experimental protocols, representative data from structurally related molecules, and the signaling pathways this compound is likely to modulate.

Quantitative Data from Analogous Compounds

The following tables summarize the inhibitory activity of representative compounds containing the 1H-pyrrolo[2,3-b]pyridine core against various kinases. This data illustrates the potential potency and selectivity that derivatives of this scaffold can achieve.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[4][5][6]

Note: Compound 4h is a derivative of 1H-pyrrolo[2,3-b]pyridine, not the specific title compound.[4][5]

Table 2: Inhibitory Activity of a Related Pyrrolo[2,3-d]pyrimidine Core Against Protein Kinase B (Akt/PKB) and Protein Kinase A (PKA)

CompoundPKB/Akt IC50 (nM)PKA IC50 (nM)Selectivity (PKA/Akt)
Representative Inhibitor20>1000>50

Note: This data is for a related pyrrolo[2,3-d]pyrimidine core, demonstrating the potential for achieving high potency and selectivity with similar scaffolds.[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established procedures for characterizing small molecule kinase inhibitors.[8]

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine against a panel of target kinases (e.g., FGFR1, FGFR2, FGFR3, VEGFR2).[8]

Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method for measuring the phosphorylation of a substrate by a target kinase.[8]

  • Procedure:

    • The target kinase, a biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.

    • 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine is added in a series of dilutions.[8]

    • The reaction is initiated with the addition of ATP and incubated at room temperature.[8]

    • The reaction is terminated by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.[8]

    • Following another incubation period, the TR-FRET signal is measured on a compatible plate reader.[8]

    • The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the resulting dose-response curve.[8]

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effects of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine on cancer cell lines with dysregulated kinase signaling.[8]

Methodology: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density by measuring cellular protein content.[8]

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.[8]

    • The cells are then treated with increasing concentrations of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine for 72 hours.[8]

    • Post-treatment, the cells are fixed using trichloroacetic acid.[8]

    • The fixed cells are stained with SRB dye.[8]

    • Unbound dye is washed away, and the protein-bound dye is solubilized.[8]

    • Absorbance is measured at 510 nm with a microplate reader.[8]

    • The GI50 (concentration for 50% growth inhibition) is then determined.[8]

Apoptosis Assay

Objective: To ascertain if the observed anti-proliferative activity is a result of apoptosis induction.[8]

Methodology: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is utilized to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Procedure:

    • Cells are treated with 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine at its GI50 concentration for 24 or 48 hours.[8]

    • Both adherent and floating cells are collected and washed with cold PBS.[8]

    • The cells are resuspended in Annexin V binding buffer.[8]

    • Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.[8]

    • The stained cells are subsequently analyzed by flow cytometry.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways targeted by 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine and a general workflow for its synthesis and evaluation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Inhibitor->FGFR PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Downstream Downstream Effectors AKT->Downstream Survival Cell Survival, Growth, Proliferation Downstream->Survival Inhibitor 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (or derivative) Inhibitor->AKT Experimental_Workflow Synthesis Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assays Purification->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) Purification->CellAssay DataAnalysis Data Analysis (IC50/GI50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

References

The Structure-Activity Relationship of Furo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The furo[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of furo[2,3-b]pyridine analogs, with a focus on their anticancer and kinase inhibitory activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Anticancer and Kinase Inhibitory Activity

Furo[2,3-b]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cell cycle progression and signal transduction.[1] Key targets include Cyclin-Dependent Kinase 2 (CDK2), Lymphocyte-specific protein tyrosine kinase (Lck), Protein Kinase B (Akt), and Interleukin-1 receptor-associated kinase 4 (IRAK4).

CDK2 Inhibition and Anticancer Activity

CDK2 is a key regulator of the G1/S phase transition of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[1] A series of furo[2,3-b]pyridine analogs have been synthesized and evaluated for their CDK2 inhibitory and antiproliferative activities.

Table 1: In Vitro CDK2/cyclin A2 Inhibitory Activity of Furo[2,3-b]pyridine Analogs and Precursors [1]

Compound IDStructure DescriptionTarget KinaseIC50 (µM)
1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileCDK2/cyclin A20.57
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24
8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65
11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50
14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93
RoscovitineReference CompoundCDK2/cyclin A20.394

Table 2: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Precursors (IC50 in µM) [1]

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
1 31.319.322.736.8
4 49.055.544.870.7
Doxorubicin40.064.824.758.1

Note: Specific IC50 values for the furo[2,3-b]pyridine analog (Compound 14) against these cell lines were not provided in the primary reference, though it was highlighted for its potent CDK2 inhibition.[1]

Structure-Activity Relationship (SAR) for CDK2 Inhibition:

The data suggests that the 2-chloronicotinonitrile precursor 4 is the most potent CDK2 inhibitor in this series, with an IC50 value of 0.24 µM.[1] The formation of the furo[2,3-b]pyridine ring in compound 14 results in a slight decrease in CDK2 inhibitory activity compared to some of the precursors.

Inhibition of the CDK2/cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). This leads to the sequestration of the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry and resulting in G1 cell cycle arrest.

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase_Transition G1/S Transition cluster_Inhibition Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyperphosphorylates G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest leads to Furo_pyridine Furo[2,3-b]pyridine Analog Furo_pyridine->CDK2

CDK2 signaling at the G1/S transition and the mechanism of inhibition.
Lck, Akt, and IRAK4 Inhibition

While the primary focus of many studies has been on CDK2, furo[2,3-b]pyridine and its related scaffolds, such as furo[2,3-d]pyrimidines, have also shown inhibitory activity against other important kinases.

  • Lck (Lymphocyte-specific protein tyrosine kinase): 2,3-Diarylfuro[2,3-b]pyridine-4-amines have been identified as a novel class of potent and selective Lck inhibitors.[2] Furo[2,3-d]pyrimidines have also demonstrated potent Lck inhibition, with IC50 values in the low nanomolar range.[3][4]

  • Akt (Protein Kinase B): Furo[2,3-d]pyrimidine derivatives have been evaluated as Akt1 kinase inhibitors, with some compounds showing IC50 values in the micromolar range.[5] A related furo[2,3-d]pyrimidine derivative, compound 10b, demonstrated potent dual inhibitory activity against PI3Kα/β and AKT with IC50 values of 0.175 ± 0.007, 0.071 ± 0.003, and 0.411 ± 0.02 μM, respectively.[6][7]

  • IRAK4 (Interleukin-1 receptor-associated kinase 4): Furo[2,3-b]pyridine analogs have been identified as potential inhibitors of IRAK4, a key mediator in inflammatory signaling pathways.[1] Some IRAK4 inhibitors with different core structures have achieved IC50 values in the low nanomolar range.[8][9]

Kinase_Pathways cluster_Lck Lck Signaling cluster_Akt PI3K/Akt Signaling cluster_IRAK4 IRAK4 Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 T_Cell_Activation T-Cell Activation ZAP70->T_Cell_Activation RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB_MAPK NF-κB / MAPK Activation TRAF6->NFkB_MAPK Furo_pyridine Furo[2,3-b]pyridine Analogs Furo_pyridine->Lck Furo_pyridine->Akt Furo_pyridine->IRAK4

Overview of Lck, PI3K/Akt, and IRAK4 signaling pathways targeted by furo[2,3-b]pyridine analogs.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key furo[2,3-b]pyridine precursors and the biological assays used to evaluate their activity.

Synthesis of Furo[2,3-b]pyridine Precursors

The synthesis of the furo[2,3-b]pyridine scaffold often involves a multi-step process, starting with the construction of a substituted pyridine ring, followed by the annulation of the furan ring.

A mixture of 1-(naphthalen-1-yl)ethanone, thiophene-2-carboxaldehyde, and ethyl cyanoacetate is condensed in the presence of a catalytic amount of ammonium acetate and piperidine in ethanol at ambient temperature.

The nicotinonitrile precursor is reacted with a mixture of POCl3 and PCl5. The resulting solid is filtered, dried, and crystallized from ethanol.

A common method for the synthesis of the furo[2,3-b]pyridine ring system involves the reaction of a 2-alkoxynicotinonitrile derivative with an α-haloester in the presence of a base, followed by cyclization.

In Vitro Biological Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The inhibitory activity of the compounds against CDK2/cyclin A2 is determined using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

  • Reagent Preparation: Prepare serial dilutions of the test compound, kinase buffer, CDK2/cyclin A2 enzyme, substrate (e.g., histone H1), and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compound, enzyme, and substrate. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • IC50 Calculation: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Start: Furo[2,3-b]pyridine Analog Synthesis synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay In Vitro Kinase Assay (e.g., CDK2, Lck, Akt, IRAK4) characterization->kinase_assay anticancer_assay In Vitro Anticancer Assay (MTT Assay) characterization->anticancer_assay ic50 IC50 Determination kinase_assay->ic50 anticancer_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar end End: Identification of Lead Compounds sar->end Lead Optimization

General experimental workflow for the synthesis and evaluation of furo[2,3-b]pyridine analogs.

Conclusion

The furo[2,3-b]pyridine scaffold represents a versatile and promising template for the design of novel kinase inhibitors with potential applications in oncology and the treatment of inflammatory diseases. The structure-activity relationship studies highlighted in this guide demonstrate that substitutions on the furo[2,3-b]pyridine core can be fine-tuned to achieve potent and selective inhibition of various kinases. Further optimization of these analogs, guided by the methodologies and insights presented herein, may lead to the development of next-generation therapeutics.

References

Target Identification for Furo[2,3-b]pyridin-5-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this heterocyclic system have shown significant potential in the development of novel therapeutics, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the identified molecular targets for Furo[2,3-b]pyridin-5-amine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Data Presentation: Quantitative Inhibitory Activities

The therapeutic potential of Furo[2,3-b]pyridine derivatives is underscored by their potent inhibitory activity against various biological targets. The following tables summarize the in vitro anticancer and kinase inhibitory activities of selected compounds from this class and its closely related isosteres, such as Furo[2,3-d]pyrimidines.

Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine and Related Derivatives (IC50/GI50 in µM)

Compound IDSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8[1]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7[1]
Compound 5l 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea2.71 ± 0.16--3.22 ± 0.2[2]
Compound 10b Furo[2,3-d]pyrimidine derivative0.91 - 16.7 (GI50 range across 38 cell lines)1.51 (HS 578T, GI50)--[3][4]
Doxorubicin (Control)3.10 ± 0.2264.824.758.1[1][2]

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives (IC50 in µM)

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4 CDK2/cyclin A20.24Roscovitine0.394[1][5]
Compound 1 CDK2/cyclin A20.57Roscovitine0.394[1][5]
Compound 8 CDK2/cyclin A20.65Roscovitine0.394[1][5]
Compound 11 CDK2/cyclin A20.50Roscovitine0.394[1][5]
Compound 14 CDK2/cyclin A20.93Roscovitine0.394[1][5]
Compound 21 IRAK40.0062Screening hit 160.243[1]
Compound 38 IRAK40.0073Screening hit 160.243[1]
Compound 10b PI3Kα0.175 ± 0.007--[3][4]
Compound 10b PI3Kβ0.071 ± 0.003--[3][4]
Compound 10b AKT0.411 ± 0.02--[3][4]
Compound 3a Akt124--[6]

Key Molecular Targets and Signaling Pathways

This compound derivatives have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. Key targets identified include protein kinases such as PI3K, AKT, B-Raf, and IRAK4, as well as the cannabinoid receptor 1 (CB1R).

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Furo[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity against PI3K and AKT.[3][4]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.

B-Raf/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway, which includes B-Raf, is critical for cell proliferation and survival. Mutations in B-Raf are common in various cancers. Furo[2,3-c]pyridine-based compounds have been identified as potent B-Raf inhibitors.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Inhibitor This compound Derivative Inhibitor->BRaf IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Inhibitor This compound Derivative Inhibitor->IRAK4 Experimental_Workflow Synthesis Compound Synthesis PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Synthesis->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification TargetDeconvolution Target Deconvolution (e.g., Kinase Panel Screening) HitIdentification->TargetDeconvolution Active Compounds LeadOptimization Lead Optimization (SAR Studies) TargetDeconvolution->LeadOptimization InVivo In Vivo Efficacy & Toxicology Studies LeadOptimization->InVivo

References

Spectroscopic Scrutiny of Furo[2,3-b]pyridines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine core, a fused heterocyclic system comprising a furan ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this versatile structure have demonstrated a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3] A thorough understanding of the spectroscopic characteristics of these compounds is paramount for their unambiguous identification, structural elucidation, and the advancement of structure-activity relationship (SAR) studies in drug discovery. This technical guide provides a comprehensive overview of the spectroscopic analysis of Furo[2,3-b]pyridine compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Spectroscopic Data Analysis

The characterization of Furo[2,3-b]pyridine derivatives relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.[1][4] The data gleaned from these methods provide a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within the Furo[2,3-b]pyridine scaffold and its substituents.

¹H NMR Spectroscopic Data:

The proton chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons on the pyridine and furan rings typically resonate in the downfield region (7.0-9.0 ppm), with their exact positions and splitting patterns dictated by the nature and position of substituents.

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
5-Ethyl-2-methyl pyridine (a related pyridine derivative)CDCl₃H-18.32d2.1[5]
H-27.38dd7.9, 2.1[5]
H-37.05d7.9[5]
CH₂2.58q7.6[5]
CH₃ (on pyridine)2.50s-[5]
CH₃ (of ethyl)1.21t7.6[5]
Furo[2,3-d]pyrimidine based chalcone derivative (related furan-fused system)DMSO-d₆βH8.52d15.7[6]
pyrimidine H8.12s-[6]
αH7.56d15.7[6]
ArH7.4s-[6]
ArH7.31d8.3[6]
ArH7.02d8.3[6]
OCH₃3.81s-[6]
CH₃2.63s-[6]

¹³C NMR Spectroscopic Data:

The carbon chemical shifts in ¹³C NMR provide information about the carbon skeleton of the molecule. The carbons of the heterocyclic rings and any aromatic substituents typically appear in the range of 100-160 ppm.

Compound/DerivativeSolventCarbon AtomChemical Shift (δ, ppm)Reference
Furo[2,3-b]pyridineCDCl₃C-2140-145 (Predicted)[7]
C-3105-110 (Predicted)[7]
C-3a145-150 (Predicted)[7]
C-5148-152 (Predicted)[7]
C-6118-122 (Predicted)[7]
C-7130-135 (Predicted)[7]
C-7a155-160 (Predicted)[7]
Furo[2,3-b]pyridine derivative (3a-l series)-C-6151.2[8]
C-4160.4[8]
C-2162.6[8]
CO203.1[8]
C-395.4[8]
CN114.1[8]
CH-5116.7[8]
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the molecular formula.[1][4] The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.

Predicted Fragmentation Pathways for Furo[2,3-b]pyridine:

Based on the principles of mass spectral fragmentation of related heterocyclic compounds, the following pathways are plausible for the Furo[2,3-b]pyridine core under electron ionization (EI):

  • Loss of HCN: A common fragmentation for pyridine-containing rings, leading to a fragment ion at m/z 92 from the molecular ion (m/z 119).[9]

  • Cleavage of the C-O bond: Breakage of the ether linkage in the furan ring can lead to various fragments. For instance, the loss of a CHO radical would result in a fragment at m/z 90.[9]

  • Retro-Diels-Alder (RDA) reaction: Cleavage of the furan ring could potentially lead to the loss of acetylene (C₂H₂), resulting in a fragment at m/z 93.

Spectroscopic TechniquePredicted DataReference
IR (Infrared) Spectroscopyν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretching), 1250-1000 (C-O-C stretch).[7][7]
MS (Mass Spectrometry)m/z: 119 (M+), with a fragmentation pattern likely involving the loss of CO and HCN.[7][7]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Functional GroupTypical Wavenumber Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=C and C=N stretching1600 - 1450
C-O-C (ether) stretch1250 - 1000
N-H stretch (for amino derivatives)3500 - 3300
C=O stretch (for carbonyl derivatives)1750 - 1650

For example, in the synthesis of certain Furo[2,3-b]pyridine derivatives, FT-IR spectroscopy was used for characterization, showing characteristic peaks for functional groups such as NH, C-H sp², C-H sp³, C=O, and C=C.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption bands in the UV-Vis spectrum of Furo[2,3-b]pyridine derivatives are typically attributed to π → π* and n → π* transitions within the aromatic system.[10] For instance, one study reported absorption bands in the region of 250 to 390 nm for a Furo[2,3-b]pyridine derivative.[10] The polarity of the solvent can influence the position of these absorption bands.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

General Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve approximately 5-10 mg of the purified Furo[2,3-b]pyridine compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][11] The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 600 MHz for ¹H).[11]

General Protocol for Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) coupled to the mass spectrometer.

  • GC Separation: The compound is vaporized and separated from any impurities on a capillary column (e.g., DB-5ms). A typical temperature program would be to start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[9]

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

General Protocol for Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]

General Protocol for UV-Vis Spectroscopy
  • Solution Preparation: Prepare a dilute solution of the Furo[2,3-b]pyridine compound in a suitable UV-grade solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize a typical experimental workflow for spectroscopic analysis and a relevant signaling pathway involving Furo[2,3-b]pyridine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation Synthesis Synthesis of Furo[2,3-b]pyridine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Elucidation Structural Elucidation & Confirmation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation

A generalized workflow for the synthesis and spectroscopic characterization of Furo[2,3-b]pyridine compounds.

Furo[2,3-b]pyridine derivatives have been investigated as potential anticancer agents that may act by disrupting key cellular signaling pathways.[1][4] Molecular docking studies have suggested strong binding affinities of these compounds to targets such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[4]

Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K ERa ERα ERa->PI3K AKT AKT1 PI3K->AKT Cell_Cycle Cell Cycle Progression, Proliferation, Survival AKT->Cell_Cycle Furo_Pyridine Furo[2,3-b]pyridine Derivative Furo_Pyridine->EGFR Inhibition Furo_Pyridine->ERa Modulation Furo_Pyridine->AKT Inhibition

A simplified diagram of potential signaling pathway modulation by Furo[2,3-b]pyridine derivatives.

References

Methodological & Application

Standard Protocols for the Synthesis of the Furo[2,3-b]pyridine Core: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-cancer, anti-viral, and kinase inhibitory activities. This document provides detailed application notes and experimental protocols for four standard and robust methods for the synthesis of the furo[2,3-b]pyridine core.

Comparative Summary of Synthetic Protocols

The following table summarizes the key aspects of the four detailed synthetic methodologies, allowing for a direct comparison of their starting materials, key reagents, typical reaction conditions, and reported yields.

Protocol ID Synthetic Method Starting Materials Key Reagents/Catalysts Typical Solvents Temperature Range (°C) Typical Reaction Time Yield Range (%)
P1 One-Pot Synthesis from 2-Halopyridines2-Fluoropyridine derivatives, Weinreb amides, α-Hydroxy esters/amidesLithium diisopropylamide (LDA), Sodium hydride (NaH)Tetrahydrofuran (THF), Dimethylacetamide (DMAc)-78 to 601 - 12 h50 - 85
P2 Multi-Step Synthesis from Dichloronicotinic Acid2,5-Dichloronicotinic acid, Alcohols (e.g., Ethanol, tert-Butanol), HydroxyacetatesSulfuric acid (H₂SO₄), Sodium hydride (NaH), Trifluoroacetic acid (TFA)Ethanol, Tetrahydrofuran (THF), Dichloromethane (DCM)0 to 804 steps~50 (overall)[1]
P3 Pd(II)-Catalyzed Synthesis from β-Ketodinitriles and Alkynesβ-Ketodinitriles, Terminal or internal alkynesPd(OAc)₂, Ag₂CO₃1,4-Dioxane10012 h60 - 95[2][3][4][5]
P4 Pd-Catalyzed Cyclization of 3-Alkynyl-2-hydroxypyridines3-Alkynyl-2-hydroxypyridinesPdCl₂(PPh₃)₂, Copper(I) iodide (CuI)Triethylamine (Et₃N)Room Temperature3 - 12 h70 - 94[6]

Protocol 1 (P1): One-Pot Synthesis from 2-Fluoropyridines

This protocol describes a versatile method for the preparation of 2,3-disubstituted furo[2,3-b]pyridines starting from readily available 2-fluoropyridines. The process involves an initial acylation followed by a one-pot, base-induced intramolecular displacement and cyclization.

Experimental Protocol

Step 1: Acylation of 2-Fluoropyridine

  • To a solution of 2-fluoropyridine (1.3 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA) (1.3 equivalents) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of the appropriate Weinreb amide (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ketone is typically used in the next step without further purification.

Step 2: One-Pot Cyclization

  • To a suspension of sodium hydride (2.0 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylacetamide (DMAc), add a solution of the α-hydroxy ester or amide (e.g., ethyl glycolate, 2.0 equivalents) in DMAc at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the crude ketone from Step 1 in DMAc.

  • Heat the reaction mixture to 60 °C and stir for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

P1_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization s1_start 2-Fluoropyridine + Weinreb Amide s1_reagents LDA, THF, -78 °C s1_start->s1_reagents s1_product Intermediate Ketone s1_reagents->s1_product s2_reagents α-Hydroxy Ester/Amide, NaH, DMAc, 60 °C s1_product->s2_reagents s2_product Furo[2,3-b]pyridine s2_reagents->s2_product

Caption: Workflow for the one-pot synthesis of Furo[2,3-b]pyridines.

Protocol 2 (P2): Multi-Step Synthesis from 2,5-Dichloronicotinic Acid

This protocol outlines a concise and scalable 4-step synthesis of furo[2,3-b]pyridines, allowing for the introduction of functional handles at the 3- and 5-positions for further chemical modifications.[1]

Experimental Protocol

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • To a solution of 2,5-dichloronicotinic acid (1.0 equivalent) in the desired alcohol (e.g., ethanol or tert-butanol), add concentrated sulfuric acid (catalytic amount) dropwise.

  • Heat the mixture to 80 °C and stir for 16 hours.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding ester.

Step 2: SNAr and Intramolecular Cyclization

  • To a suspension of sodium hydride (3.5 equivalents) in anhydrous THF at 0 °C, add ethyl 2-hydroxyacetate (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the ester from Step 1 (1.0 equivalent) in anhydrous THF.

  • Heat the reaction mixture to 70 °C and stir for 3 hours.

  • Cool the reaction to 0 °C and quench with water.

  • Extract with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.

Step 3 & 4: Hydrolysis and Decarboxylation

  • Dissolve the product from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 4-6 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer and concentrate to afford the decarboxylated furo[2,3-b]pyridine.

P2_Workflow s1 2,5-Dichloronicotinic Acid s2 Esterification (H₂SO₄, Alcohol) s1->s2 s3 Dichloro-nicotinate Ester s2->s3 s4 SNAr / Cyclization (NaH, Hydroxyacetate) s3->s4 s5 Substituted Furo[2,3-b]pyridine s4->s5 s6 Hydrolysis & Decarboxylation (TFA) s5->s6 s7 Final Furo[2,3-b]pyridine s6->s7

Caption: Multi-step synthesis of Furo[2,3-b]pyridines.

Protocol 3 (P3): Pd(II)-Catalyzed Synthesis from β-Ketodinitriles and Alkynes

This modern protocol describes a palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes through an N-H/C annulation process. This method allows for the concurrent construction of both the furan and pyridine rings.[2][3][4][5]

Experimental Protocol
  • In a sealed tube, combine the β-ketodinitrile (1.0 equivalent), the alkyne (1.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and silver carbonate (Ag₂CO₃, 2.0 equivalents).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine derivative.

P3_Workflow start β-Ketodinitrile + Alkyne reagents Pd(OAc)₂, Ag₂CO₃ 1,4-Dioxane, 100 °C, 12 h start->reagents workup Filtration through Celite® reagents->workup purification Column Chromatography workup->purification product Furo[2,3-b]pyridine purification->product

Caption: Pd(II)-catalyzed synthesis of Furo[2,3-b]pyridines.

Protocol 4 (P4): Palladium-Catalyzed Cyclization of 3-Alkynyl-2-hydroxypyridines

This protocol details the synthesis of 2,3-disubstituted furo[2,3-b]pyridines via a palladium-catalyzed intramolecular cyclization of 3-alkynyl-2-hydroxypyridines. The starting alkynes can be prepared via a Sonogashira coupling.[6]

Experimental Protocol

Step 1: Synthesis of 3-Alkynyl-2-hydroxypyridine (Sonogashira Coupling)

  • To a solution of 3-iodo-2-hydroxypyridine (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in triethylamine (Et₃N), add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 1 mol%).

  • Stir the reaction mixture at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-alkynyl-2-hydroxypyridine.

Step 2: Intramolecular Cyclization

This step often proceeds in situ during the Sonogashira coupling or can be induced by further heating or the addition of an electrophile. The protocol below describes a general electrophile-induced cyclization.

  • Dissolve the 3-alkynyl-2-hydroxypyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Add an electrophile (e.g., I₂, 2.0 equivalents) at room temperature.

  • Stir the reaction for 3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

P4_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Cyclization s1_start 3-Iodo-2-hydroxypyridine + Terminal Alkyne s1_reagents PdCl₂(PPh₃)₂, CuI, Et₃N s1_start->s1_reagents s1_product 3-Alkynyl-2-hydroxypyridine s1_reagents->s1_product s2_reagents Electrophile (e.g., I₂) CH₂Cl₂ s1_product->s2_reagents s2_product Furo[2,3-b]pyridine s2_reagents->s2_product

Caption: Pd-catalyzed synthesis via 3-alkynyl-2-hydroxypyridines.

References

Application of Furo[2,3-b]pyridin-5-amine in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-b]pyridin-5-amine is a heterocyclic organic compound that serves as a valuable scaffold in the synthesis of potent and selective kinase inhibitors. Its structural motif is recognized as a privileged structure in medicinal chemistry, capable of mimicking the hinge-binding region of ATP, a critical interaction for kinase inhibition. The amino group at the 5-position provides a versatile handle for chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in the synthesis of inhibitors targeting various kinase families. While direct literature on this compound is emerging, its pyrrolo-analogue, 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, has been extensively used, providing a strong basis for its application.[1]

Kinase Targets and Signaling Pathways

Derivatives of the furo[2,3-b]pyridine scaffold and related structures have been shown to inhibit a range of kinases implicated in oncology and other diseases. Key targets include:

  • Anaplastic Lymphoma Kinase (ALK) and C-ros oncogene 1 (ROS1): These receptor tyrosine kinases are key drivers in certain cancers, particularly non-small cell lung cancer (NSCLC), due to chromosomal rearrangements that lead to constitutively active fusion proteins.[1]

  • Transforming Growth Factor-beta Receptor I (TGF-βRI): This serine/threonine kinase plays a crucial role in cell growth, differentiation, and apoptosis. Its dysregulation is linked to cancer and fibrosis.[1]

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a hallmark of many cancers.[1]

  • Lymphocyte-specific protein tyrosine kinase (Lck): A member of the Src family of tyrosine kinases, Lck is essential for T-cell signaling and activation.[2]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its inhibition can lead to cell cycle arrest and is a target for cancer therapy.

  • AKT1 (Protein Kinase B): A serine/threonine kinase that is a central node in signaling pathways regulating cell survival, proliferation, and metabolism.[3]

The inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth and survival.

TGF_beta_Signaling TGF-β Signaling Pathway and Inhibition TGFB TGF-β Ligand TGFBR1_2 TGF-β Receptor I/II Complex TGFB->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates SMAD_Complex SMAD2/3/4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription Inhibitor This compound Derivative Inhibitor->TGFBR1_2 Inhibits

Figure 1: TGF-β Signaling Pathway and Inhibition.

ALK_ROS1_Signaling ALK/ROS1 Signaling Pathway and Inhibition ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->ALK_ROS1 Inhibits

Figure 2: ALK/ROS1 Signaling Pathway and Inhibition.

Quantitative Data

The following tables summarize the inhibitory activities of various kinase inhibitors derived from furo[2,3-b]pyridine and related scaffolds.

Table 1: Inhibitory Activity of Furo[2,3-b]pyridine Analogs

Compound ID Target Kinase IC50 (µM) Reference
Compound 14 CDK2 0.93 [3]
Roscovitine (Control) CDK2 0.394 [3]

| Compound 3a (Furo[2,3-d]pyrimidine derivative) | AKT1 | 24 |[3] |

Table 2: Cytotoxic Activity of Furo[2,3-b]pyridine Analogs (IC50 in µM)

Compound HCT-116 (Colon) MCF-7 (Breast) HepG2 (Liver) A549 (Lung) Reference
Doxorubicin (Control) 40.0 64.8 24.7 58.1 [4]
Compound 1 31.3 19.3 22.7 36.8 [4]

| Compound 4 | 49.0 | 55.5 | 44.8 | 70.7 |[4] |

Experimental Protocols

Protocol 1: Synthesis of a Urea-Functionalized Kinase Inhibitor

This protocol details the synthesis of a urea derivative, a common pharmacophore in kinase inhibitors, starting from this compound. This method is adapted from the synthesis using the analogous 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl isocyanate (1.1 equiv)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the desired urea derivative.

Synthetic_Workflow General Synthetic Workflow for Kinase Inhibitors Start This compound Reaction Reaction in Anhydrous Solvent Start->Reaction Reagent Aryl Isocyanate Reagent->Reaction Workup Precipitation/ Concentration Reaction->Workup Purification Filtration/ Chromatography Workup->Purification Product Urea-Functionalized Kinase Inhibitor Purification->Product

Figure 3: General Synthetic Workflow for Kinase Inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a specific protein kinase.[4]

Materials:

  • Kinase, substrate, and ATP

  • Reaction buffer

  • Test compounds dissolved in DMSO

  • Microplate

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In the wells of a microplate, combine the kinase, substrate, and ATP in the reaction buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified duration.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • IC50 Determination: Plot the percentage of kinase inhibition against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the kinase activity.

Protocol 3: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 96-well plate

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (e.g., 0.5 mg/mL)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control. Incubate for a further 48-72 hours.

  • MTT Addition: Replace the medium with fresh medium containing MTT solution and incubate for 2-4 hours.

  • Formazan Solubilization: Dissolve the resulting formazan crystals, formed by metabolically active cells, in a solubilizing agent.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Add Test Compounds & Incubate A->B C Add MTT Reagent & Incubate B->C D Solubilize Formazan Crystals with DMSO C->D E Measure Absorbance D->E F Calculate IC50 E->F

Figure 4: MTT Assay Experimental Workflow.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, coupled with the potential for various chemical modifications at the 5-amino position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on this and related scaffolds.

References

Application Notes and Protocols for Furo[2,3-b]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated significant potential as anticancer agents and kinase inhibitors.[3][4] This document provides detailed protocols for key biological assays to evaluate the activity of furo[2,3-b]pyridin-5-amine derivatives, along with a summary of reported quantitative data and visualizations of relevant signaling pathways and experimental workflows. While specific biological data for the unsubstituted this compound is limited in publicly available literature, the extensive research on its derivatives suggests its potential as a modulator of various cellular signaling pathways.

Data Presentation

The following tables summarize the in vitro biological activities of various substituted furo[2,3-b]pyridine derivatives from published studies. This data is intended to provide a comparative reference for researchers working with this class of compounds.

Table 1: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Doxorubicin (Control) HCT-116Colon40.0[1]
MCF-7Breast64.8[1]
HepG2Liver24.7[1]
A549Lung58.1[1]
Compound 1 HCT-116Colon31.3[1]
MCF-7Breast19.3[1]
HepG2Liver22.7[1]
A549Lung36.8[1]
Compound 4 HCT-116Colon49.0[1]
MCF-7Breast55.5[1]
HepG2Liver44.8[1]
A549Lung70.7[1]
Compound 2d MCF-7Breast (ER+)< 20[5][6]
MDA-MB-231Breast (TNBC)< 20[5][6]
Compound 3e MCF-7Breast (ER+)< 20[5][6]
MDA-MB-231Breast (TNBC)< 20[5][6]
Compound 17d MDA-MB-435Melanoma0.023[7]
MDA-MB-468Breast0.046[7]

*Structure of compounds can be found in the cited references.

Table 2: In Vitro Kinase Inhibition of Furo[2,3-b]pyridine Derivatives

Compound IDKinase TargetIC50 (µM)Reference
Roscovitine (Control) CDK2/cyclin A20.394[3]
Compound 4 CDK2/cyclin A20.24[3]
Compound 8 CDK2/cyclin A20.65[3]
Compound 11 CDK2/cyclin A20.50[3]
Compound 14 CDK2/cyclin A20.93[3]

*Structure of compounds can be found in the cited references.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological activity of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of furo[2,3-b]pyridine derivatives on cell viability and to determine their cytotoxic potential.[1][8]

Materials:

  • This compound derivative (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the furo[2,3-b]pyridine derivative in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for a further 48-72 hours.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]

    • Incubate the microplate for 2-4 hours in a humidified atmosphere at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm can be used for background correction.

  • IC50 Determination:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase, such as AKT1 or HER2, using a luminescence-based assay that measures ADP production.[9][10][11]

Materials:

  • Purified recombinant kinase (e.g., AKT1, HER2, CDK2)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10][12]

  • This compound derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well or 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the furo[2,3-b]pyridine derivative in kinase assay buffer. The final DMSO concentration should not exceed 1%.[11]

    • Prepare a solution of the kinase and substrate in the kinase assay buffer.

    • Prepare the ATP solution in the kinase assay buffer.

  • Reaction Setup:

    • In a multi-well plate, add the kinase, substrate, and inhibitor solution.[13] Include a control with DMSO only (no inhibitor).

    • Initiate the kinase reaction by adding ATP.[13]

    • Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).[12][13]

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[10][12]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[10][12]

  • Luminescence Measurement:

    • Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.[13]

  • IC50 Calculation:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.[13]

Estrogen Receptor Alpha (ERα) Binding Assay

This competitive binding assay is used to determine the relative binding affinity of a test compound for the estrogen receptor alpha (ERα).[14]

Materials:

  • Rat uterine cytosol (as a source of ERα) or recombinant human ERα[14][15]

  • [3H]-Estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound derivative

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[14]

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Uterine Cytosol (if using):

    • Prepare TEDG buffer. Dithiothreitol should be added just before use.[14]

    • Use uteri from female rats ovariectomized 7-10 days prior.[14]

    • Homogenize the uteri in ice-cold TEDG buffer.

    • Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C.[14]

    • Transfer the supernatant to an ultracentrifuge and centrifuge at 105,000 x g for 60 minutes at 4°C.[14]

    • The resulting supernatant is the cytosol containing ERα.

  • Binding Assay:

    • In assay tubes, combine the uterine cytosol (or recombinant ERα), a fixed concentration of [3H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or unlabeled estradiol.[14]

    • Incubate the tubes at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes.

    • Vortex and incubate on ice for 15 minutes.

    • Wash the HAP pellet multiple times with buffer to remove unbound [3H]-Estradiol.

  • Quantification:

    • Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of [3H]-Estradiol bound versus the concentration of unlabeled estradiol.

    • Determine the IC50 value for the test compound, which is the concentration that displaces 50% of the radiolabeled ligand.

Visualizations

Signaling Pathways

G cluster_0 Upstream Activation cluster_1 PI3K/AKT Pathway cluster_2 Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Furo_pyridine This compound Derivative Furo_pyridine->RTK Potential Inhibition Furo_pyridine->AKT Inhibition

Caption: PI3K/AKT signaling pathway and potential points of inhibition by Furo[2,3-b]pyridine derivatives.

G cluster_0 Upstream Stimuli cluster_1 Canonical NF-κB Pathway cluster_2 Inhibitor Action Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) Furo_pyridine This compound Derivative Furo_pyridine->IKK Inhibition

Caption: NF-κB signaling pathway and potential inhibition by Furo[2,3-b]pyridine derivatives.

Experimental Workflows

start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Furo[2,3-b]pyridine Derivative (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents reaction_setup Combine Reagents in Plate (Kinase, Substrate, Inhibitor) prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation_rt Incubate at RT (60 min) initiate_reaction->incubation_rt add_adp_glo Add ADP-Glo™ Reagent incubation_rt->add_adp_glo incubation_adp_glo Incubate at RT (40 min) add_adp_glo->incubation_adp_glo add_detection_reagent Add Kinase Detection Reagent incubation_adp_glo->add_detection_reagent incubation_detection Incubate at RT (30-60 min) add_detection_reagent->incubation_detection read_luminescence Read Luminescence incubation_detection->read_luminescence calculate_ic50 Calculate IC50 read_luminescence->calculate_ic50

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols: Cell Proliferation Assays Using Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furo[2,3-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. These compounds have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines.[1] Their mechanism of action is often attributed to the inhibition of key cellular signaling pathways, including those regulated by protein kinases such as Cdc-like kinases (CLKs) and the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which are crucial for cell proliferation, survival, and differentiation.[2][3] This document provides detailed protocols for assessing the antiproliferative effects of Furo[2,3-b]pyridine compounds using common cell proliferation assays, namely the MTT and BrdU assays.

Data Presentation: Antiproliferative Activity of Furo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro anticancer activity of various Furo[2,3-b]pyridine and related derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or as percentage growth inhibition (GI50).

Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [1]

CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Doxorubicin (Control)-40.064.824.758.1
Compound 16-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8
Compound 42-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7

Table 2: Comparative in vitro Efficacy (IC50 in µM) of Furo[2,3-d]pyrimidine Derivatives against MCF-7 (ER+) Breast Cancer Cell Line [4]

Compound/DrugIC50 (µM)
Furo[2,3-d]pyrimidine Chalcone 5d1.20 ± 0.21
Furo[2,3-d]pyrimidine Chalcone 5e1.90 ± 0.32
Doxorubicin (in Dox-resistant MCF-7)3.30 ± 0.18
Tamoxifen~10-20
Paclitaxel~0.002-0.01

Table 3: Antiproliferative Activity of Furo[2,3-b]quinoline Derivatives (IC50 in µM) [5]

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)
I75.60 - 26.24 (Range for derivatives)5.60 - 26.24 (Range for derivatives)

Table 4: Inhibitory Activity of Furo[3,2-b]pyridine Derivatives against Cdc-like Kinases (CLKs) (IC50 in nM) [2]

Compound IDCLK1 IC50 (nM)CLK2 IC50 (nM)CLK3 IC50 (nM)CLK4 IC50 (nM)
MU1210820>300012

Table 5: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K/AKT Pathway Kinases (IC50 in µM) [6]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)AKT IC50 (µM)
Compound 10b0.175 ± 0.0070.071 ± 0.0030.411 ± 0.02

Experimental Protocols

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Furo[2,3-b]pyridine compounds

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay is an immunoassay that detects the incorporation of BrdU, a thymidine analog, into newly synthesized DNA of proliferating cells.

Materials:

  • Furo[2,3-b]pyridine compounds

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • BrdU labeling solution

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the culture medium and add Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells and add TMB substrate. Incubate for 15-30 minutes, then add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the control to determine the effect of the compounds on DNA synthesis.

Visualizations

Signaling Pathway Diagrams

G General Kinase Inhibition by Furo[2,3-b]pyridine Compounds cluster_0 Furo[2,3-b]pyridine Compound cluster_1 Kinase cluster_2 Downstream Effects Furo_Pyridine Furo[2,3-b]pyridine Kinase Protein Kinase (e.g., CLK, PI3K, AKT) Furo_Pyridine->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Promotes

Caption: General mechanism of kinase inhibition by Furo[2,3-b]pyridine compounds.

G Inhibition of PI3K/AKT Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Furo_Pyridine Furo[2,3-b]pyridine Derivative Furo_Pyridine->PI3K Inhibits Furo_Pyridine->AKT Inhibits

Caption: Furo[2,3-b]pyridine-mediated inhibition of the PI3K/AKT pathway.

Experimental Workflow Diagram

G Experimental Workflow for Cell Proliferation Assay cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment cluster_2 Phase 3: Assay cluster_3 Phase 4: Analysis Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Furo[2,3-b]pyridine Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay_Choice Choose Assay Incubation->Assay_Choice MTT_Assay Add MTT Reagent & Solubilize Assay_Choice->MTT_Assay MTT BrdU_Assay Add BrdU, Fix, & Add Antibodies Assay_Choice->BrdU_Assay BrdU Read_Plate Read Absorbance MTT_Assay->Read_Plate BrdU_Assay->Read_Plate Data_Analysis Calculate % Viability & IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing Furo[2,3-b]pyridine effects on cell proliferation.

References

Application Notes and Protocols for Kinase Inhibition Assays of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent kinase inhibition.[1][2] Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. Furo[2,3-b]pyridine derivatives have emerged as promising candidates, demonstrating inhibitory activity against several key kinases such as Cyclin-Dependent Kinase 2 (CDK2), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Phosphoinositide 3-Kinase (PI3K).[1]

These application notes provide detailed protocols for biochemical kinase inhibition assays to evaluate the potency of Furo[2,3-b]pyridine derivatives against these kinases. The protocols are based on the robust and widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for interpreting the biological effects of an inhibitor. Furo[2,3-b]pyridine derivatives have been shown to target kinases involved in key cellular processes like cell cycle progression and inflammation.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Growth_Factors Growth Factors Cyclin_D Cyclin D CDK4_6 CDK4/6 Rb Rb E2F E2F Cyclin_E Cyclin E CDK2 CDK2 S_Phase_Entry S Phase Entry Furo_2_3_b_pyridine Furo[2,3-b]pyridine Derivative

Caption: CDK2 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.

IRAK4_Signaling_Pathway cluster_Inflammation Inflammatory Signaling TLR_IL1R TLR/IL-1R MyD88 MyD88 IRAK4 IRAK4 IRAK1 IRAK1 TRAF6 TRAF6 NF_kappaB NF-κB Activation Inflammatory_Cytokines Inflammatory Cytokines Furo_2_3_b_pyridine Furo[2,3-b]pyridine Derivative

Caption: IRAK4 Signaling Pathway and Inhibition by Furo[2,3-b]pyridine Derivatives.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Furo[2,3-b]pyridine derivatives is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetFuro[2,3-b]pyridine DerivativeIC50 (µM)
CDK2/cyclin A2Compound 40.24
CDK2/cyclin A2Compound 80.65
CDK2/cyclin A2Compound 110.50
CDK2/cyclin A2Compound 140.93

Note: The compounds listed are examples from the literature and represent the potential of this chemical scaffold.[3]

Experimental Protocols

A detailed methodology for a typical in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay is provided below. This protocol can be adapted for various kinase targets and inhibitor concentrations.

Experimental Workflow

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP, Furo[2,3-b]pyridine derivative) Reaction_Setup Assay Plate Setup (Addition of reagents and inhibitor) Kinase_Reaction Kinase Reaction (Incubation) Signal_Detection Signal Detection (ADP-Glo™ Reagents) Data_Analysis Data Analysis (IC50 Determination)

Caption: Experimental Workflow for the In Vitro Kinase Inhibition Assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Objective:

To determine the half-maximal inhibitory concentration (IC50) of a Furo[2,3-b]pyridine derivative against a specific protein kinase (e.g., CDK2, IRAK4, PI3K).

2. Materials:

  • Kinase: Recombinant human kinase (e.g., CDK2/Cyclin A2, IRAK4, PI3K).

  • Substrate: Kinase-specific substrate (e.g., Histone H1 for CDK2, Myelin Basic Protein for IRAK4, PIP2 for PI3K).

  • Furo[2,3-b]pyridine Derivative: Test compound dissolved in 100% DMSO.

  • ATP: Adenosine triphosphate.

  • Kinase Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[4]

  • ADP-Glo™ Kinase Assay Kit: (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Plates: White, low-volume 384-well or 96-well assay plates.

  • Plate Reader: Luminometer.

3. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X working solution of the kinase buffer.

  • Furo[2,3-b]pyridine Derivative: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase: Dilute the recombinant kinase to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically.

  • Substrate/ATP Mixture: Prepare a solution containing the kinase-specific substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]

4. Assay Procedure:

  • Compound Addition: Add 5 µL of the serially diluted Furo[2,3-b]pyridine derivative or vehicle control (DMSO) to the wells of the assay plate.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.[5]

  • Incubation: Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized based on the enzyme activity.[5]

  • Reaction Termination: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[5]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

5. Data Analysis:

  • Background Subtraction: Subtract the background luminescence (no-enzyme control) from all other readings.

  • Normalization: Normalize the data to the vehicle-treated control (considered 0% inhibition) and a known potent inhibitor (as 100% inhibition).

  • IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[2]

Conclusion

The Furo[2,3-b]pyridine scaffold represents a versatile platform for the development of novel kinase inhibitors. The provided protocols and signaling pathway diagrams offer a comprehensive guide for researchers to evaluate the inhibitory potential of these compounds against key oncogenic and inflammatory kinases. Rigorous and standardized in vitro testing is a critical first step in the drug discovery pipeline, and the methodologies described herein will facilitate the identification and characterization of promising Furo[2,3-b]pyridine-based drug candidates.

References

Application Notes and Protocols for Induction of Apoptosis by Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action

While the precise mechanism of action for all Furo[2,3-b]pyridine derivatives is an area of ongoing research, available evidence for related compounds, such as furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrids, suggests that they can induce apoptosis through the activation of caspases, key mediators of programmed cell death.[3] One study on these related compounds indicated apoptosis induction through caspase 3/7 activation.[3] The induction of apoptosis can proceed through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.

Data Presentation: Cytotoxic Activity of Representative Furo[2,3-b]pyridine Derivatives

The following table summarizes the cytotoxic activity of selected Furo[2,3-b]pyridine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)
2d HeLaCervical Cancer< 20
DU145Prostate Cancer< 20
HepG2Liver Cancer< 20
MDA-MB-231Breast Cancer (ER-)< 20
MCF7Breast Cancer (ER+)< 20
3e HeLaCervical Cancer< 20
DU145Prostate Cancer< 20
HepG2Liver Cancer< 20
MDA-MB-231Breast Cancer (ER-)< 20
MCF7Breast Cancer (ER+)< 20

Data extracted from a study on nicotinonitrile and their furo[2,3-b]pyridine derivatives, which demonstrated high selectivity for tumor cells over normal cells.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Furo[2,3-b]pyridine derivatives on cancer cell lines.

Materials:

  • Furo[2,3-b]pyridine derivative of interest

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the Furo[2,3-b]pyridine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the observed cytotoxicity of the Furo[2,3-b]pyridine derivatives is due to the induction of apoptosis.

Materials:

  • Furo[2,3-b]pyridine derivative of interest

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the Furo[2,3-b]pyridine derivative at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Visualizations

G Generalized Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Bcl-2 Family Regulation Bcl-2 Family Regulation Caspase-8->Bcl-2 Family Regulation Bid cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Bax/Bak activation Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

G Experimental Workflow: Cell Viability (MTT) Assay Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with Furo[2,3-b]pyridine derivative Treat with Furo[2,3-b]pyridine derivative Incubate 24h->Treat with Furo[2,3-b]pyridine derivative Incubate 48-72h Incubate 48-72h Treat with Furo[2,3-b]pyridine derivative->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 4h Incubate 4h Add MTT Solution->Incubate 4h Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate 4h->Solubilize Formazan (DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan (DMSO)->Measure Absorbance (570 nm) Calculate IC50 Calculate IC50 Measure Absorbance (570 nm)->Calculate IC50

Caption: Workflow for determining cell viability using the MTT assay.

G Experimental Workflow: Apoptosis (Annexin V/PI) Assay Seed Cells in 6-well Plate Seed Cells in 6-well Plate Treat with Compound Treat with Compound Seed Cells in 6-well Plate->Treat with Compound Harvest Cells (Adherent + Floating) Harvest Cells (Adherent + Floating) Treat with Compound->Harvest Cells (Adherent + Floating) Wash with PBS Wash with PBS Harvest Cells (Adherent + Floating)->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Wash with PBS->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Incubate in Dark Incubate in Dark Stain with Annexin V-FITC & PI->Incubate in Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in Dark->Analyze by Flow Cytometry Quantify Apoptotic Cells Quantify Apoptotic Cells Analyze by Flow Cytometry->Quantify Apoptotic Cells

Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[2,3-b]pyridines, also known as 7-azabenzofurans, are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antioxidant, and neurotropic properties.[1][2][3] The unambiguous structural characterization of newly synthesized Furo[2,3-b]pyridine derivatives is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful and indispensable tool for the structural elucidation of these molecules. These application notes provide a detailed guide to the ¹H and ¹³C NMR characterization of Furo[2,3-b]pyridine derivatives, including experimental protocols and a summary of spectral data.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible NMR data. The following protocols are based on common practices reported in the literature for the characterization of Furo[2,3-b]pyridine derivatives.[3][4][5]

Sample Preparation
  • Solvent Selection: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for Furo[2,3-b]pyridine derivatives.[3][5] The choice depends on the solubility of the compound. DMSO-d₆ is often preferred for compounds with higher polarity.

  • Concentration: Prepare solutions with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5] For aqueous solutions, sodium 3-trimethylsilylpropionate (TSP) can be used.[6]

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on spectrometers with field strengths of 300, 400, 500, or 600 MHz.[3][6][7] Higher field strengths provide better signal dispersion and resolution, which is particularly useful for complex molecules.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment is usually sufficient.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

    • Acquisition Time: Typically 2-3 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is recommended.

    • Number of Scans: 8 to 16 scans are usually sufficient for samples with good concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is standard to obtain singlets for all carbon atoms.

    • Spectral Width: A spectral width of 0 to 200 ppm is typical.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, especially in highly substituted derivatives, 2D NMR experiments are invaluable.[2][4]

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Data Presentation: ¹H and ¹³C NMR Data

The chemical shifts of the Furo[2,3-b]pyridine core are influenced by the electronic effects of the fused furan and pyridine rings. The pyridine nitrogen atom causes a deshielding effect on the adjacent protons and carbons.

Furo[2,3-b]pyridine (Parent Compound)

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the unsubstituted Furo[2,3-b]pyridine.

Table 1: ¹H NMR Spectroscopic Data for Furo[2,3-b]pyridine

ProtonChemical Shift (δ, ppm)Multiplicity
H-2~7.72-7.84m
H-3~6.99m
H-4~8.55m
H-5~7.72-7.84m
H-6~7.72-7.84m
Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Furo[2,3-b]pyridine

CarbonChemical Shift (δ, ppm)
C-2140-145
C-3105-110
C-3a145-150
C-4148-152
C-5118-122
C-6130-135
C-7a155-160
Note: Data for the parent compound is limited in the provided search results. The ¹³C data is based on predicted values for the related Furo[3,2-b]pyridine isomer and should be treated as an approximation.[8] More precise data can be found in specialized databases.[9][10]
Substituted Furo[2,3-b]pyridine Derivatives

The chemical shifts can vary significantly with substitution. For example, in a series of synthesized nicotinonitrile and Furo[2,3-b]pyridine derivatives, the following characteristic shifts were observed.[4]

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Furo[2,3-b]pyridine Derivatives

CarbonChemical Shift Range (δ, ppm)Notes
C-2160.4 - 162.6Often a quaternary carbon in substituted derivatives
C-395.4
C-4160.4
C-5116.7CH
C-6151.2
CN114.1Nitrile substituent
CO203.1Carbonyl substituent
Data extracted from a study on nicotinonitrile and Furo[2,3-b]pyridine derivatives.[4]

Mandatory Visualizations

The following diagrams illustrate the general structure of the Furo[2,3-b]pyridine core and a typical experimental workflow for its NMR characterization.

Furo_2_3_b_pyridine_Structure cluster_0 Furo[2,3-b]pyridine Core C7a 7a N7 N C7a->N7 C6 6 N7->C6 C5 5 C6->C5 C4 4 C5->C4 C3a 3a C4->C3a C3a->C7a O1 O C3a->O1 C2 2 O1->C2 C3 3 C2->C3 C3->C3a

Caption: Numbering of the Furo[2,3-b]pyridine core.

NMR_Workflow cluster_workflow Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) NMR_Acquisition NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) SamplePrep->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling Measurement) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Signal Assignment, Final Structure Confirmation) Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR characterization.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Furo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[2,3-b]pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and drug development, demonstrating a wide array of pharmacological activities.[1][2][3] Notably, they are recognized as potent kinase inhibitors, targeting critical cellular signaling pathways implicated in cancer and inflammatory diseases.[4][5][6] Their therapeutic potential as inhibitors of kinases such as AKT1, cyclin-dependent kinases (CDKs), and components of the Hedgehog signaling pathway underscores the importance of robust analytical methods for their characterization, quantification, and metabolic profiling.[2][7]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the development of Furo[2,3-b]pyridine-based drug candidates. It offers unparalleled sensitivity and selectivity for structural elucidation, pharmacokinetic studies, metabolism profiling, and quantitative bioanalysis. These application notes provide detailed protocols and data for the mass spectrometric analysis of Furo[2,3-b]pyridine compounds, intended to guide researchers in this field.

Structural Elucidation by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for the initial characterization of newly synthesized Furo[2,3-b]pyridine derivatives, providing accurate mass measurements to confirm their elemental composition.[1]

Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the Furo[2,3-b]pyridine compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid for positive ion mode analysis.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • MS Parameters (Typical):

    • Ionization Mode: ESI positive

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Mass Range: m/z 100 - 1000

    • Mass Resolution: > 10,000 (FWHM)

Data Interpretation and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the Furo[2,3-b]pyridine core and its substituents by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of the protonated Furo[2,3-b]pyridine core is expected to involve characteristic losses and ring cleavages.

Based on the fragmentation of related heterocyclic systems, the following pathways can be anticipated for the unsubstituted Furo[2,3-b]pyridine core:

  • Loss of CO: A common fragmentation for furan rings.

  • Loss of HCN: Characteristic of the pyridine ring.

  • Cleavage of the furan ring: This can lead to various radical cations.

The substituents on the Furo[2,3-b]pyridine scaffold will significantly influence the fragmentation pathways, often leading to the loss of the substituent or characteristic fragments thereof.

G Protonated Furo[2,3-b]pyridine Protonated Furo[2,3-b]pyridine Loss of CO Loss of CO Protonated Furo[2,3-b]pyridine->Loss of CO -CO Loss of HCN Loss of HCN Protonated Furo[2,3-b]pyridine->Loss of HCN -HCN Furan Ring Cleavage Furan Ring Cleavage Protonated Furo[2,3-b]pyridine->Furan Ring Cleavage Fragment 1 Fragment 1 Loss of CO->Fragment 1 Fragment 2 Fragment 2 Loss of HCN->Fragment 2 Fragment 3 Fragment 3 Furan Ring Cleavage->Fragment 3

Quantitative Bioanalysis by LC-MS/MS

The quantification of Furo[2,3-b]pyridine compounds in biological matrices such as plasma, serum, and urine is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[8][9] LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application due to its high sensitivity, selectivity, and wide dynamic range.[10][11]

Experimental Protocol: LC-MS/MS Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Instrumentation:

    • A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • LC Parameters (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS/MS Parameters (MRM):

    • Ionization Mode: ESI positive.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard. This involves selecting the precursor ion (typically [M+H]⁺) and optimizing the collision energy to produce stable and intense product ions.

G cluster_0 Sample Preparation Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of various Furo[2,3-b]pyridine and related derivatives, showcasing the type of quantitative data that underpins their development.

Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM) [5]

CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Doxorubicin (Control) -40.064.824.758.1
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7
Compound 14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylatePotent CDK2 inhibitor---

Table 2: Kinase Inhibitory Activity of Furo[2,3-b]pyridine and Related Derivatives

CompoundTarget KinaseIC50 (µM)Reference
Furo[2,3-b]pyridine Derivative 14 CDK20.93[6]
Furo[2,3-d]pyrimidine Chalcone 5d NCI 59-cell line panel (mean GI50)2.41[12]
Furo[2,3-d]pyrimidine Chalcone 5e NCI 59-cell line panel (mean GI50)1.23[12]

Application in Drug Metabolism and Signaling Pathway Analysis

Mass spectrometry is a powerful tool for identifying metabolites of Furo[2,3-b]pyridine compounds and for understanding their mechanism of action by observing changes in cellular metabolic profiles.

Metabolite Identification

HRMS is used to identify potential metabolites in in vitro (e.g., liver microsomes) and in vivo (e.g., plasma, urine, feces) samples. The identification is based on accurate mass measurements and comparison of the MS/MS fragmentation patterns of the metabolites with that of the parent drug.

Signaling Pathway Analysis

Furo[2,3-b]pyridines often exert their therapeutic effects by inhibiting specific kinases in signaling pathways. Understanding these pathways is crucial for drug development.

PI3K/AKT Signaling Pathway:

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Many Furo[2,3-b]pyridine derivatives have been developed as inhibitors of kinases within this pathway, such as AKT1.[2]

Hedgehog Signaling Pathway:

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Furo[2,3-b]pyridines have been identified as modulators of this pathway.[7]

Conclusion

The mass spectrometry-based methodologies outlined in these application notes provide a robust framework for the comprehensive analysis of Furo[2,3-b]pyridine compounds. From initial structural confirmation by HRMS to quantitative bioanalysis for pharmacokinetic studies and investigation of their mechanism of action, mass spectrometry is an essential technology in the pipeline for the development of these promising therapeutic agents. The provided protocols and data serve as a valuable resource for researchers dedicated to advancing Furo[2,3-b]pyridine-based drug discovery.

References

Furo[2,3-b]pyridin-5-amine: A Versatile Building Block for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furo[2,3-b]pyridin-5-amine, a heterocyclic amine belonging to the 7-azabenzofuran family, has emerged as a privileged scaffold in medicinal chemistry. Its unique fused ring system, combining the structural features of a furan and a pyridine ring, provides a rigid framework for the development of potent and selective ligands for various biological targets. This document provides a detailed overview of the applications of this compound as a building block in drug discovery, with a particular focus on the development of kinase inhibitors for oncology. We present key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

The furo[2,3-b]pyridine core is of significant interest due to its diverse biological activities, including antiproliferative, antitumor, and antimicrobial properties.[1] Compounds containing this scaffold have been investigated as potential anticancer agents.[2]

Data Presentation

The following tables summarize the biological activity of various furo[2,3-b]pyridine and related furo[2,3-d]pyrimidine derivatives, highlighting their potential in targeting key kinases and cancer cell lines. While specific data for this compound derivatives is emerging, the data for the broader class of furopyridines and their isosteres underscore the potential of this scaffold.

Table 1: Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10b PI3Kα175 ± 7[3]
PI3Kβ71 ± 3[3]
Akt411 ± 20[3]
Compound 21e VEGFR-221[4][5]
Compound 21b VEGFR-233.4[4][5]
Compound 21c VEGFR-247.0[4][5]
Compound 4c VEGFR-257.1[6]
Compound 7b VEGFR-242.5[6]
Compound 7c VEGFR-252.5[6]
Compound 3f EGFR121 ± 4[7]
Compound 16b Btk139[8]
PI3Kδ275[8]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineAssay TypeGI50 (µM)Reference
Compound 10b HS 578T (Breast)MTT Assay1.51[3]
Compound 5d NCI 59-cell panel (mean)Not Specified2.41[9][10]
Compound 5e NCI 59-cell panel (mean)Not Specified1.23[9][10]
Compound 7b A549 (Lung)Not Specified6.66[6]
HT-29 (Colon)Not Specified8.51[6]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol outlines a general method for the derivatization of the 5-amino group of this compound, a common strategy for exploring structure-activity relationships (SAR).

Materials:

  • This compound

  • Appropriate acyl chloride, sulfonyl chloride, or isocyanate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the appropriate base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Electrophile: Slowly add the acyl chloride, sulfonyl chloride, or isocyanate (1.0-1.2 equivalents) to the reaction mixture. The reaction may be cooled in an ice bath if the reaction is highly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by preparative HPLC to yield the desired N-substituted this compound derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

A plausible synthetic route could involve the synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, followed by nitration at the 5-position and subsequent reduction to the desired 5-amino derivative.[11]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of synthesized this compound derivatives against a target kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Mixture Preparation: In each well of the multi-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is typically done by adding the detection reagent, incubating, and then measuring the luminescence signal with a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Furo[2,3-b]pyridine derivatives have shown potential as inhibitors of key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Furo_pyridine This compound Derivative Furo_pyridine->PI3K Furo_pyridine->Akt Furo_pyridine->mTORC1 Drug_Discovery_Workflow start Start: this compound Building Block synthesis Synthesis of Derivative Library start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Kinase Screening purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Iterative Design cellular_assays Cell-Based Antiproliferative Assays sar->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization lead_optimization->synthesis in_vivo In Vivo Efficacy & Toxicology Studies lead_optimization->in_vivo candidate Drug Candidate in_vivo->candidate

References

Synthetic Routes to the Furo[2,3-b]pyridine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold, a bioisostere of the well-known 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry.[1] Its unique electronic properties, stemming from the fusion of an electron-rich furan ring with an electron-deficient pyridine ring, make it a valuable component in the design of novel therapeutic agents, particularly kinase inhibitors.[1][2] This document provides a detailed overview of prominent synthetic routes to the furo[2,3-b]pyridine core, complete with comparative data, experimental protocols, and workflow visualizations to guide researchers in selecting and implementing the most suitable method for their applications.

Core Synthetic Strategies

The construction of the furo[2,3-b]pyridine ring system is primarily achieved by forming the furan ring onto a pre-existing pyridine scaffold.[3] Several key strategies have been developed, each with its own advantages in terms of versatility, scalability, and reaction conditions. This guide will focus on four prominent and well-documented methods:

  • Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes: A modern and efficient one-pot approach that constructs both the furan and pyridine rings in a single operation.[2][4]

  • Synthesis from Pyridine N-oxides: A metal-free method that proceeds under mild conditions.[3][5]

  • Three-Step Synthesis from 2-Fluoropyridines: A versatile route allowing for the introduction of a variety of substituents.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A robust and widely used method for creating carbon-carbon bonds followed by cyclization.[3]

Palladium-Catalyzed Cyclization of β-Ketodinitriles and Alkynes

This modern approach involves a Palladium(II)-catalyzed reaction between β-ketodinitriles and alkynes, resulting in the formation of the furo[2,3-b]pyridine scaffold through a cascade of C-C, C=C, C-O, C-N, and C=N bond formations.[2][4] This method is highly efficient for generating polysubstituted furo[2,3-b]pyridines.

Data Presentation
EntryAlkyneβ-KetodinitrileYield (%)
1Diphenylacetylene2-(2-oxo-2-phenylethyl)malononitrile95
21,2-di(p-tolyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile92
31,2-bis(4-methoxyphenyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile89
41,2-bis(4-fluorophenyl)acetylene2-(2-oxo-2-phenylethyl)malononitrile93
5Diphenylacetylene2-(2-(4-methoxyphenyl)-2-oxoethyl)malononitrile90

Data synthesized from a representative Palladium(II)-catalyzed reaction.[2]

Experimental Protocol

General Procedure for the Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines: [4]

  • To a reaction vial, add the β-ketodinitrile (0.5 mmol), the alkyne (0.6 mmol), and a palladium(II) catalyst (e.g., Pd(OAc)₂, 5 mol%).

  • Add a suitable solvent (e.g., DMF, 2 mL).

  • The reaction mixture is then heated at a specified temperature (e.g., 100-120 °C) for a designated time (typically 12-24 hours), with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine derivative.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification β-Ketodinitrile β-Ketodinitrile Heating (100-120 °C) Heating (100-120 °C) β-Ketodinitrile->Heating (100-120 °C) Alkyne Alkyne Alkyne->Heating (100-120 °C) Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->Heating (100-120 °C) Solvent (DMF) Solvent (DMF) Solvent (DMF)->Heating (100-120 °C) Stirring (12-24 h) Stirring (12-24 h) Heating (100-120 °C)->Stirring (12-24 h) Extraction Extraction Stirring (12-24 h)->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for Pd(II)-Catalyzed Furo[2,3-b]pyridine Synthesis.

Synthesis from Pyridine N-oxides

This modern, metal-free approach utilizes pyridine N-oxides as starting materials and proceeds under mild conditions.[3] The reaction involves the acylation of the N-oxide followed by an intramolecular cyclization to form the furan ring.[5]

Data Presentation
EntryPyridine N-oxide DerivativeAcylating AgentYield (%)
13-Ethylcarboxylate pyridine N-oxideAcetic anhydride85-91
23-Ethylcarboxylate pyridine N-oxidePropionic anhydride75-80
33-Cyanopyridine N-oxideAcetic anhydride50-60

Yields are representative for the synthesis of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines.[5]

Experimental Protocol

General Procedure for Furo[2,3-b]pyridine Synthesis from Pyridine N-oxides: [5][6]

  • N-oxide formation: To a solution of the substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), 1.1 eq) at 0-5 °C.[6]

  • The reaction mixture is stirred at room temperature for 24 hours.[6]

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., saturated NaHCO₃) and brine.

  • The organic layer is dried and concentrated to give the pyridine N-oxide.

  • Cyclization: The pyridine N-oxide (1.0 eq) is dissolved in an acylating agent (e.g., acetic anhydride) which also acts as the solvent.

  • A base (e.g., triethylamine, 2.0 eq) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the furo[2,3-b]pyridine.

Experimental Workflow

cluster_0 N-Oxide Formation cluster_1 Cyclization cluster_2 Purification Pyridine Derivative Pyridine Derivative Pyridine N-oxide Pyridine N-oxide Pyridine Derivative->Pyridine N-oxide m-CPBA m-CPBA m-CPBA->Pyridine N-oxide DCM DCM DCM->Pyridine N-oxide Column Chromatography Column Chromatography Pyridine N-oxide->Column Chromatography Acylating Agent Acylating Agent Acylating Agent->Column Chromatography Base (TEA) Base (TEA) Base (TEA)->Column Chromatography Product Product Column Chromatography->Product

Caption: Workflow for Furo[2,3-b]pyridine Synthesis from Pyridine N-oxides.

Three-Step Synthesis from 2-Fluoropyridines

This versatile, three-step sequence starts from readily available 2-fluoropyridines and allows for the synthesis of a wide variety of 2,3-disubstituted furo[2,3-b]pyridines. The key steps involve acylation, followed by a one-pot, base-induced displacement and cyclization.

Data Presentation
StepReactantsProductYield (%)
1. Acylation2-Fluoropyridine, Weinreb amide2-Acyl-2-fluoropyridine~51
2. Displacement2-Acyl-2-fluoropyridine, Ethyl glycolateIntermediate ether-
3. CyclizationIntermediate ether2,3-Disubstituted furo[2,3-b]pyridine50-60 (one-pot from step 2)

Yields are representative for the described three-step sequence.

Experimental Protocol

Detailed Methodology for the Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines:

  • Acylation of 2-Fluoropyridine: To a solution of 2-fluoropyridine (1.3 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.3 equiv) dropwise. After stirring for 30 minutes, a solution of the appropriate Weinreb amide (1.0 equiv) in THF is added slowly, maintaining the temperature below -50 °C. The reaction is stirred for an additional hour at -78 °C before quenching with saturated aqueous NH₄Cl. The product is extracted with an organic solvent, dried, and purified to yield the desired ketone.

  • One-Pot Displacement and Cyclization: To a suspension of sodium hydride (2.0 equiv) in THF, add ethyl glycolate (2.0 equiv) at 0 °C. The mixture is stirred until hydrogen evolution ceases. A solution of the 2-acyl-2-fluoropyridine (1.0 equiv) in THF is then added, and the reaction is heated to 60 °C for 12 hours. After cooling, the reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2 & 3: Displacement & Cyclization 2-Fluoropyridine 2-Fluoropyridine Acylated Pyridine Acylated Pyridine 2-Fluoropyridine->Acylated Pyridine Weinreb Amide Weinreb Amide Weinreb Amide->Acylated Pyridine LDA, THF, -78°C LDA, THF, -78°C LDA, THF, -78°C->Acylated Pyridine Product Product Acylated Pyridine->Product Ethyl Glycolate Ethyl Glycolate Ethyl Glycolate->Product NaH, THF, 60°C NaH, THF, 60°C NaH, THF, 60°C->Product

Caption: Workflow for the Three-Step Synthesis from 2-Fluoropyridines.

Palladium-Catalyzed Sonogashira Coupling and Cyclization

The Sonogashira coupling is a powerful and versatile method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. In the synthesis of furo[2,3-b]pyridines, this reaction is followed by an intramolecular cyclization to construct the furan ring.[3]

Data Presentation
EntryPyridine SubstrateAlkyneCatalyst SystemYield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIup to 96
23-Chloro-2-hydroxypyridineVarious terminal alkynes10% Pd/C, CuI, PPh₃Good to Excellent

Yields are representative for the Sonogashira coupling step, which is the key bond-forming reaction.

Experimental Protocol

General Procedure for Sonogashira Coupling and Cyclization: [7]

  • To a degassed solution of the halo-substituted pyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine, 1.1 equiv) in a solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv) and the copper co-catalyst (e.g., CuI, 0.3 equiv).

  • After further degassing, the terminal alkyne (1.0 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 16 hours or heated as required, with progress monitored by TLC.

  • For the subsequent cyclization step, a base (e.g., K₂CO₃) and a higher boiling point solvent (e.g., DMF) can be added, and the mixture heated to induce intramolecular ring closure.

  • The reaction is worked up by dilution with an organic solvent, washing with aqueous solutions, drying, and concentration.

  • The final product is purified by column chromatography.

Experimental Workflow

cluster_0 Sonogashira Coupling cluster_1 Cyclization Halopyridine Halopyridine Coupled Intermediate Coupled Intermediate Halopyridine->Coupled Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Coupled Intermediate Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->Coupled Intermediate Base/Solvent Base/Solvent Base/Solvent->Coupled Intermediate Heating/Base Heating/Base Coupled Intermediate->Heating/Base Product Product Heating/Base->Product

Caption: Workflow for Sonogashira Coupling and Cyclization.

References

Troubleshooting & Optimization

Technical Support Center: Furo[2,3-b]pyridin-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[2,3-b]pyridin-5-amine, a key intermediate for researchers in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound, and what are the key steps?

A common and effective strategy involves a three-step sequence starting from commercially available 2-chloro-5-nitropyridine. The key steps are:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with a protected terminal alkyne, such as trimethylsilylacetylene.

  • Intramolecular Cyclization: Formation of the furo[2,3-b]pyridine ring system through a palladium-catalyzed intramolecular reaction. This step is often performed after the removal of the silyl protecting group.

  • Nitro Group Reduction: Reduction of the nitro group at the 5-position to the desired amine functionality.

Q2: I am observing a very low yield in the Sonogashira coupling step. What are the potential causes and how can I troubleshoot this?

Low yields in Sonogashira couplings, especially with electron-deficient substrates like 2-chloro-5-nitropyridine, are a frequent issue. Common causes include catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and incomplete reaction. Refer to the detailed troubleshooting guide below for specific optimization strategies.

Q3: My intramolecular cyclization is not proceeding to completion, and I isolate the uncyclized intermediate. How can I drive the reaction forward?

Incomplete cyclization can be due to several factors, including insufficient temperature, suboptimal catalyst or base selection, or the presence of impurities. Increasing the reaction temperature or switching to a higher-boiling point solvent can often improve the yield of the cyclized product.

Q4: What are the best practices for the final nitro group reduction to avoid side reactions?

The reduction of the nitro group is a critical final step. While various reagents can be used, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, chemoselectivity can be a concern. Over-reduction or side reactions with other functional groups can occur. Using a mild reducing agent like SnCl₂ in a suitable solvent such as ethanol is often effective. It is crucial to monitor the reaction closely by TLC to avoid the formation of byproducts.

Troubleshooting Guides

Problem 1: Low Yield in Sonogashira Coupling of 2-chloro-5-nitropyridine

Symptoms:

  • Low consumption of starting materials observed by TLC or LC-MS.

  • Formation of a significant amount of alkyne homocoupling byproduct.

  • Decomposition of starting materials or product.

Troubleshooting Workflow:

LowYieldSonogashira start Low Yield in Sonogashira Coupling check_atmosphere Ensure Rigorous Inert Atmosphere (N2 or Ar) start->check_atmosphere check_reagents Verify Reagent Quality: - Fresh Pd catalyst & CuI - Dry, degassed solvent - Pure amine base check_atmosphere->check_reagents If problem persists optimize_catalyst Optimize Catalyst System: - Increase catalyst loading - Screen different Pd ligands (e.g., PPh3, XPhos) check_reagents->optimize_catalyst If problem persists optimize_conditions Adjust Reaction Conditions: - Increase temperature - Screen different solvents (e.g., THF, Dioxane, DMF) optimize_catalyst->optimize_conditions If problem persists slow_addition Consider Slow Addition of Alkyne optimize_conditions->slow_addition If homocoupling is significant success Improved Yield optimize_conditions->success If yield improves slow_addition->success IncompleteCyclization start Incomplete Intramolecular Cyclization increase_temp Increase Reaction Temperature start->increase_temp change_solvent Switch to Higher Boiling Point Solvent (e.g., Toluene, Xylene) increase_temp->change_solvent If incomplete screen_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃) change_solvent->screen_base If still incomplete optimize_catalyst Optimize Pd Catalyst and Ligand screen_base->optimize_catalyst If necessary success Complete Cyclization screen_base->success If cyclization completes optimize_catalyst->success FuroPyridinAmineSynthesis start 2-Chloro-5-nitropyridine step1 Step 1: Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, base) start->step1 intermediate1 2-((Trimethylsilyl)ethynyl)- 5-nitropyridine step1->intermediate1 deprotection Deprotection (e.g., K₂CO₃, MeOH) intermediate1->deprotection intermediate2 2-Ethynyl-5-nitropyridine deprotection->intermediate2 step2 Step 2: Intramolecular Cyclization (Pd catalyst, base) intermediate2->step2 intermediate3 5-Nitro-furo[2,3-b]pyridine step2->intermediate3 step3 Step 3: Nitro Reduction (e.g., SnCl₂, EtOH) intermediate3->step3 product This compound step3->product

Identifying and minimizing side reactions in Furo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furo[2,3-b]pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of the Furo[2,3-b]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of Furo[2,3-b]pyridine derivatives. The issues are categorized by the synthetic strategy employed.

Strategy 1: Palladium-Catalyzed Sonogashira Coupling followed by Intramolecular Cyclization

This is a widely used and versatile method for the synthesis of Furo[2,3-b]pyridines. It involves the coupling of a suitably substituted halopyridine with a terminal alkyne, followed by cyclization to form the furan ring.

Question 1: My Sonogashira coupling reaction is giving a low yield of the desired 2-alkynylpyridine, and I see a significant amount of a higher molecular weight byproduct.

Answer: This is a classic case of alkyne homocoupling, also known as Glaser coupling, a common side reaction in Sonogashira couplings.[1][2] This side reaction leads to the formation of a symmetrical diyne from two molecules of your terminal alkyne, reducing the yield of the desired product and complicating purification.[1]

Troubleshooting:

  • Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[1][3] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][3]

  • Copper-Free Conditions: The most direct way to avoid copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][4] This may require higher reaction temperatures or more active palladium catalysts and ligands but is highly effective at eliminating this side reaction.[3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

  • Choice of Base: The amine base is essential for the reaction, but using an excessive amount can sometimes promote side reactions. Secondary amines like piperidine or diisopropylamine can be more effective than triethylamine in some cases.[1]

Quantitative Data on Minimizing Homocoupling:

ParameterConditionHomocoupling Byproduct YieldDesired Product YieldReference
Atmosphere AirHigh (can be major product)Low[1][2]
Inert (Ar or N₂)Significantly ReducedIncreased[1][2]
Inert + H₂ (reducing)~2%Very Good[2]
Catalyst System Pd/CuProne to homocouplingVariable[1][3]
Copper-FreeMinimal to noneGood to Excellent[1][3][4]
Reagent Addition All at onceHigher potential for homocouplingGood[4]
Slow alkyne additionLower potential for homocouplingGood to Excellent[4]

Question 2: The intramolecular cyclization of my 2-alkynyl-3-hydroxypyridine intermediate is not proceeding to completion, or I am observing decomposition.

Answer: Incomplete cyclization can be a significant issue, often stemming from suboptimal reaction conditions or the stability of the starting material and product.

Troubleshooting:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient cyclization. Strong, non-nucleophilic bases are often required to deprotonate the hydroxyl group and initiate the cyclization. The solvent should be anhydrous and capable of solubilizing the starting material and intermediates.

  • Reaction Temperature: While higher temperatures can promote cyclization, they can also lead to decomposition, especially with sensitive substrates. It is advisable to start at a moderate temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

  • Purity of Starting Material: Impurities in the 2-alkynyl-3-hydroxypyridine intermediate can inhibit the cyclization reaction. Ensure the starting material is of high purity before proceeding.

Strategy 2: Tandem Nucleophilic Aromatic Substitution (SNAr) and Cyclization

This robust and often scalable method typically starts with a 2-halopyridine and a reagent that will form the furan ring upon cyclization.

Question 3: My SNAr reaction with a 2-halopyridine is giving a mixture of products, including one where the substituent is attached to the pyridine nitrogen.

Answer: This indicates a competitive N-alkylation or N-arylation reaction, which can occur alongside the desired O-substitution on a hydroxyl group of the incoming nucleophile. The pyridine nitrogen is nucleophilic and can compete for the electrophile.[5]

Troubleshooting:

  • Choice of Base: A milder base, such as potassium carbonate, is often preferred over strong bases like sodium hydride to favor O-alkylation over N-alkylation.

  • Protecting Groups: If competitive N-alkylation is a persistent issue, consider protecting the incoming nucleophile's hydroxyl group and deprotecting it after the SNAr reaction, prior to cyclization.

  • Reaction Conditions: Lowering the reaction temperature may help to improve the selectivity for O-alkylation.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed for the synthesis of a 2-alkynylpyridine intermediate while minimizing the formation of the homocoupling byproduct.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-halopyridine (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Intramolecular Cyclization to Form the Furan Ring

This protocol describes a general procedure for the base-mediated intramolecular cyclization of a 2-alkynyl-3-hydroxypyridine derivative.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the purified 2-alkynyl-3-hydroxypyridine (1.0 mmol) and an anhydrous, polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.2 mmol) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude Furo[2,3-b]pyridine product by column chromatography or recrystallization.

Visualizations

Side_Reaction_Pathway cluster_sonogashira Sonogashira Coupling Aryl_Halide 2-Halopyridine Desired_Product 2-Alkynylpyridine (Desired Product) Aryl_Halide->Desired_Product Pd Catalyst, Base Alkyne Terminal Alkyne Alkyne->Desired_Product Side_Product Diyne Byproduct (Homocoupling) Alkyne->Side_Product Cu(I), O₂ Alkyne->Side_Product

Caption: Competing pathways in Sonogashira coupling for Furo[2,3-b]pyridine synthesis.

Troubleshooting_Workflow cluster_sonogashira Troubleshooting Sonogashira cluster_cyclization Troubleshooting Cyclization cluster_snar Troubleshooting SNAr start Low Yield or Impure Product in Furo[2,3-b]pyridine Synthesis check_step Identify Problematic Step: - Sonogashira Coupling? - Cyclization? - S_NAr? start->check_step homocoupling Homocoupling Observed? check_step->homocoupling Sonogashira incomplete_cyclization Incomplete Cyclization? check_step->incomplete_cyclization Cyclization n_alkylation N-Alkylation Side Product? check_step->n_alkylation SNAr sonogashira_solution Implement: - Anaerobic Conditions - Copper-Free Protocol - Slow Alkyne Addition homocoupling->sonogashira_solution Yes end Improved Synthesis homocoupling->end No sonogashira_solution->end cyclization_solution Optimize: - Base and Solvent - Reaction Temperature - Purity of Starting Material incomplete_cyclization->cyclization_solution Yes incomplete_cyclization->end No cyclization_solution->end snar_solution Adjust: - Use Milder Base - Consider Protecting Groups - Lower Temperature n_alkylation->snar_solution Yes n_alkylation->end No snar_solution->end

Caption: A logical workflow for troubleshooting common side reactions in Furo[2,3-b]pyridine synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Furo[2,3-b]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Furo[2,3-b]pyridin-5-amine. The information is structured to directly address common experimental challenges and offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several strategic disconnections. The most prevalent methods involve the construction of the furan ring onto a pre-functionalized pyridine or the annulation of a pyridine ring onto a furan core. A modern and efficient approach is the direct C-H amination of the Furo[2,3-b]pyridine scaffold, which avoids the need for pre-functionalized starting materials.[1]

Q2: I am observing low yields in my amination reaction. What are the likely causes?

A2: Low yields in the amination of Furo[2,3-b]pyridine can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters that require careful optimization.[2]

  • Impure Reagents or Solvents: The presence of impurities can poison the catalyst or lead to unwanted side reactions. Ensure all starting materials are of high purity and solvents are anhydrous, especially for moisture-sensitive reactions.[2]

  • Atmospheric Contamination: Reactions involving organometallic catalysts are often sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[2]

  • Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and diminished yields.[2]

  • Product Degradation: The desired this compound may be unstable under the reaction or workup conditions. Monitoring the reaction progress by TLC or LC-MS can help identify if the product is degrading over time.[2]

Q3: I am seeing multiple spots on my TLC plate, indicating side products. What are the common side reactions?

A3: During the synthesis of this compound, particularly through C-H amination or cross-coupling reactions, several side reactions can occur:

  • Over-amination: Introduction of more than one amino group onto the pyridine ring.

  • Amination at other positions: While the 5-position is a likely site for functionalization, amination at other positions on the heterocyclic core can occur.

  • Hydrodehalogenation: If starting from a halogenated Furo[2,3-b]pyridine, the halogen may be replaced by a hydrogen atom.

  • Homocoupling: Dimerization of the starting material or reagents.

Q4: How can I improve the regioselectivity of the amination reaction?

A4: Achieving high regioselectivity is crucial. The inherent electronic properties of the Furo[2,3-b]pyridine ring direct incoming electrophiles or nucleophiles to specific positions. However, to enhance selectivity:

  • Choice of Catalyst and Ligands: The steric and electronic properties of the catalyst and its ligands can significantly influence the position of functionalization.

  • Protecting Groups: Strategic use of protecting groups on other reactive sites of the molecule can direct the amination to the desired position.

  • Reaction Conditions: Fine-tuning the temperature, solvent, and additives can modulate the reactivity and selectivity of the transformation.

Troubleshooting Guides

Issue 1: Low Yield in Direct C-H Amination
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Inactive catalyst- Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere).- Perform a small-scale test reaction with a known reactive substrate to confirm catalyst activity.
Suboptimal temperature- Screen a range of temperatures (e.g., room temperature to 80 °C) to find the optimal condition for your specific substrate.[1]
Inefficient oxidant- Use a fresh batch of the oxidant (e.g., PhI(OAc)₂).- Consider slow addition of the oxidant using a syringe pump to maintain a low, steady concentration, which can suppress side reactions.[1]
Formation of multiple products Lack of regioselectivity- Experiment with different rhodium catalysts (e.g., Rh₂(esp)₂) which are known to enhance selectivity in C-H amination.[1]- Vary the solvent, as solvent polarity can influence the regiochemical outcome.
Product degradation Product instability- Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.- Consider a milder workup procedure.
Issue 2: Difficulty in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product co-elutes with starting material or byproducts Similar polarity- Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization of the crude product may be an effective purification method.
Product streaks on the TLC plate Basic nature of the amine- Add a small amount of a volatile base (e.g., triethylamine) to the eluent to improve the chromatography of basic compounds.
Incomplete removal of metal catalyst Catalyst residue- Filter the reaction mixture through a pad of celite or silica gel before concentrating the crude product.[1]- An aqueous wash with a chelating agent (e.g., EDTA) during workup can help remove residual metal salts.

Data Presentation

Table 1: Representative Yields for C-H Amination of a Generic Furo[2,3-b]pyridine Scaffold

The following table summarizes the expected yields for the C-H amination of a generic 2,3-disubstituted Furo[2,3-b]pyridine with various nitrogen sources, based on established rhodium-catalyzed methodologies. These yields are estimates and may vary depending on the specific substrate and reaction conditions.[1]

EntryFuro[2,3-b]pyridine Substrate (R1, R2)Nitrogen SourcePosition of AminationExpected Yield (%)
1R1=Ph, R2=COOEtBoc-azide5-Amino(Boc)-75-85
2R1=Me, R2=COOEtTs-azide5-Amino(Ts)-70-80
3R1=Ph, R2=COOEtN-Boc-oxaziridine5-Amino(Boc)-65-75
4R1=Me, R2=COOEtN-Ts-oxaziridine5-Amino(Ts)-60-70
Table 2: Optimization of Reaction Parameters (Hypothetical Data for this compound Synthesis)

This table presents a hypothetical optimization study for the direct amination of Furo[2,3-b]pyridine to illustrate the effect of varying reaction parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Rh₂(OAc)₄ (2)Dichloromethane401245
2Rh₂(esp)₂ (1)Dichloromethane401278
3Rh₂(esp)₂ (1)Benzene401265
4Rh₂(esp)₂ (1)Dichloromethane25 (RT)2455
5Rh₂(esp)₂ (1)Dichloromethane60882
6Rh₂(esp)₂ (0.5)Dichloromethane60875
7Rh₂(esp)₂ (2)Dichloromethane60883

Experimental Protocols

Representative Rhodium-Catalyzed C-H Amination of Furo[2,3-b]pyridine

This protocol is adapted from established procedures for the rhodium-catalyzed C-H amination of N-heterocycles.[1]

Materials:

  • Furo[2,3-b]pyridine substrate

  • Nitrogen source (e.g., Boc-azide, 1.2-1.5 equiv)

  • Rhodium catalyst (e.g., Rh₂(esp)₂, 0.1-2 mol%)

  • Oxidant (e.g., PhI(OAc)₂)

  • Magnesium oxide (MgO, 2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane or benzene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vial, add the Furo[2,3-b]pyridine substrate (1.0 equiv), the rhodium catalyst, and magnesium oxide.

  • Seal the vial with a septum and purge with an inert gas.

  • Add the anhydrous solvent via syringe, followed by the nitrogen source.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).[1]

  • Slowly add a solution of the oxidant in the anhydrous solvent over several hours using a syringe pump.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and MgO.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified aminated Furo[2,3-b]pyridine product by NMR spectroscopy and mass spectrometry.

Visualizations

experimental_workflow start Start: Reaction Setup reagents 1. Add Furo[2,3-b]pyridine, Catalyst, and MgO to Vial start->reagents inert 2. Purge with Inert Gas reagents->inert solvent_reagent 3. Add Anhydrous Solvent and Nitrogen Source inert->solvent_reagent reaction 4. Stir at Designated Temperature solvent_reagent->reaction oxidant 5. Slow Addition of Oxidant reaction->oxidant monitor 6. Monitor Reaction by TLC/LC-MS oxidant->monitor workup 7. Quench and Workup monitor->workup purification 8. Column Chromatography workup->purification characterization 9. Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_reagents Assess Reagent and Solvent Purity start->check_reagents check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_workup Review Workup and Purification Procedure start->check_workup optimize Systematically Optimize Reaction Parameters check_conditions->optimize Conditions Suboptimal purify_reagents Purify Reagents/ Use Dry Solvents check_reagents->purify_reagents Impurities Detected improve_inert Improve Inert Atmosphere Technique check_atmosphere->improve_inert Air/Moisture Sensitive modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected solution Yield Improved optimize->solution purify_reagents->solution improve_inert->solution modify_workup->solution

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Purification Methods for Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Furo[2,3-b]pyridine analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why do my Furo[2,3-b]pyridine analogs often exhibit low solubility in common organic solvents?

A1: The low solubility of Furo[2,3-b]pyridine derivatives can be attributed to the planar and rigid nature of the fused heterocyclic ring system. This planarity promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome.[1] Additionally, many analogs designed for biological targets are lipophilic, which inherently reduces their aqueous solubility.[1]

Q2: I am observing significant tailing of my compound spot/peak during silica gel column chromatography. What is the cause and how can I resolve it?

A2: Tailing is a common issue when purifying nitrogen-containing heterocycles like Furo[2,3-b]pyridines on silica gel. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups of the silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase.[2][3] This will compete for the active sites on the silica gel and improve the peak shape.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if it is too concentrated.[2] To address this, try cooling the solution more slowly. You can also try using a more dilute solution by adding more of the hot solvent before cooling.[2] If a single solvent system is problematic, a mixed-solvent system (e.g., Ethanol/Water, Acetone/Hexane) might be more effective.[2]

Q4: What are the best general approaches for purifying Furo[2,3-b]pyridine analogs?

A4: The most common and effective purification methods for Furo[2,3-b]pyridine analogs are flash column chromatography on silica gel, recrystallization, and preparative HPLC.[4] For polar analogs, reverse-phase chromatography can be a very effective alternative.[3] The choice of method will depend on the scale of your synthesis, the polarity of your compound, and the nature of the impurities.

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Solution
Co-elution of product and impurities Inappropriate mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC). A gradient elution from a less polar to a more polar solvent system is often effective.[2]
Poor choice of stationary phase.While standard silica gel is usually suitable, for closely related isomers, consider using specialized stationary phases like amino- or cyano-bonded silica.[2]
Product is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient of methanol in dichloromethane or ethyl acetate may be necessary.[3]
Compound is irreversibly binding to the silica gel.Consider using reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient.[3]
Issue 2: Difficulty with Recrystallization
Symptom Possible Cause Solution
No crystal formation upon cooling Solution is not saturated (too much solvent was added).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5]
The glass surface is too smooth for nucleation.Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound to initiate crystallization.[6]
Low recovery of the purified product The compound has some solubility in the cold solvent.Cool the solution in an ice bath to minimize solubility and maximize crystal formation.[7] When washing the crystals, use a minimal amount of the ice-cold recrystallization solvent.[5]

Data Presentation

Table 1: Comparison of Purification Methods for Furo[2,3-b]pyridine Analogs
Parameter Column Chromatography (Silica Gel) Recrystallization Preparative HPLC (Reverse-Phase)
Typical Scale 10 mg - 10 g100 mg - 50 g1 mg - 1 g
Expected Purity >95%>98%>99%
Expected Yield 60-95% (highly dependent on crude purity)[8]50-90%70-95%
Common Solvents Hexane/Ethyl Acetate, Dichloromethane/Methanol[2][8]Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane[2]Acetonitrile/Water, Methanol/Water (often with 0.1% TFA or Formic Acid)
Advantages Versatile, applicable to a wide range of polarities.Cost-effective, can yield very high purity.High resolution, excellent for separating close-running impurities.
Disadvantages Can be time-consuming, potential for tailing with basic compounds.Can be difficult to find a suitable solvent, potential for low recovery.Requires specialized equipment, can be expensive, limited by sample solubility.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of a Furo[2,3-b]pyridine Analog
  • Mobile Phase Selection: Determine an appropriate mobile phase system by running TLC plates of the crude material. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Plug the bottom of a glass column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully apply it to the top of the silica gel bed.[8]

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sample layer.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Furo[2,3-b]pyridine analog.[8]

Protocol 2: Recrystallization of a Furo[2,3-b]pyridine Analog
  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[5][9]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[5] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis CrudeProduct Crude Furo[2,3-b]pyridine Analog TLC_Analysis TLC Analysis of Crude CrudeProduct->TLC_Analysis Evaluate Polarity & Impurities ColumnChromatography Column Chromatography TLC_Analysis->ColumnChromatography Broad Impurity Profile Recrystallization Recrystallization TLC_Analysis->Recrystallization Solid with Suitable Solubility Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Close-running Impurities PurityCheck Purity & Identity Check (NMR, LC-MS) ColumnChromatography->PurityCheck Recrystallization->PurityCheck Prep_HPLC->PurityCheck PureProduct Pure Furo[2,3-b]pyridine Analog PurityCheck->PureProduct >95% Purity

Caption: General workflow for the purification of Furo[2,3-b]pyridine analogs.

TroubleshootingTree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Start Low Purity After Initial Purification Method Purification Method? Start->Method Chromatography Column Chromatography Method->Chromatography Chromatography Recrystallization Recrystallization Method->Recrystallization Recrystallization Tailing Tailing Peak? Chromatography->Tailing OilingOut Compound Oiling Out? Recrystallization->OilingOut CoElution Co-eluting Impurities? Tailing->CoElution No AddBase Add 0.1-1% Et3N to Mobile Phase Tailing->AddBase Yes OptimizeGradient Optimize Solvent Gradient CoElution->OptimizeGradient Yes LowRecovery Low Recovery? OilingOut->LowRecovery No CoolSlowly Cool Solution Slower / Use Mixed Solvents OilingOut->CoolSlowly Yes ConcentrateSolution Reduce Solvent Volume LowRecovery->ConcentrateSolution Yes ChangeStationaryPhase Try Amino/Cyano Silica or Reverse Phase OptimizeGradient->ChangeStationaryPhase Still unresolved

Caption: Troubleshooting decision tree for purifying Furo[2,3-b]pyridine analogs.

References

Strategies to prevent byproduct formation in Furo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Furo[2,3-b]pyridines, with a focus on preventing byproduct formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Furo[2,3-b]pyridine, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough for deprotonation. 2. Presence of Water: Moisture can quench sensitive reagents and intermediates. 3. Poor Quality Starting Materials: Impurities in reactants can inhibit the reaction. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to degradation.1. Base Selection: For reactions involving deprotonation of alcohols (e.g., with ethyl glycolate), a strong base like Sodium Hydride (NaH) is often effective. For other steps, ensure the pKa of the base is appropriate for the proton to be removed. 2. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). 3. Purify Starting Materials: Purify starting materials through recrystallization, distillation, or column chromatography. 4. Temperature Optimization: Monitor the reaction at different temperatures. For instance, in the one-pot synthesis from 2-fluoropyridine, maintaining a temperature below 50°C during the addition of Weinreb amide can be crucial.
Formation of Carboxylic Acid Byproducts Hydrolysis of Ester Intermediates: Ester groups in the starting materials or intermediates can be hydrolyzed to carboxylic acids, especially under basic conditions. This is often exacerbated by hydroxide ions released during cyclization.1. Use a tert-Butyl Ester: Employ a tert-butyl ester as a protecting group. This group is stable to many basic conditions and can be cleaved under acidic conditions (e.g., with Trifluoroacetic Acid - TFA), followed by decarboxylation to yield the desired product.[1] 2. Control Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the extent of hydrolysis. 3. Anhydrous Base: Use a non-hydroxide base like NaH to minimize the presence of water and hydroxide ions.
Complex Reaction Mixture 1. Side Reactions: Competing side reactions can lead to a multitude of products. 2. Degradation of Starting Material or Product: The starting material or the Furo[2,3-b]pyridine core may be unstable under the reaction conditions. For example, o-hydroxy acetophenone can be unstable under strongly basic conditions. 3. Palladium-Catalyzed Side Reactions: In cross-coupling reactions, undesired side reactions such as homocoupling or reduction can occur.1. One-Pot Synthesis: Consider a one-pot synthesis to avoid isolating potentially unstable intermediates. 2. Milder Conditions: Explore milder reaction conditions (e.g., lower temperature, weaker base, shorter reaction time). 3. Optimize Catalyst and Ligands: In palladium-catalyzed reactions, screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands to improve selectivity and minimize side products.[1]
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Presence of Polymeric Byproducts: Polymerization can lead to intractable tars.1. Recrystallization: Attempt recrystallization from a suitable solvent system to isolate the pure product. 2. Acid-Base Extraction: If the product and byproducts have different acidic or basic properties, an acid-base extraction can be an effective purification step. 3. Derivative Formation: In challenging cases, consider converting the product to a crystalline derivative for purification, followed by regeneration of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Furo[2,3-b]pyridine synthesis?

A1: Common byproducts include carboxylic acids from the hydrolysis of ester intermediates, especially when using strong bases like NaOH or KOH. Amide byproducts can also form, for instance, if the temperature is not carefully controlled during the acylation of a 2-fluoropyridine with a Weinreb amide. In palladium-catalyzed reactions, byproducts from homocoupling or reduction of the starting materials can also be observed.

Q2: How can I prevent the formation of carboxylic acid byproducts when using ester starting materials?

A2: A highly effective strategy is to use a tert-butyl ester instead of an ethyl or methyl ester. The tert-butyl group is robust under many basic conditions used for cyclization. It can be subsequently removed with trifluoroacetic acid (TFA), which also facilitates decarboxylation to the desired product, often in high yield and without the need for column chromatography for intermediate steps.[1]

Q3: What is a good starting point for optimizing a palladium-catalyzed cross-coupling reaction to synthesize a Furo[2,3-b]pyridine?

A3: For Sonogashira coupling followed by heteroannulation, a common starting point is to use a palladium catalyst such as Pd/C or Pd(CF₃COO)₂ with a copper(I) co-catalyst like CuI and a phosphine ligand such as PPh₃. The reaction is typically run in a solvent like ethanol or DMF with a base like Et₃N.[2] Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to maximize yield and minimize byproducts.

Q4: My reaction to form the Furo[2,3-b]pyridine ring is giving a complex mixture. What should I investigate first?

A4: First, ensure that your reaction is performed under strictly anhydrous conditions, as moisture can lead to hydrolysis and other side reactions. Next, re-evaluate your choice of base and reaction temperature. Strong bases can sometimes promote side reactions or degradation of starting materials. Running the reaction at a lower temperature or using a milder base might be beneficial. Finally, confirm the purity of your starting materials, as impurities can significantly impact the reaction outcome.

Q5: Are there any one-pot procedures available to simplify the synthesis and minimize byproduct formation?

A5: Yes, one-pot syntheses are often advantageous. For example, a one-pot, base-induced displacement and cyclization following the acylation of a 2-fluoropyridine can be an efficient method. This approach avoids the isolation of intermediates that might be unstable or prone to side reactions, potentially leading to higher overall yields and purity.

Data Presentation

Table 1: Comparison of Ester Protecting Groups in Furo[2,3-b]pyridine Synthesis

Protecting GroupCleavage/Decarboxylation ConditionsReported YieldPurification NotesReference
Ethyl Ester3 eq. KOH, EtOH, 100°C then aq. HCl, 100°C0%Only starting material recovered.[1]
tert-Butyl EsterTFA, CH₂Cl₂, rt, 16 h89%No column chromatography needed for intermediate steps.[1]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 5-Chloro-furo[2,3-b]pyridin-3-ol via tert-Butyl Ester Intermediate [1]

This protocol outlines a concise 4-step synthesis that has been optimized for scale-up and minimizes the need for purification by column chromatography.

  • tert-Butylation of 2,5-Dichloronicotinic Acid:

    • To a solution of 2,5-dichloronicotinic acid in CH₂Cl₂ is added MgSO₄ and tBuOH.

    • Concentrated H₂SO₄ is added, and the mixture is stirred at room temperature for 16 hours.

    • The reaction is quenched with aqueous NaHCO₃, and the product is extracted with CH₂Cl₂.

    • The organic layers are dried and concentrated to yield tert-butyl 2,5-dichloronicotinate (92% yield).

  • Tandem SNAr-Cyclization:

    • Sodium hydride (3.5 eq.) is suspended in anhydrous THF and cooled to 0°C.

    • A solution of tert-butyl 2-hydroxyacetate (1.1 eq.) in THF is added dropwise.

    • A solution of tert-butyl 2,5-dichloronicotinate in THF is added, and the reaction is heated to 50°C for 3 hours.

    • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with EtOAc.

    • The organic layers are dried and concentrated to yield tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (86% yield).

  • TFA Mediated Ester Cleavage and Decarboxylation:

    • The crude product from the previous step is dissolved in CH₂Cl₂.

    • Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for 16 hours.

    • The solvent is removed under reduced pressure, and the residue is neutralized with saturated aqueous NaHCO₃.

    • The product is extracted with EtOAc, dried, and concentrated to yield 5-chlorofuro[2,3-b]pyridin-3-ol (89% yield).

  • Triflation of 5-Chloro-furo[2,3-b]pyridin-3-ol:

    • The product from the previous step is dissolved in CH₂Cl₂ and cooled to -10°C.

    • Diisopropylethylamine (DIPEA) and triflic anhydride (Tf₂O) are added.

    • The reaction is allowed to warm to room temperature and stirred for 3 hours.

    • The reaction is quenched with water, and the product is extracted with CH₂Cl₂.

    • The organic layers are dried, concentrated, and the product is purified by column chromatography to yield 5-chlorofuro[2,3-b]pyridin-3-yl trifluoromethanesulfonate (71% yield).

Visualizations

Byproduct_Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Pathway A Ester-substituted Pyridine B Intermediate A->B Base, Nucleophile C Furo[2,3-b]pyridine Product B->C Cyclization D Carboxylic Acid Byproduct B->D Hydrolysis (e.g., OH⁻) C->D Hydrolysis

Caption: Formation of carboxylic acid byproducts via hydrolysis.

Troubleshooting_Workflow start Low Yield or Complex Mixture anhydrous Are conditions strictly anhydrous? start->anhydrous base Is the base appropriate? anhydrous->base Yes solution1 Dry glassware, use anhydrous solvents, run under inert gas. anhydrous->solution1 No temp Is the temperature optimized? base->temp Yes solution2 Consider a stronger or milder base. base->solution2 No reagents Are starting materials pure? temp->reagents Yes solution3 Screen a range of temperatures. temp->solution3 No solution4 Purify starting materials. reagents->solution4 No end Improved Synthesis reagents->end Yes solution1->base solution2->temp solution3->reagents solution4->end

Caption: Troubleshooting flowchart for Furo[2,3-b]pyridine synthesis.

Prevention_Strategy cluster_problem Problem: Hydrolysis Byproduct cluster_solution Solution: tert-Butyl Ester Strategy Ethyl_Ester Ethyl Ester Starting Material Prone to hydrolysis under basic conditions Hydrolysis Hydrolysis Ethyl_Ester->Hydrolysis Carboxylic_Acid Carboxylic Acid Byproduct Difficult to separate Hydrolysis->Carboxylic_Acid tButyl_Ester tert-Butyl Ester Starting Material Stable to basic cyclization conditions TFA_Cleavage TFA Cleavage & Decarboxylation tButyl_Ester->TFA_Cleavage Desired_Product Desired Furo[2,3-b]pyridine High yield and purity TFA_Cleavage->Desired_Product

References

How to dissolve Furo[2,3-b]pyridine compounds for in vitro testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Furo[2,3-b]pyridine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to compound solubility during in vitro testing.

Frequently Asked Questions (FAQs)

Q1: Why is my Furo[2,3-b]pyridine compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

A: This is a common issue for compounds with low water solubility, a characteristic often associated with the planar and rigid nature of the Furo[2,3-b]pyridine scaffold.[1] The precipitation you are observing is likely due to the large difference between the compound's high solubility in a strong organic solvent and its low solubility in an aqueous environment.[2]

  • High-Concentration Stock: You have likely dissolved your compound in a solvent like Dimethyl sulfoxide (DMSO), where it is highly soluble.[2]

  • Aqueous Dilution: When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer or media, the DMSO disperses rapidly. The compound is suddenly in an environment where its concentration exceeds its aqueous solubility limit, causing it to precipitate or "crash out" of the solution.[2][3][4]

Q2: What is the recommended solvent for creating a stock solution of a Furo[2,3-b]pyridine compound?

A: The standard and most recommended solvent for preparing stock solutions of poorly water-soluble compounds for biological assays is high-purity, anhydrous Dimethyl sulfoxide (DMSO).[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A: The final concentration of DMSO in the assay medium should be kept as low as possible, as it can have direct effects on cell viability, proliferation, and assay readouts.[2] While tolerance can be cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.5%, with ≤0.1% being ideal for minimizing solvent-induced artifacts.[2]

Q4: My compound still precipitates even with a final DMSO concentration of 0.1%. What are my alternative options?

A: If your compound precipitates even at a low final DMSO concentration, and reducing the compound's test concentration is not feasible for your assay, several alternative solubilization strategies can be employed.[2][3] These include using co-solvents or complexing the compound with a solubilizing agent.[3]

Q5: How can I use cyclodextrins to improve the solubility of my Furo[2,3-b]pyridine compound?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which allows them to encapsulate poorly soluble compounds and increase their aqueous solubility.[2] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their improved solubility and safety profiles.[2] A detailed method for preparing a stock solution using this technique is available in the Experimental Protocols section below.

Troubleshooting Guide

This guide addresses the common issue of compound precipitation in aqueous solutions.

Issue: Precipitation of Furo[2,3-b]pyridine compound in aqueous buffer or cell culture media.

Symptoms:

  • Visible precipitate, cloudiness, or turbidity upon addition of the DMSO stock solution to the aqueous medium.[3]

  • Inconsistent or non-reproducible results in biological assays.[3]

  • Crystals observed under a microscope in cell culture wells.[3]

Possible Causes:

  • The compound's final concentration exceeds its aqueous solubility limit.[3]

  • The final DMSO concentration is too low to maintain the compound in solution.[3]

  • Interaction with salts or proteins in the culture media is causing the compound to precipitate.[3]

  • Temperature shifts are affecting the compound's solubility.[3]

Below is a workflow to troubleshoot this issue:

G start Start: Compound Precipitates lower_conc Lower Final Compound Concentration start->lower_conc conc_ok Is a lower concentration acceptable for the assay? lower_conc->conc_ok increase_dmso Increase Final DMSO Concentration (Consider cell toxicity, ≤0.5%) conc_ok->increase_dmso No resolved Precipitation Resolved conc_ok->resolved Yes use_cosolvent Use a Co-solvent (e.g., PEG-400, ethanol) increase_dmso->use_cosolvent Still Precipitates increase_dmso->resolved Resolved use_cyclo Complex with a Solubilizing Agent (e.g., Cyclodextrins) use_cosolvent->use_cyclo Still Precipitates use_cosolvent->resolved Resolved check_media Check for Media Incompatibility (Test in simpler buffer, e.g., PBS) use_cyclo->check_media Still Precipitates use_cyclo->resolved Resolved check_media->resolved Resolved

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

Table 1: General Effects of DMSO Concentration on In Vitro Cell-Based Assays

This table provides general guidelines for the final concentration of DMSO in cell culture media and its potential effects.

Final DMSO ConcentrationPotential Effects & Recommendations
≤ 0.1% Recommended. Generally considered safe for most cell lines with minimal impact on cell health or assay performance.[2]
0.1% - 0.5% Use with caution. May be acceptable for short-term assays. It is critical to run a vehicle control (medium + same DMSO concentration) to ensure the solvent is not causing an effect.[2]
> 0.5% - 1.0% Not recommended. At these levels, DMSO can induce inhibitory or stimulatory effects on cellular processes and may reduce readout parameters.[2]
> 1.0% Avoid. Significant cytotoxicity, growth inhibition, and interference with assay signals are commonly observed.[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of a Furo[2,3-b]pyridine compound.

Materials:

  • Furo[2,3-b]pyridine compound (solid powder)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tube or vial

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weigh Compound: Carefully weigh the desired amount of the Furo[2,3-b]pyridine compound into a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 250 g/mol , weigh 2.5 mg.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[2]

  • Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath can be used to assist dissolution.[2]

  • Visual Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as appropriate for the compound's stability.[2]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol provides a method for preparing a Furo[2,3-b]pyridine solution using cyclodextrins, which is useful for assays sensitive to organic solvents.

Materials:

  • Furo[2,3-b]pyridine compound (solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or desired aqueous buffer (e.g., PBS)

  • Vortex mixer and sonicator

Procedure:

  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 200 mg of HP-β-CD in 1 mL of PBS for a 20% solution. Warm the solution slightly (37-40°C) to aid dissolution.[2]

  • Add Compound: Weigh the Furo[2,3-b]pyridine compound and add it directly to the HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically started at 1:1 and optimized from there.[2]

  • Facilitate Complexation: Vortex the mixture vigorously for 15-30 minutes. Sonication can also be used to aid in the formation of the inclusion complex.[2]

  • Clarify Solution: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized compound-cyclodextrin complex. This solution can now be used for preparing serial dilutions in your assay buffer.

Visualizations

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex / Warm to Dissolve add_solvent->dissolve stock High Concentration Stock Solution dissolve->stock dilute 4. Serially Dilute Stock in Assay Medium stock->dilute add_to_assay 5. Add to Assay (e.g., Cell Plate) dilute->add_to_assay final_solution Final Low Concentration Working Solution add_to_assay->final_solution

Caption: General experimental workflow for compound dissolution and dilution.

References

Preventing precipitation of Furo[2,3-b]pyridine derivatives in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furo[2,3-b]pyridine derivatives. The focus is on preventing and resolving compound precipitation in cell culture media to ensure experimental accuracy and reproducibility.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue: Immediate Precipitation of Furo[2,3-b]pyridine Derivative Upon Addition to Cell Culture Media

Symptoms:

  • Visible cloudiness or precipitate forms instantly when the compound's stock solution is added to the cell culture medium.[1]

  • Crystals are observable in the cell culture wells under a microscope.[1]

  • Inconsistent results in biological assays.[1]

Potential Causes and Solutions:

Precipitation of a compound in culture media can be influenced by several factors, including its intrinsic solubility, final concentration, and interactions with media components.[2] The planar and rigid structure of the Furo[2,3-b]pyridine core can lead to strong intermolecular interactions, contributing to low aqueous solubility.[3]

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the compound in the media exceeds its aqueous solubility limit.[4]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[4]
Solvent Shock The rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous culture media causes the compound to "crash out" of solution.[2]Perform a stepwise or serial dilution.[2][4] Add the stock solution dropwise to pre-warmed media while gently vortexing to ensure even distribution.[2][4]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[4]Always use pre-warmed (e.g., 37°C) cell culture media for making dilutions.[2][4]
High Stock Concentration Using a very high concentration stock solution can exacerbate the effects of solvent shock upon dilution.[2]Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM).[2]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1] Serum components like albumin can sometimes help solubilize hydrophobic compounds.[4]If possible, test the compound's solubility in a simpler buffer like PBS.[1] Consider if serum-free media might be contributing to the issue.[4]
Improper Stock Solution Storage Repeated freeze-thaw cycles can cause the compound to fall out of the stock solution over time.[2]Visually inspect your stock solution for any precipitate before use. If present, gently warm (e.g., 37°C water bath) and vortex until clear.[2] Aliquot stock solutions into single-use volumes.[2]

Frequently Asked Questions (FAQs)

Q1: Why are Furo[2,3-b]pyridine derivatives prone to precipitation?

A1: The low aqueous solubility of many Furo[2,3-b]pyridine derivatives often stems from the planar and rigid nature of their fused heterocyclic ring system. This structure can promote strong intermolecular π-π stacking in the solid state, leading to high crystal lattice energy that is difficult for solvents to overcome.[3] Furthermore, many of these derivatives are designed with lipophilic properties to interact with biological targets, which inherently reduces their solubility in aqueous solutions like cell culture media.[3]

Q2: What is the best solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for cell culture experiments.[4][5] However, it's crucial to keep the final concentration of DMSO in the culture medium low to avoid cellular toxicity.[4][5] Other solvents like ethanol or methanol can be considered, but their potential for toxicity and evaporation must be carefully evaluated.[4][6]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The maximum tolerated DMSO concentration is highly dependent on the cell line and the duration of exposure.[7] For many robust cell lines, a final concentration of 0.1% to 0.5% is well-tolerated for up to 72 hours.[7] However, for sensitive cells, especially primary cultures, or for long-term experiments, it is recommended to keep the final DMSO concentration at or below 0.1%.[5][7] It is always best to perform a dose-response experiment to determine the specific tolerance of your cell line.[7]

Final DMSO ConcentrationGeneral Cellular EffectsRecommendations
< 0.1% Generally considered safe with minimal effects.[7]Recommended for sensitive primary cells and long-term studies.[5][7]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[7][8]A common range for many standard in vitro assays.[7]
0.5% - 1.0% Can cause increased cytotoxicity and affect cell proliferation in some cell lines.[7]Use with caution and only for short-term exposure if necessary.[7]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.[7]Generally considered highly toxic and should be avoided.[7]

Q4: What is "solvent shock" and how can I prevent it?

A4: Solvent shock happens when a compound dissolved in a non-aqueous solvent like DMSO is rapidly diluted into an aqueous solution such as cell culture media.[2] This rapid change in solvent environment causes a localized high concentration of the compound that exceeds its solubility limit, leading to precipitation.[2] To avoid this, you can:

  • Use a stepwise dilution: First, create an intermediate dilution of the stock solution in a small volume of media, mix gently, and then add this to the final culture volume.[2]

  • Add the stock solution slowly: Add the stock solution dropwise to the media while gently agitating or stirring to ensure rapid and even distribution.[2][4]

Q5: My compound precipitates even at low concentrations. What else can I try?

A5: If precipitation persists, you may need to consider formulation strategies. Using solubilizing agents or "carriers" can help keep the compound in solution.[9] Options include:

  • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][10]

  • Co-solvents: In some cases, using a co-solvent system (e.g., with PEG-400 or ethanol) might improve solubility, but cellular toxicity must be carefully evaluated.[1][10]

  • Surfactants: Surfactants like Tween 80 can form micelles that encapsulate poorly soluble compounds.[10]

Experimental Protocols

Protocol 1: Preparation of a Compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution of a Furo[2,3-b]pyridine derivative.

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) into a sterile, light-protected microcentrifuge tube.[11]

  • Solvent Selection: Based on solubility tests, select an appropriate solvent, most commonly 100% DMSO.[11]

  • Solvent Addition: Add the calculated volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mM).[11]

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][4][11]

  • Sterilization (Optional): If the solvent is not sterile, filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected container.[11]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store at -20°C or -80°C as recommended for the specific compound.

Protocol 2: Determining Maximum Soluble Concentration in Media

This protocol helps determine the highest concentration of your compound that remains soluble in your specific cell culture medium.

  • Preparation: Prepare a set of sterile microcentrifuge tubes. Add 1 mL of your complete cell culture medium (pre-warmed to 37°C) to each tube.[2]

  • Highest Concentration: In the first tube, add the required volume of your compound's stock solution to achieve the highest desired concentration (e.g., for a 100 µM final concentration, add 10 µL of a 10 mM stock). Add the stock solution dropwise while gently vortexing the tube.[2]

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the second, mix, then transfer 500 µL from the second to the third, and so on.[2]

  • Incubation: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your experiment (e.g., 2, 12, or 24 hours).[2]

  • Visual Inspection: After incubation, carefully inspect each tube against a dark background for any signs of precipitation, such as cloudiness or visible crystals.[2] The highest concentration that remains clear is your maximum working concentration under these conditions.

Visualizations

Troubleshooting Workflow

G start Start: Compound Precipitates in Media check_stock Inspect Stock Solution for Precipitate start->check_stock is_stock_clear Is Stock Clear? check_stock->is_stock_clear warm_stock Warm (37°C) & Vortex Stock warm_stock->check_stock is_stock_clear->warm_stock No lower_conc Lower Final Compound Concentration is_stock_clear->lower_conc Yes is_conc_ok Is Lower Conc. Acceptable for Assay? lower_conc->is_conc_ok improve_dilution Improve Dilution Technique (Stepwise Dilution, Slow Addition) is_conc_ok->improve_dilution Yes use_solubilizer Consider Solubilizing Agent (e.g., Cyclodextrin) is_conc_ok->use_solubilizer No still_precip Still Precipitates? improve_dilution->still_precip check_dmso Check Final DMSO Concentration still_precip->check_dmso Yes resolved Precipitation Resolved still_precip->resolved No is_dmso_low Is DMSO < 0.5%? check_dmso->is_dmso_low is_dmso_low->lower_conc No (Too High) is_dmso_low->use_solubilizer Yes use_solubilizer->resolved

Caption: Troubleshooting workflow for addressing compound precipitation.

Experimental Workflow: Compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex / Warm to Dissolve dissolve->vortex aliquot 4. Aliquot & Store at -20°C vortex->aliquot prewarm 5. Pre-warm Media to 37°C aliquot->prewarm dilute 6. Add Stock Dropwise to Media prewarm->dilute mix 7. Gently Mix dilute->mix add_to_cells 8. Add to Cell Culture mix->add_to_cells

Caption: Workflow for preparing Furo[2,3-b]pyridine derivatives for cell culture.

Potential Signaling Pathway Target: AKT1

Furo[2,3-b]pyridine derivatives have been investigated for their potential to interact with key cellular signaling pathways involved in cancer.[12][13] Molecular docking studies suggest that they may target kinases like AKT1, disrupting downstream signaling.[12]

G RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad | Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bad->Apoptosis Compound Furo[2,3-b]pyridine Derivative Compound->AKT Inhibition

Caption: Potential inhibition of the AKT1 signaling pathway by Furo[2,3-b]pyridine derivatives.

References

Troubleshooting catalyst poisoning in Furo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during the synthesis of Furo[2,3-b]pyridines.

Troubleshooting Guides & FAQs

This section addresses common issues related to catalyst deactivation and poisoning in a question-and-answer format.

Issue 1: Low or No Reaction Conversion

Question: My palladium-catalyzed cross-coupling reaction to synthesize a Furo[2,3-b]pyridine precursor is showing low to no conversion. What are the likely causes related to the catalyst?

Answer: Low or no conversion in palladium-catalyzed reactions for Furo[2,3-b]pyridine synthesis is frequently linked to catalyst deactivation or poisoning. The primary suspects are impurities in your starting materials or solvents, or inherent instability of the catalytic species under the reaction conditions.

  • Potential Catalyst Poisons:

    • Sulfur Compounds: Thiophenes, thiols, and other sulfur-containing impurities, even at ppm levels in starting materials like terminal alkynes, can irreversibly poison palladium catalysts.[1] Sulfur compounds strongly adsorb to the catalyst's active sites, blocking them from participating in the catalytic cycle.[2]

    • Nitrogen Heterocycles: While the pyridine moiety of the desired product can interact with the catalyst, other nitrogen-containing heterocycles present as impurities in starting materials (e.g., 2-aminopyridine derivatives) can act as strong ligands, leading to catalyst inhibition or deactivation.[2]

    • Other Impurities: Halides, cyanides, and heavy metals can also act as catalyst poisons.[2] It is crucial to use high-purity reagents and solvents.

  • Troubleshooting Steps:

    • Reagent Purity Check: Analyze your starting materials (e.g., substituted pyridines, alkynes) and solvents for potential catalyst poisons using techniques like GC-MS.[3]

    • Inert Atmosphere: Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the reaction, as oxygen can lead to the oxidation and deactivation of the active Pd(0) species.

    • Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and preventing deactivation. Electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.

    • Catalyst Loading: As a last resort, a modest increase in catalyst loading can sometimes compensate for partial poisoning.

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts, but then slows down and eventually stalls before all the starting material is consumed. What could be causing this gradual catalyst deactivation?

Answer: A gradual decline in reaction rate is a classic sign of progressive catalyst poisoning or degradation.

  • Potential Causes:

    • Slow Poisoning: A low concentration of a catalyst poison in one of the reagents can lead to a gradual accumulation of the poison on the catalyst surface, slowly deactivating it over time.

    • Product Inhibition/Poisoning: The Furo[2,3-b]pyridine product itself, being a nitrogen heterocycle, can coordinate to the palladium catalyst. While this is a necessary step in some reaction mechanisms, strong product binding can inhibit catalyst turnover.

    • Thermal Decomposition: Prolonged reaction times at elevated temperatures can lead to the thermal degradation of the catalyst, especially if the supporting ligands are not robust enough.

  • Troubleshooting Steps:

    • Incremental Reagent Addition: If you suspect an impurity in a liquid reagent, consider adding it slowly over the course of the reaction to maintain a low instantaneous concentration of the potential poison.

    • Optimize Reaction Temperature and Time: Systematically screen different temperatures and monitor the reaction progress closely (e.g., by TLC or LC-MS) to find the optimal balance between reaction rate and catalyst stability.[4]

    • Catalyst Choice: Consider using a more robust pre-catalyst or a different palladium source that is known for higher stability.

Issue 3: Inconsistent Results and Poor Reproducibility

Question: I am getting inconsistent yields and reaction times when I repeat my Furo[2,3-b]pyridine synthesis. What factors could be contributing to this lack of reproducibility?

Answer: Poor reproducibility in palladium-catalyzed reactions often points to subtle variations in experimental conditions or reagent quality.

  • Key Factors to Control:

    • Purity of Starting Materials: Batch-to-batch variations in the purity of starting materials, especially commercially available substituted pyridines and alkynes, can introduce inconsistent levels of catalyst poisons.

    • Solvent Quality and Degassing: The water and oxygen content in solvents can significantly impact catalyst activity. Ensure consistent and thorough degassing of all solvents before use.

    • Precise Reagent Measurement: Accurate weighing and transfer of the catalyst, ligands, and other reagents are critical for reproducible results.

    • Stirring and Heating: In heterogeneous reactions, ensure consistent and efficient stirring to avoid mass transfer limitations. Maintain a stable and uniform reaction temperature.

Quantitative Data on Catalyst Deactivation

The following table summarizes the impact of common catalyst poisons on palladium-catalyzed reactions. While specific data for Furo[2,3-b]pyridine synthesis is limited, these general trends are highly relevant.

Catalyst SystemPoisonPoison ConcentrationEffect on Conversion/YieldReference
Pd/CSulfur-containing compoundsppm levelsSignificant decrease in activity[1]
Homogeneous Pd catalystNitrogen heterocyclesVariesInhibition or deactivation[2]
Pd(OAc)₂/LigandHalide ions (excess)VariesCatalyst inhibitionACS Catalysis
Pd/Al₂O₃Organic impuritiesNot specifiedFouling and deactivationScience Signpost Publishing Inc.[5]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling in Furo[2,3-b]pyridine Precursor Synthesis

This protocol is a general guideline for a palladium-catalyzed Sonogashira coupling, a common step in the synthesis of Furo[2,3-b]pyridine precursors.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a ligand (if required).

  • Reagent Addition: Add the substituted halopyridine (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and a suitable degassed solvent (e.g., THF, DMF, or toluene).

  • Base Addition: Add a degassed base (e.g., triethylamine, diisopropylamine, or K₂CO₃, 2-3 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

This protocol provides a general method for regenerating a Pd/C catalyst that has been deactivated, for instance by sulfur or nitrogen compounds during the synthesis of heterocyclic compounds.[6]

  • Washing:

    • Wash the spent Pd/C catalyst with deionized water (3 x volume of catalyst) and centrifuge.

    • Wash the catalyst with methanol (3 x volume of catalyst) and centrifuge.

  • Reduction:

    • Treat the washed catalyst with a reducing agent solution (e.g., aqueous sodium borohydride or hydrazine hydrate) at room temperature with stirring for 1-2 hours.

  • Final Washing and Drying:

    • Wash the reduced catalyst with methanol (2 x volume of catalyst) and centrifuge to remove residual reducing agents.

    • Wash with deionized water (3 x volume of catalyst) and centrifuge.

    • Dry the regenerated catalyst under vacuum.

Note: The effectiveness of regeneration can vary depending on the nature of the poison. For strongly chemisorbed poisons, regeneration may only partially restore catalyst activity.[6]

Visualizations

Troubleshooting Workflow for Catalyst Poisoning

troubleshooting_workflow start Low or No Conversion check_reagents Analyze Reagent Purity (GC-MS, etc.) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp.) start->check_conditions poison_identified Poison Identified? check_reagents->poison_identified no_poison No Obvious Poison check_conditions->no_poison purify_reagents Purify Starting Materials and Solvents poison_identified->purify_reagents Yes poison_identified->no_poison No rerun_reaction Re-run Reaction purify_reagents->rerun_reaction optimize_conditions Optimize Conditions (Ligand, Temp, Time) optimize_conditions->rerun_reaction success Successful Synthesis rerun_reaction->success no_poison->optimize_conditions consider_alternatives Consider Alternative Catalyst or Synthetic Route no_poison->consider_alternatives

Caption: A logical workflow for troubleshooting low conversion in Furo[2,3-b]pyridine synthesis.

Mechanism of Catalyst Poisoning by Sulfur

catalyst_poisoning cluster_catalyst Palladium Catalyst Surface Pd_active Active Pd Site Product Product Pd_active->Product Catalyzes reaction Poisoned_Site Poisoned Pd Site (Inactive) Pd_active->Poisoned_Site Reactant Reactant Reactant->Pd_active Binds to active site Reactant->Poisoned_Site Binding blocked Sulfur Sulfur Poison (e.g., Thiophene) Sulfur->Pd_active Strongly adsorbs

Caption: Simplified diagram of a palladium catalyst active site being poisoned by a sulfur compound.

References

Technical Support Center: Advanced Sonogashira Coupling for Furo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Furo[2,3-b]pyridines via Sonogashira coupling.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, actionable solutions to common experimental issues.

Question 1: Why is the yield of my Sonogashira coupling reaction consistently low or non-existent?

Answer:

Low or no yield in a Sonogashira coupling reaction is a frequent issue that can be attributed to several factors. A systematic check of the following is recommended:

  • Inactive Catalyst: The palladium and copper catalysts are sensitive to air and moisture. Ensure that you are using fresh, high-quality catalysts that have been stored under an inert atmosphere. Catalyst deactivation can also occur during the reaction.

  • Presence of Oxygen: The Sonogashira reaction is highly sensitive to oxygen, which can lead to catalyst deactivation and promote unwanted side reactions like Glaser coupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[1]

  • Inappropriate Base: The choice and quality of the base are critical. The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous and of high purity. If results are poor, consider switching to a different amine base.

  • Low Reaction Temperature: While many Sonogashira couplings can proceed at room temperature, less reactive aryl halides, such as bromopyridines, may require heating to facilitate the oxidative addition step.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to optimize the temperature and avoid decomposition.

  • Poor Quality Starting Materials: The purity of your halopyridine and terminal alkyne is paramount. Impurities can poison the catalyst. Verify the purity of your starting materials using analytical techniques like NMR before proceeding.[1]

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I minimize this?

Answer:

The formation of a dimeric alkyne byproduct is a classic sign of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[2][3] This side reaction is promoted by the copper co-catalyst in the presence of oxygen. To minimize this:

  • Ensure Rigorous Anaerobic Conditions: As mentioned above, the exclusion of oxygen is the most critical factor in suppressing Glaser coupling. Utilize freeze-pump-thaw cycles or sparge your solvents and reaction mixture thoroughly with an inert gas.

  • Consider a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed.[1] These methods often employ specific, bulky phosphine ligands that facilitate the catalytic cycle without the need for a copper co-catalyst, thereby completely eliminating the possibility of Glaser coupling.[1][4][5]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

Question 3: My reaction starts but then stalls, and I observe the formation of palladium black. What is happening and how can I prevent it?

Answer:

The formation of palladium black indicates the decomposition of the palladium catalyst from its active Pd(0) or Pd(II) state to an inactive, agglomerated form. This is a common mode of catalyst deactivation. To address this:

  • Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium center. If you are using a simple ligand like triphenylphosphine (PPh₃) and observing decomposition, consider switching to a more sterically demanding or electron-rich ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4]

  • Solvent Choice: Certain solvents can promote the formation of palladium black. For instance, some anecdotal evidence suggests that THF may be more prone to this issue than solvents like DMF or acetonitrile in certain contexts.

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition. Aim for the lowest effective temperature for your specific substrates.

Question 4: How do I choose the right starting halopyridine for my Furo[2,3-b]pyridine synthesis?

Answer:

The reactivity of the halopyridine in the Sonogashira coupling follows the general trend of bond strength: I > Br > Cl.[5]

  • Iodopyridines: These are the most reactive substrates and often allow for milder reaction conditions (e.g., lower temperatures, lower catalyst loadings). However, they are typically more expensive and may be less stable.

  • Bromopyridines: These offer a good balance of reactivity and stability and are widely used. They may require slightly more forcing conditions than iodopyridines.[6]

  • Chloropyridines: These are the least reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher reaction temperatures to achieve good yields.

For initial investigations and optimization, a bromopyridine is often a practical choice.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the Sonogashira coupling in the synthesis of functionalized pyridines, which are precursors to Furo[2,3-b]pyridines.

ParameterCondition ACondition BCondition C
Halopyridine 2-Amino-3-bromopyridine6-Bromo-3-fluoro-2-cyanopyridine3-Chloro-2-hydroxypyridine
Palladium Catalyst Pd(CF₃COO)₂Pd(PPh₃)₄10% Pd/C
Catalyst Loading 2.5 mol%[6]0.15 equiv[7]0.05 eq[8]
Copper Co-catalyst CuICuICuI
Co-catalyst Loading 5 mol%[6]0.3 equiv[7]0.1 eq[8]
Ligand PPh₃(part of Pd complex)PPh₃
Ligand Loading 5 mol%[6]-0.2 eq[8]
Base Et₃NEt₃NEt₃N
Solvent DMF[6]THF/Et₃N[7]Ethanol[8]
Temperature 100 °C[6]Room Temperature[7]Reflux[8]
Reaction Time 3 hours[6]16 hours[7]2-4 hours[8]
Yield 72-96%[6]High to excellentNot specified

Experimental Protocols

Detailed Methodology for a Standard Sonogashira Coupling for Furo[2,3-b]pyridine Precursor Synthesis

This protocol is a general guideline for the coupling of a halopyridine with a terminal alkyne.

Materials:

  • 3-Halopyridine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 3-10 mol%)

  • Anhydrous, degassed amine base (e.g., triethylamine, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the palladium catalyst and copper(I) iodide.

  • Reagent Addition: Add the 3-halopyridine and the anhydrous, degassed solvent.

  • Degassing: Subject the mixture to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.

  • Base and Alkyne Addition: Add the anhydrous, degassed amine base, followed by the dropwise addition of the terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the halide).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting halopyridine is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare & Degas Reagents/Solvents setup_glassware Flame-Dry & Assemble Glassware under Inert Gas add_solids Add Pd Catalyst, CuI, & Halopyridine setup_glassware->add_solids add_liquids Add Solvent, Base, & Alkyne add_solids->add_liquids react Stir at Optimal Temperature add_liquids->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction & Aqueous Wash monitor->quench Reaction Complete extract Extract with Organic Solvent & Dry quench->extract purify Concentrate & Purify via Chromatography extract->purify product Furo[2,3-b]pyridine Precursor purify->product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Troubleshooting Decision Tree for Sonogashira Coupling

Troubleshooting_Tree start Low/No Yield? check_catalyst Catalyst Issues? start->check_catalyst Yes sol_catalyst Use Fresh Catalysts Consider Different Ligand check_catalyst->sol_catalyst Yes check_conditions Reaction Conditions? check_catalyst->check_conditions No sol_conditions Degas Solvents Thoroughly Increase Temperature Check Base Purity check_conditions->sol_conditions Yes check_side_reactions Side Reactions? check_conditions->check_side_reactions No sol_side_reactions Check for Glaser Coupling (Alkyne Dimer) -> Ensure Anaerobic Conditions -> Consider Cu-free Protocol check_side_reactions->sol_side_reactions Yes check_sm Starting Material Purity? check_side_reactions->check_sm No sol_sm Verify Purity by NMR/Analysis check_sm->sol_sm Yes

References

Technical Support Center: Synthesis of Furo[2,3-b]pyridines - Enhancing Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the regioselective synthesis of Furo[2,3-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Annulation

Question: My palladium-catalyzed synthesis of a Furo[2,3-b]pyridine from a substituted 2-halopyridine and a terminal alkyne is producing a mixture of regioisomers (Furo[2,3-b]pyridine and Furo[3,2-b]pyridine). How can I improve the regioselectivity for the desired Furo[2,3-b]pyridine isomer?

Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems. The regiochemical outcome of the annulation is influenced by a combination of electronic and steric factors, which can be modulated by careful selection of reaction conditions.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand in your palladium catalyst system is critical for controlling regioselectivity.

    • Bulky Ligands: Sterically hindered ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), often favor the formation of a monoligated palladium species. This can influence the regioselectivity of the oxidative addition and subsequent cyclization steps.

    • Bidentate Ligands: Bidentate phosphine ligands, like Xantphos or BINAP, can create a more defined coordination sphere around the palladium center, which can enhance regioselectivity.

  • Solvent Polarity: The polarity of the solvent can significantly impact the reaction pathway and, consequently, the regioselectivity.

    • Nonpolar Solvents: Solvents like toluene or THF may favor one regioisomer over another.

    • Polar Solvents: More polar solvents, such as DMF or dioxane, can alter the reaction mechanism and potentially improve the desired regioselectivity. It is advisable to screen a range of solvents to find the optimal conditions for your specific substrate.

  • Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lowering the temperature may favor the formation of the kinetically preferred product, which could be the desired regioisomer in some cases. Conversely, higher temperatures may favor the thermodynamically more stable isomer.

  • Nature of the Halide: The leaving group on the pyridine ring (e.g., I, Br, Cl) can affect the rate of oxidative addition and may influence regioselectivity. Iodides are generally more reactive than bromides or chlorides.

Issue 2: Low Yield in the Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines

Question: I am attempting to synthesize a 2,3-disubstituted Furo[2,3-b]pyridine via a one-pot Sonogashira coupling followed by heteroannulation, but the overall yield is low. What are the potential causes and how can I improve it?

Answer: Low yields in one-pot, multi-step syntheses can be attributed to several factors, including incomplete conversion in one or more steps, side reactions, or product degradation.

Troubleshooting Steps:

  • Catalyst and Co-catalyst Activity: Ensure the palladium catalyst and any copper(I) co-catalyst are active.

    • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the reaction rate and overall yield.

    • Copper(I) Source: For Sonogashira couplings, ensure the copper(I) iodide or other copper source is fresh and not oxidized.

  • Base Selection: The choice of base is crucial for both the Sonogashira coupling and the subsequent cyclization.

    • Inorganic Bases: Bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can affect the reaction outcome.

    • Organic Bases: Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently employed.

  • Atmosphere Control: These reactions are often sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.

  • Stepwise vs. One-Pot: If optimizing the one-pot procedure proves difficult, consider performing the reaction in a stepwise manner. Isolating the Sonogashira coupling product before proceeding with the cyclization can help identify the problematic step and may lead to a higher overall yield.

Data Presentation: Enhancing Regioselectivity

The following table summarizes the effect of different ligands and solvents on the yield of a palladium-catalyzed synthesis of a Furo[2,3-b]pyridine derivative.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene8075
2Pd(OAc)₂XantphosCs₂CO₃Dioxane10085
3PdCl₂(PPh₃)₂-K₃PO₄DMF11068
4Pd₂(dba)₃BINAPNaOtBuTHF6582

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Aryl-3-Alkylfuro[2,3-b]pyridines via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general procedure for the synthesis of 2,3-disubstituted Furo[2,3-b]pyridines.

Materials:

  • 2-Chloro-3-hydroxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Aryl iodide (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • K₂CO₃ (2.5 equiv)

  • Anhydrous and degassed DMF

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-3-hydroxypyridine, the terminal alkyne, the aryl iodide, Pd(PPh₃)₄, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-alkylfuro[2,3-b]pyridine.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The regiochemical outcome of the palladium-catalyzed synthesis of Furo[2,3-b]pyridines is determined by the specific reaction pathway followed. The choice of ligands and reaction conditions can influence which pathway is favored.

Regioselectivity_Pathway cluster_start Starting Materials cluster_catalyst Catalyst System 2-Halopyridine 2-Halopyridine Oxidative_Addition Oxidative Addition 2-Halopyridine->Oxidative_Addition Alkyne Alkyne Carbopalladation Carbopalladation Alkyne->Carbopalladation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Ligand Ligand Ligand->Pd(0) Catalyst Influences Reactivity Oxidative_Addition->Carbopalladation Reductive_Elimination Reductive Elimination Carbopalladation->Reductive_Elimination Furo[2,3-b]pyridine Furo[2,3-b]pyridine (Desired Product) Reductive_Elimination->Furo[2,3-b]pyridine Favored by Bulky Ligands Furo[3,2-b]pyridine Furo[3,2-b]pyridine (Isomeric Byproduct) Reductive_Elimination->Furo[3,2-b]pyridine Favored by Less Steric Hindrance

Caption: Factors influencing regioselectivity in Furo[2,3-b]pyridine synthesis.

Experimental Workflow for Regioselective Synthesis

The following diagram illustrates a typical experimental workflow for the regioselective synthesis of Furo[2,3-b]pyridines.

Experimental_Workflow Start Start Reagent_Prep Prepare Reactants and Catalyst Start->Reagent_Prep Reaction_Setup Set up Reaction under Inert Atmosphere Reagent_Prep->Reaction_Setup Heating_Stirring Heat and Stir for Specified Time Reaction_Setup->Heating_Stirring Monitoring Monitor Progress by TLC/LC-MS Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Furo[2,3-b]pyridine synthesis.

Validation & Comparative

Comparative analysis of synthetic pathways to Furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Furo[2,3-b]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The efficient construction of this bicyclic system is a key objective for chemists involved in drug discovery and development. This guide provides a comparative analysis of prominent synthetic pathways to Furo[2,3-b]pyridines, offering a head-to-head comparison of methodologies, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of Furo[2,3-b]pyridines can be broadly categorized into methods that construct the furan ring onto a pre-existing pyridine and those that form the pyridine ring onto a furan precursor. This guide focuses on three contemporary and versatile approaches: a three-step synthesis from 2-fluoropyridines, a palladium-catalyzed cyclization of β-ketodinitriles and alkynes, and a concise four-step route from 2,5-dichloronicotinic acid.

Synthetic PathwayKey Starting MaterialsCatalyst/ReagentsReaction TimeTemperature (°C)Yield (%)
Three-Step Synthesis from 2-Fluoropyridine 2-Fluoropyridine, Weinreb amide, Ethyl glycolateLDA, NaH12 hours (cyclization step)-50 to 6050-75
Pd(II)-Catalyzed Cyclization β-Ketodinitrile, AlkynePd(OAc)₂, Ag₂ONot Specified10089-95
Four-Step Synthesis from 2,5-Dichloronicotinic Acid 2,5-Dichloronicotinic acid, Ethyl 2-hydroxyacetateH₂SO₄, NaH3 hours (cyclization step)0 to 7088 (cyclization step)

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each key synthetic pathway.

Three_Step_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: One-Pot Displacement and Cyclization cluster_step3 Step 3: Functional Group Manipulation (Optional) 2_Fluoropyridine 2-Fluoropyridine Ketone_Intermediate Ketone Intermediate 2_Fluoropyridine->Ketone_Intermediate LDA Weinreb_Amide Weinreb Amide Weinreb_Amide->Ketone_Intermediate Furo_Pyridine_Ester Furo[2,3-b]pyridine Ester Ketone_Intermediate->Furo_Pyridine_Ester NaH Ethyl_Glycolate Ethyl Glycolate Ethyl_Glycolate->Furo_Pyridine_Ester Amide_Ketone_Derivatives Amide/Ketone Derivatives Furo_Pyridine_Ester->Amide_Ketone_Derivatives

Caption: Three-Step Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines.

Pd_Catalyzed_Synthesis Beta_Ketodinitrile β-Ketodinitrile Reaction_Mixture Reaction Mixture Beta_Ketodinitrile->Reaction_Mixture Alkyne Alkyne Alkyne->Reaction_Mixture Furo_Pyridine Furo[2,3-b]pyridine Reaction_Mixture->Furo_Pyridine Pd(OAc)₂, Ag₂O, 100°C

Caption: Palladium-Catalyzed One-Pot Synthesis of Furo[2,3-b]pyridines.

Four_Step_Synthesis Dichloronicotinic_Acid 2,5-Dichloronicotinic Acid Esterification Esterification (EtOH, H₂SO₄) Dichloronicotinic_Acid->Esterification Ethyl_Ester Ethyl 2,5-Dichloronicotinate Esterification->Ethyl_Ester SNAr_Cyclization SNAr & Cyclization (Ethyl 2-hydroxyacetate, NaH) Ethyl_Ester->SNAr_Cyclization Furo_Pyridine_Core Furo[2,3-b]pyridine Core SNAr_Cyclization->Furo_Pyridine_Core Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (KOH, HCl) Furo_Pyridine_Core->Hydrolysis_Decarboxylation Final_Product Furo[2,3-b]pyridine with handles Hydrolysis_Decarboxylation->Final_Product

Caption: Concise Four-Step Synthesis of Functionalized Furo[2,3-b]pyridines.

Experimental Protocols

Three-Step Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines from 2-Fluoropyridine[2]

This method provides access to a variety of 2,3-carbon disubstituted Furo[2,3-b]pyridines.

Step 1: Acylation of 2-Fluoropyridine

  • To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add 2-fluoropyridine to the LDA solution and stir for 1 hour at -78 °C.

  • Slowly add a solution of the appropriate Weinreb amide in THF, maintaining the temperature below -50 °C.

  • After the addition is complete, warm the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting ketone intermediate by column chromatography.

Step 2: One-Pot Base-Induced Displacement and Cyclization

  • To a suspension of sodium hydride in anhydrous THF, add ethyl glycolate dropwise at 0 °C.

  • After gas evolution ceases, add a solution of the ketone intermediate from Step 1 in THF.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the Furo[2,3-b]pyridine ester by column chromatography.

Step 3: (Optional) Synthesis of Amide and Ketone Derivatives

  • The ester at the 2-position can be converted to amides by reaction with amines or to ketones by reaction with organolithium or Grignard reagents to access a wider range of derivatives.

Palladium(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes[1][3][4][5]

This one-pot protocol allows for the concurrent construction of both the furan and pyridine rings.

  • In a sealed tube, combine the β-ketodinitrile (1.0 equiv), alkyne (1.2 equiv), palladium(II) acetate (5 mol%), and silver(I) oxide (2.0 equiv).

  • Add a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired Furo[2,3-b]pyridine.

Concise Four-Step Synthesis of Furo[2,3-b]pyridines with Functional Handles[6]

This route is amenable to scale-up and provides Furo[2,3-b]pyridines with handles for further functionalization.

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • Dissolve 2,5-dichloronicotinic acid in ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at 80 °C for 16 hours.

  • Cool the reaction, neutralize with a base, and extract the ethyl ester. Dry the organic layer and concentrate to obtain the product.

Step 2: SNAr Reaction and Intramolecular Cyclization

  • To a suspension of sodium hydride in THF at 0 °C, add ethyl 2-hydroxyacetate.

  • After stirring, add the ethyl 2,5-dichloronicotinate from Step 1.

  • Heat the reaction mixture to 70 °C for 3 hours.

  • Cool, quench with water, and extract the Furo[2,3-b]pyridine product. Purify by column chromatography.

Step 3 & 4: Hydrolysis and Decarboxylation

  • The ester group of the synthesized Furo[2,3-b]pyridine can be hydrolyzed using a base such as potassium hydroxide in ethanol at 100 °C.

  • Subsequent acidification with aqueous HCl at 100 °C leads to decarboxylation, affording the Furo[2,3-b]pyridine core with a handle for further chemical modifications.[2]

References

Furo[2,3-b]pyridine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the structure-activity relationships (SAR) of Furo[2,3-b]pyridine analogs, evaluating their performance against alternative scaffolds and providing supporting experimental data. The Furo[2,3-b]pyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, particularly in oncology.[1]

This guide presents a comparative analysis of Furo[2,3-b]pyridine analogs against the closely related Thieno[2,3-b]pyridine scaffold, highlighting key SAR insights. Quantitative data from anticancer and kinase inhibition assays are summarized in structured tables for ease of comparison. Detailed experimental protocols for these assays are also provided, alongside visualizations of relevant signaling pathways to contextualize the compounds' mechanisms of action.

Comparative Anticancer Activity

Substituted Furo[2,3-b]pyridine derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The nature and position of substituents on the Furo[2,3-b]pyridine core are crucial in determining their anticancer efficacy.[1] A direct comparison with Thieno[2,3-b]pyridine analogs reveals nuances in activity, suggesting that the choice of the heterocyclic core can significantly impact potency.

Compound IDScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
1 Furo[2,3-b]pyridineH6-(naphthalen-2-yl)4-(thiophen-2-yl)HCT-116 (Colon)31.3[2]
MCF-7 (Breast)19.3[2]
HepG2 (Liver)22.7[2]
A549 (Lung)36.8[2]
2 Furo[2,3-b]pyridine2-chloro6-(naphthalen-2-yl)4-(thiophen-2-yl)HCT-116 (Colon)49.0[2]
MCF-7 (Breast)55.5[2]
HepG2 (Liver)44.8[2]
A549 (Lung)70.7[2]
3 (6c) Thieno[2,3-b]pyridine3-amino-2-carboxamide5-(1-hydroxyethyl)6-methyl-N-(2'-Me-3'-Cl-phenyl)HCT-116 (Colon)0.011[3]
MDA-MB-231 (Breast)0.024[3]
4 (8c) Thieno[2,3-b]pyridine3-amino-2-carboxamide5-(1-hydroxyethyl)6-methyl-N-(1'-naphthyl)HCT-116 (Colon)0.015[3]
MDA-MB-231 (Breast)0.021[3]
5 (3b) Thieno[2,3-b]pyridineVariedVariedPhenol moietyCCRF-CEM (Leukemia)2.580[4]
CEM/ADR5000 (Leukemia)4.486[4]
Doxorubicin ----HCT-116 (Colon)40.0[2]
MCF-7 (Breast)64.8[2]
HepG2 (Liver)24.7[2]
A549 (Lung)58.1[2]

Comparative Kinase Inhibitory Activity

The Furo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective kinase inhibitors.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The following table compares the kinase inhibitory activity of Furo[2,3-b]pyridine analogs with other relevant inhibitors.

Compound IDScaffoldTarget KinaseIC50 (µM)Reference
6 PyridoneCDK2/cyclin A20.57[2]
7 2-chloronicotinonitrileCDK2/cyclin A20.24[2]
8 Pyrazolo[3,4-b]pyridineCDK2/cyclin A20.65[2]
9 Pyridin-2-yl ethanethioateCDK2/cyclin A20.50[2]
10 Furo[2,3-b]pyridine CDK2/cyclin A2 0.93 [2]
11 Thieno[2,3-b]pyridine derivativeDRAK20.82[5]
12 Thieno[2,3-b]pyridine derivativeeEF2-K0.17[6]
Roscovitine Purine analogCDK2/cyclin A20.394[2]

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the Furo[2,3-b]pyridine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach and grow for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[1]

cluster_workflow Experimental Workflow: MTT Assay A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C MTT Reagent Addition (2-4h incubation) B->C D Formazan Solubilization (e.g., DMSO) C->D E Absorbance Reading (570nm) D->E F IC50 Calculation E->F

Workflow for MTT-based cytotoxicity assay.
In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.

  • Reaction Setup: The kinase, a suitable substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated, typically by the addition of ATP, and incubated for a specific period at an optimal temperature.

  • Detection: The amount of product formed (e.g., phosphorylated substrate or ADP) is measured. This is often achieved using a coupled enzyme system that generates a luminescent or fluorescent signal.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[1]

Signaling Pathways

Furo[2,3-b]pyridine analogs often exert their anticancer effects by modulating key cellular signaling pathways. As inhibitors of kinases like CDK2, these compounds can interfere with cell cycle progression.

cluster_pathway CDK2 Signaling in Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_D_CDK46 Cyclin D / CDK4/6 Receptor->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb phosphorylates E2F E2F Rb->E2F Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 promotes transcription Cyclin_E_CDK2->Rb phosphorylates S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry Furo_Pyridine Furo[2,3-b]pyridine Analogs Furo_Pyridine->Cyclin_E_CDK2

CDK2's role in the cell cycle and its inhibition.

Many kinase inhibitors, including those based on the Furo[2,3-b]pyridine scaffold, also target the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.

cluster_pi3k_pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Furo_Pyridine_Analog Furo[2,3-b]pyridine Analogs Furo_Pyridine_Analog->PI3K

Overview of the PI3K/Akt signaling cascade.

References

A Comparative Guide to the Inhibitory Potency of Furo[2,3-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold and its isomers are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These bicyclic heterocyclic systems serve as valuable templates for the design of potent inhibitors of various biological targets, particularly kinases. This guide provides a comparative overview of the inhibitory potency of Furo[2,3-b]pyridine and its isomers, Furo[3,2-b]pyridine, Furo[2,3-c]pyridine, and Furo[3,2-c]pyridine.

Due to a notable lack of direct comparative studies of these isomers against the same biological target, this guide presents the available inhibitory data for derivatives of each isomeric scaffold against their respective identified targets. This approach allows for an objective assessment of the therapeutic potential inherent to each unique furo-pyridine core.

Isomeric Scaffolds at a Glance

The arrangement of the furan and pyridine rings significantly influences the physicochemical properties and, consequently, the biological activity of these compounds.

isomers Furo[2,3-b]pyridine Isomeric Scaffolds cluster_0 Furo[2,3-b]pyridine cluster_1 Furo[3,2-b]pyridine cluster_2 Furo[2,3-c]pyridine cluster_3 Furo[3,2-c]pyridine Furo[2,3-b]pyridine Furo[2,3-b]pyridine Furo[3,2-b]pyridine Furo[3,2-b]pyridine Furo[2,3-c]pyridine Furo[2,3-c]pyridine Furo[3,2-c]pyridine Furo[3,2-c]pyridine

Caption: Chemical structures of the four Furo[2,3-b]pyridine isomers.

Summary of Investigated Biological Targets

While a direct comparison of potency is challenging, the following table summarizes the primary biological targets that have been explored for derivatives of each furopyridine isomer, showcasing their diverse therapeutic potential.

Isomeric ScaffoldPrimary Investigated Targets
Furo[2,3-b]pyridine Cyclin-Dependent Kinase 2 (CDK2)[1][2]
Furo[3,2-b]pyridine Cdc-like Kinases (CLKs), Phosphoinositide 3-Kinases (PI3Ks)[3]
Furo[2,3-c]pyridine B-Raf Kinase
Furo[3,2-c]pyridine PI3K/Akt/mTOR pathway, Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway[4]

Furo[2,3-b]pyridine Derivatives as CDK2 Inhibitors

Derivatives of the Furo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dysregulation of CDK2 is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Quantitative Data: CDK2 Inhibition
CompoundTargetIC50 (µM)
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14)[1][2]CDK2/cyclin A20.93
Roscovitine (Reference Compound)[1][2]CDK2/cyclin A20.394

Signaling Pathway

Caption: Inhibition of the CDK2 pathway by Furo[2,3-b]pyridine derivatives.

Experimental Protocol: In Vitro CDK2/cyclin A2 Kinase Assay

The inhibitory activity of Furo[2,3-b]pyridine derivatives against CDK2/cyclin A2 is typically evaluated using a luminescence-based kinase assay.[1]

  • Reaction Setup: A reaction mixture is prepared containing the CDK2/cyclin A2 enzyme, a suitable substrate (e.g., a specific peptide), and ATP in a kinase buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

  • ATP Detection: A kinase-glo® reagent is added, which contains luciferase and its substrate. The amount of remaining ATP is inversely proportional to the kinase activity.

  • Luminescence Measurement: The luminescence signal is measured using a luminometer.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Furo[3,2-b]pyridine Derivatives as Kinase Inhibitors

The Furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of Cdc-like kinases (CLKs) and Phosphoinositide 3-kinases (PI3Ks), both of which are implicated in cancer progression.

Quantitative Data: CLK and PI3K Inhibition
CompoundTarget Kinase(s)IC50 (nM)Reference(s)
CLK Inhibitor
MU1210 (Furo[3,2-b]pyridine derivative)CLK18[3]
CLK220[3]
CLK412[3]
PI3K Inhibitor
A Furo[3,2-b]pyridine DerivativePI3Kα2.5

Signaling Pathway

PI3K_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Cell Survival and Proliferation Cell Survival and Proliferation Akt->Cell Survival and Proliferation Promotes Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative Furo[3,2-b]pyridine Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by Furo[3,2-b]pyridine derivatives.

Experimental Protocol: Biochemical Kinase Inhibition Assay (General)

A common method to determine the IC50 value of an inhibitor against a purified kinase is as follows.[3]

  • Materials: Purified recombinant kinase, kinase substrate, ATP, kinase reaction buffer, test compound, and a detection reagent.

  • Procedure:

    • Prepare a reaction mixture containing the purified kinase and its substrate in the kinase reaction buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding a defined concentration of ATP.

    • Incubate the reaction at a specific temperature for a set period.

    • Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Furo[2,3-c]pyridine and Furo[3,2-c]pyridine Derivatives

Research into the inhibitory potency of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine derivatives is less extensive compared to the other isomers. However, preliminary studies indicate their potential as kinase inhibitors.

  • Furo[2,3-c]pyridine derivatives have been investigated as inhibitors of the B-Raf kinase, a key component of the MAPK signaling pathway, which is frequently mutated in cancer.

  • Furo[3,2-c]pyridine derivatives are being explored as inhibitors of the PI3K/Akt/mTOR and JAK/STAT signaling pathways, both of which are critical in cancer and inflammatory diseases.[4]

Further research is required to fully elucidate the structure-activity relationships and inhibitory potential of these isomeric scaffolds.

Experimental Workflow for Inhibitor Evaluation

The general workflow for the evaluation of novel furopyridine-based inhibitors involves a multi-step process from initial screening to in vivo studies.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Hit Confirmation Selectivity Profiling Selectivity Profiling Cell-based Assays->Selectivity Profiling Lead Identification Pharmacokinetic Studies Pharmacokinetic Studies Selectivity Profiling->Pharmacokinetic Studies Lead Optimization Efficacy Studies (Xenograft Models) Efficacy Studies (Xenograft Models) Pharmacokinetic Studies->Efficacy Studies (Xenograft Models) Toxicology Studies Toxicology Studies Efficacy Studies (Xenograft Models)->Toxicology Studies Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assays Initial Screening

Caption: A generalized experimental workflow for the evaluation of furopyridine-based inhibitors.

Conclusion

The Furo[2,3-b]pyridine isomeric scaffolds represent a rich source of chemical diversity for the development of novel kinase inhibitors. While a direct comparison of their inhibitory potency is currently limited by the available data, this guide highlights the distinct therapeutic avenues being pursued for each isomer. Derivatives of Furo[2,3-b]pyridine and Furo[3,2-b]pyridine have demonstrated significant potential as inhibitors of key kinases involved in cancer. Further exploration of Furo[2,3-c]pyridine and Furo[3,2-c]pyridine derivatives is warranted to unlock their full therapeutic potential. The experimental protocols and workflows detailed herein provide a foundation for the continued investigation and development of this promising class of compounds.

References

Selectivity Profiling of Furo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of kinase inhibitors based on a Furo[2,3-b]pyridine scaffold. While the initial focus was on the Furo[2,3-b]pyridin-5-amine core, this document centers on the closely related and well-characterized 2,3-diarylfuro[2,3-b]pyridin-4-amine scaffold, potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). The data and protocols presented herein are derived from peer-reviewed research and are intended to offer an objective performance comparison and methodological foundation for researchers in kinase inhibitor development.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of a representative 2,3-diarylfuro[2,3-b]pyridin-4-amine compound against a panel of kinases. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetRepresentative Furo[2,3-b]pyridin-4-amine Inhibitor IC50 (nM)Reference Compound (Staurosporine) IC50 (nM)
Lck 10 5
Src1506
KDR (VEGFR2)>10,00015
FGFR1>10,00020
PDGFRβ>10,00030
Abl80020
p38α>10,000100

Note: The IC50 values for the representative Furo[2,3-b]pyridin-4-amine inhibitor are based on data for potent analogs described in the scientific literature. Staurosporine is a non-selective kinase inhibitor provided for comparative purposes.

Mandatory Visualization

Signaling Pathway

The diagram below illustrates the central role of Lck in the T-cell receptor (TCR) signaling pathway, a critical cascade in the activation of T-lymphocytes. Inhibition of Lck by Furo[2,3-b]pyridine-based compounds can effectively modulate this pathway, which is a key therapeutic strategy in autoimmune diseases and certain cancers.

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Activation TCR TCR Complex Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor Furo[2,3-b]pyridin-4-amine Inhibitor Inhibitor->Lck Inhibits Kinase_Profiling_Workflow Kinase Inhibitor Selectivity Profiling Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Compound Synthesis (Furo[2,3-b]pyridine core) Assay Biochemical Kinase Assay (e.g., TR-FRET) Compound->Assay Kinase_Panel Kinase Panel Selection Kinase_Panel->Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profiling (Comparison across kinases) IC50->Selectivity

Furo[2,3-b]pyridine-Based Compounds: An In Vivo Efficacy Comparison for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel, effective anticancer agents is a continuous endeavor. Furo[2,3-b]pyridine and its related scaffolds have emerged as a promising class of compounds with significant potential in oncology. This guide provides a comparative assessment of the in vivo and in vitro efficacy of these compounds, with a focus on their performance against established cancer therapies. While in vivo data for the Furo[2,3-b]pyridine core remains under investigation in the public literature, compelling in vivo evidence for the closely related Furo[2,3-d]pyrimidine scaffold offers valuable insights into the potential of this compound family.

In Vivo Efficacy: Furo[2,3-d]pyrimidine Chalcones versus Doxorubicin

Recent preclinical studies have demonstrated the potent in vivo anticancer activity of novel Furo[2,3-d]pyrimidine-based chalcones, specifically compounds 5d and 5e . These compounds were evaluated in a murine Ehrlich ascites carcinoma (EAC) solid tumor model, with their efficacy compared directly to the standard-of-care chemotherapeutic agent, doxorubicin.

The results, summarized in the table below, indicate that compound 5e , at a dose of 5 mg/kg, exhibited a remarkable tumor growth inhibition (TGI) of 78%, comparable to doxorubicin.[1] Even at a lower dose of 2.5 mg/kg, compound 5e achieved a significant TGI of 62.4%.[1] Compound 5d also demonstrated substantial efficacy, with TGI values of 57% and 72.3% at doses of 2.5 mg/kg and 5 mg/kg, respectively.[1]

CompoundDose (mg/kg/day)Tumor Growth Inhibition (TGI %)Animal ModelReference
Furo[2,3-d]pyrimidine Chalcone 5e 578%EAC Solid Tumor (Mice)[1]
2.562.4%EAC Solid Tumor (Mice)[1]
Furo[2,3-d]pyrimidine Chalcone 5d 572.3%EAC Solid Tumor (Mice)[1]
2.557%EAC Solid Tumor (Mice)[1]
Doxorubicin Not SpecifiedComparable to 5d and 5e at higher dosesEAC Solid Tumor (Mice)[1]

Experimental Protocol: In Vivo Antitumor Activity Assessment

The in vivo anticancer efficacy of the Furo[2,3-d]pyrimidine chalcones was determined using the following protocol:[1]

  • Animal Model: Adult Swiss albino female mice weighing 15-20g were used.

  • Tumor Induction: Ehrlich ascites carcinoma (EAC) cells (5 x 10^5 cells per 0.1 ml per mouse) were injected subcutaneously into the right hind limb of the mice.

  • Treatment:

    • Treatment commenced on the 5th day post-tumor implantation.

    • Test compounds (5d and 5e) were dissolved in 5% DMSO.

    • The compounds were administered intraperitoneally once daily for 20 days at doses of 2.5 and 5 mg/kg.

  • Endpoint Measurement: Tumor volume was measured at regular intervals (day 5, 10, 15, and 20) to determine the percentage of tumor growth inhibition.

G Experimental Workflow for In Vivo Efficacy Assessment cluster_0 Tumor Model Preparation cluster_1 Treatment Regimen cluster_2 Data Collection & Analysis Animal_Selection Select Adult Swiss Albino Mice Tumor_Implantation Subcutaneous Injection of EAC Cells Animal_Selection->Tumor_Implantation Tumor_Cell_Culture Culture Ehrlich Ascites Carcinoma (EAC) Cells Tumor_Cell_Culture->Tumor_Implantation Compound_Preparation Dissolve Compounds in 5% DMSO Tumor_Implantation->Compound_Preparation Dosing Intraperitoneal Injection (daily for 20 days) Compound_Preparation->Dosing Tumor_Measurement Measure Tumor Volume at Intervals Dosing->Tumor_Measurement TGI_Calculation Calculate Tumor Growth Inhibition (%) Tumor_Measurement->TGI_Calculation G Inhibition of PI3K/AKT Pathway by Furo[2,3-d]pyrimidine Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream_Targets Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Furo_Compound Furo[2,3-d]pyrimidine Derivative Furo_Compound->PI3K Furo_Compound->AKT G Inhibition of Lck Signaling by Furo[2,3-b]pyridine Derivatives TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Downstream_Signaling Downstream Signaling ZAP70->Downstream_Signaling T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation Furo_Compound Furo[2,3-b]pyridine Derivative Furo_Compound->Lck

References

Pharmacokinetic Profiling of Novel Kinase Inhibitors: A Comparative Guide for 2,3-Diarylfuro[2,3-b]pyridin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profiling of novel kinase inhibitors, with a specific focus on the 2,3-diarylfuro[2,3-b]pyridin-4-amine series, which has been identified as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Due to the limited public availability of specific pharmacokinetic data for this novel series, this document will serve as a comparative framework. We will present the pharmacokinetic profiles of established kinase inhibitors with overlapping targets, namely Dasatinib and Saracatinib, to provide a benchmark for the evaluation of new chemical entities.

The guide outlines standard experimental protocols for key in vitro and in vivo pharmacokinetic assays and includes visualizations to illustrate experimental workflows and relevant signaling pathways.

Comparative Pharmacokinetic Data

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development. The tables below summarize key pharmacokinetic parameters for Dasatinib and Saracatinib, which serve as relevant comparators for novel Lck inhibitors.

Table 1: In Vitro Pharmacokinetic Parameters of Comparator Compounds

ParameterDasatinibSaracatinib (AZD0530)2,3-Diarylfuro[2,3-b]pyridin-4-amine Series
Primary Target(s) BCR-ABL, Src family kinases (including Lck)Src family kinasesLck
Metabolism (Primary) CYP3A4-mediated oxidation[1][2]Not specified in detailData not publicly available
Plasma Protein Binding ~96%[2]Not specified in detailData not publicly available
In Vitro Potency (Lck) Potent inhibitorPotent inhibitorPotent inhibitors

Table 2: Human Pharmacokinetic Parameters of Comparator Compounds (Oral Administration)

ParameterDasatinibSaracatinib (AZD0530)2,3-Diarylfuro[2,3-b]pyridin-4-amine Series
Bioavailability (%) 14-34%[3]Suitable for once-daily oral dosing[4]Data not publicly available
Tmax (hours) 0.25 - 6[2][3]~2-4[5]Data not publicly available
Cmax (ng/mL) Dose-dependentDose-dependentData not publicly available
Half-life (t½, hours) 3 - 5[2]~40[4][6]Data not publicly available
Elimination Primarily fecal[2]Not specified in detailData not publicly available

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible pharmacokinetic data. Below are methodologies for key experiments.

In Vitro Metabolic Stability in Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added to the microsomal suspension at a final concentration of typically 1 µM.

  • Incubation: The reaction is initiated by adding NADPH, a cofactor for many metabolic enzymes, and the mixture is incubated at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of a drug candidate.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over time to measure A-to-B permeability. The reverse experiment (B-to-A) is also performed to assess active efflux.

  • Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

  • Sample Preparation: The test compound is added to plasma (human or animal) and placed in one chamber of the RED device. The other chamber is filled with a protein-free buffer.

  • Equilibrium: The device is incubated at 37°C with shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

In Vivo Pharmacokinetic Study in Rats

This study provides key information on the in vivo ADME properties of a compound.

  • Animal Preparation: Male Sprague-Dawley rats are typically used. For intravenous (IV) administration, a catheter may be implanted in the jugular vein.

  • Dosing: The compound is administered either orally (by gavage) or intravenously.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the tail vein or the implanted catheter.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

  • Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability using non-compartmental analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel drug candidate.

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetics Metabolic_Stability Metabolic Stability (Liver Microsomes) Animal_Dosing Animal Dosing (Rat - PO, IV) Metabolic_Stability->Animal_Dosing Permeability Permeability (Caco-2 Assay) Permeability->Animal_Dosing Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Plasma_Analysis->PK_Analysis Data_Integration Data Integration and Candidate Selection PK_Analysis->Data_Integration Lead_Candidate Lead Candidate Lead_Candidate->Metabolic_Stability Lead_Candidate->Permeability Lead_Candidate->Protein_Binding

Caption: Experimental workflow for pharmacokinetic profiling.

Lck Signaling Pathway

The diagram below depicts a simplified representation of the Lck signaling pathway, which is a key target for the 2,3-diarylfuro[2,3-b]pyridin-4-amine series.

G TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4 CD4 Co-receptor CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor 2,3-Diarylfuro[2,3-b]pyridin-4-amine Inhibitor->Lck Inhibition

Caption: Simplified Lck signaling pathway and point of inhibition.

References

Navigating the Selectivity Landscape of Furo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of drug discovery, the Furo[2,3-b]pyridine scaffold has emerged as a privileged structure for the development of potent kinase inhibitors targeting key players in cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity profiles of Furo[2,3-b]pyridine-based inhibitors, with a focus on their activity against Cyclin-Dependent Kinase 2 (CDK2) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). By presenting experimental data, detailed protocols for assessing kinase selectivity, and visualizations of the relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.

The selectivity of kinase inhibitors is a paramount consideration in drug development, as off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. While the Furo[2,3-b]pyridine core has demonstrated significant promise in yielding potent and selective inhibitors, a thorough understanding of their broader kinome interaction is essential for predicting their biological effects and potential liabilities.

Comparative Analysis of Furo[2,3-b]pyridine-Based Inhibitors

The Furo[2,3-b]pyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets. Below, we present data on representative inhibitors for CDK2 and IRAK4, alongside a comparative look at the selectivity of a well-established inhibitor and a related heterocyclic compound to illustrate the importance of comprehensive cross-reactivity profiling.

Furo[2,3-b]pyridine-Based CDK2 Inhibitors

Several Furo[2,3-b]pyridine derivatives have shown potent inhibitory activity against CDK2, a key regulator of cell cycle progression.[1][2] The table below summarizes the in vitro potency of selected compounds against the CDK2/cyclin A2 complex, with the well-known CDK inhibitor Roscovitine provided as a benchmark.[1][2]

CompoundTarget KinaseIC50 (µM)Reference CompoundRef. IC50 (µM)
Compound 1 CDK2/cyclin A20.57Roscovitine0.394
Compound 4 (2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile)CDK2/cyclin A20.24Roscovitine0.394
Compound 8 CDK2/cyclin A20.65Roscovitine0.394
Compound 11 CDK2/cyclin A20.50Roscovitine0.394
Compound 14 (ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate)CDK2/cyclin A20.93Roscovitine0.394

Table 1: In Vitro Inhibitory Activity of Furo[2,3-b]pyridine Analogs against CDK2/cyclin A2.[1][2]

Furo[2,3-b]pyridine-Based IRAK4 Inhibitors

The Furo[2,3-b]pyridine scaffold has also yielded highly potent inhibitors of IRAK4, a critical kinase in inflammatory signaling pathways.[1]

CompoundTarget KinaseIC50 (µM)
Compound 21 IRAK40.0062
Compound 38 IRAK40.0073

Table 2: In Vitro Inhibitory Activity of Furo[2,3-b]pyridine Analogs against IRAK4.[1]

Illustrative Cross-Reactivity Profiles

While comprehensive kinome-wide screening data for the specific Furo[2,3-b]pyridine compounds listed above is not publicly available, examining the selectivity of related compounds can provide valuable insights.

Selectivity of a Furo[3,2-b]pyridine-Based CLK Inhibitor

A study on the closely related Furo[3,2-b]pyridine scaffold identified a potent inhibitor of Cdc-like kinases (CLKs). A kinome tree representation visually demonstrates the selectivity of this compound, with the size of the circles indicating the degree of inhibition. This type of analysis is crucial for identifying potential off-target interactions.

G AGC AGC CAMK CAMK CK1 CK1 CMGC CMGC STE STE TK TK TKL TKL OTHER OTHER PKA PKA PKG PKG PKC PKC CaMKI CaMKI CaMKII CaMKII AMPK AMPK CK1a CK1a CK1d CK1d CDK1 CDK1 CDK2 CDK2 GSK3 GSK3 CLK1 CLK1 CLK2 CLK2 CLK3 CLK3 CLK4 CLK4 STE7 STE7 STE11 STE11 STE20 STE20 EGFR EGFR SRC SRC ABL ABL MLK MLK RAF RAF AURKA AURKA PLK1 PLK1

Kinome tree representation of inhibitor selectivity.

Cross-Reactivity of Roscovitine (CDK Inhibitor)

Roscovitine, a purine analog, is known to inhibit several CDKs. Its cross-reactivity profile highlights that even relatively selective inhibitors can have multiple targets.

KinaseIC50 (µM)
cdk1~0.2
cdk2 ~0.2
cdk5~0.2
cdk7~0.8
cdk9~0.2
ERK1>100
ERK2>100

Table 3: Selectivity Profile of Roscovitine.[3]

Signaling Pathways

A thorough understanding of the signaling pathways in which the target kinases operate is essential for predicting the downstream cellular consequences of their inhibition.

CDK2 Signaling Pathway

CDK2 is a crucial regulator of the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest.

CDK2_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription p21/p27 p21/p27 p21/p27->CDK2 inhibits Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor->CDK2 inhibits

CDK2 signaling pathway in G1/S transition.

IRAK4 Signaling Pathway

IRAK4 is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.

IRAK4_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits & activates IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 phosphorylates TRAF6 TRAF6 IRAK1/2->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates MAPK Cascade MAPK Cascade TAK1->MAPK Cascade activates NF-kB NF-kB IKK Complex->NF-kB activates Inflammatory Genes Inflammatory Genes NF-kB->Inflammatory Genes induces transcription AP-1 AP-1 MAPK Cascade->AP-1 activates AP-1->Inflammatory Genes induces transcription Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor Furo[2,3-b]pyridine Inhibitor->IRAK4 inhibits

IRAK4-mediated inflammatory signaling pathway.

Experimental Protocols

To facilitate the independent evaluation and comparison of Furo[2,3-b]pyridine-based inhibitors, we provide detailed methodologies for key in vitro kinase assays.

General Experimental Workflow for Kinase Inhibitor Profiling

The following workflow outlines the typical steps involved in characterizing the selectivity of a novel kinase inhibitor.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cellular Assays Compound Synthesis Compound Synthesis Primary Assay (On-Target) Primary Assay (On-Target) Compound Synthesis->Primary Assay (On-Target) Test IC50 Determination IC50 Determination Primary Assay (On-Target)->IC50 Determination Confirm Hits Broad Kinase Panel Screen Broad Kinase Panel Screen IC50 Determination->Broad Kinase Panel Screen Profile Hits Data Analysis Data Analysis Broad Kinase Panel Screen->Data Analysis Analyze Cellular Target Engagement Cellular Target Engagement Data Analysis->Cellular Target Engagement Validate Functional Assays Functional Assays Cellular Target Engagement->Functional Assays Assess Function

General workflow for kinase inhibitor profiling.

Radiometric Kinase Assay for IC50 Determination

This protocol describes a common method for determining the potency of an inhibitor against a specific kinase using radiolabeled ATP.[4][5] This method is considered a gold standard for quantifying kinase activity.[6]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Furo[2,3-b]pyridine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates or membranes

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the Furo[2,3-b]pyridine-based inhibitor in DMSO. A common starting concentration for the dilution series is 100 µM.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of the inhibitor in the kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper or into the wells of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filters multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove any unbound radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • IC50 Calculation: Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This non-radiometric assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Furo[2,3-b]pyridine-based inhibitor

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the inhibitor as described for the radiometric assay.

  • Kinase Reaction: In a white, opaque 384-well plate, set up the kinase reaction by combining the kinase, substrate, ATP, and varying concentrations of the inhibitor in the kinase reaction buffer.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection - Step 1 (ATP Depletion): Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection - Step 2 (ADP to ATP Conversion and Luminescence Generation): Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and initiates a luciferase-based reaction that generates a luminescent signal proportional to the initial ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • IC50 Calculation: The luminescent signal is inversely correlated with kinase inhibition. Plot the luminescence signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The Furo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The data presented herein for CDK2 and IRAK4 inhibitors underscore the potential of this heterocyclic system. However, as illustrated by the cross-reactivity profiles of related compounds, a thorough assessment of selectivity across the human kinome is a critical step in the preclinical development of these inhibitors. The provided experimental protocols offer a robust framework for conducting such studies, enabling a deeper understanding of the on- and off-target activities of novel Furo[2,3-b]pyridine-based compounds and facilitating the development of safer and more effective therapeutics.

References

Furo[2,3-b]pyridine Derivatives Emerge as Potent Anticancer Agents, Challenging Established Drugs in Preclinical Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis reveals that novel Furo[2,3-b]pyridine derivatives exhibit significant anticancer activity, in some cases surpassing the efficacy of established chemotherapeutic agents and targeted therapies in preclinical studies. This guide provides an in-depth comparison of these promising compounds against standard-of-care drugs, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Furo[2,3-b]pyridines, a class of heterocyclic compounds, have demonstrated potent cytotoxic effects across a range of human cancer cell lines. Their mechanism of action is largely attributed to the inhibition of key cellular signaling pathways, particularly the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer. This targeted approach offers the potential for improved efficacy and reduced side effects compared to traditional chemotherapy.

Data Presentation: A Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Furo[2,3-b]pyridine derivatives against several human cancer cell lines, benchmarked against established chemotherapeutic drugs and targeted inhibitors of the PI3K/AKT/mTOR pathway.

Table 1: In Vitro Anticancer Activity of Furo[2,3-b]pyridine Derivatives (IC50 in µM)

Compound/DrugHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Furo[2,3-b]pyridine Derivatives
Compound 131.319.322.736.8[1][2]
Compound 449.055.544.870.7[1][2]
Established Chemotherapeutic Drugs
Doxorubicin40.064.824.758.1[1][2]
Doxorubicin~2.11~2.35 - 4.5712.18 ± 1.89> 20[3][4][5]
Cisplatin-~5-20-~5-20[4]
Paclitaxel---~0.003-0.01[4]

Table 2: In Vitro Kinase Inhibitory Activity of Furo[2,3-b]pyridine Derivatives and Established Inhibitors (IC50 in µM)

Compound/DrugTarget Kinase(s)IC50 (µM)Reference
Furo[2,3-b]pyridine Derivatives
Furopyrimidine Derivative 10bPI3Kα/β0.175 ± 0.007 / 0.071 ± 0.003[6][7]
AKT0.411 ± 0.02[6][7]
Furopyrimidine Derivative VAKT-124[6]
Established PI3K/AKT/mTOR Pathway Inhibitors
Alpelisib (PI3K inhibitor)PI3KαFDA Approved[8][9][10][11]
Capivasertib (AKT inhibitor)AKTFDA Approved[12][13][14][15][16]
Everolimus (mTOR inhibitor)mTORFDA Approved[17][18][19][20]

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide are primarily derived from the following standardized experimental protocols:

1. In Vitro Cytotoxicity Assessment: MTT Assay

The anticancer activity of the Furo[2,3-b]pyridine derivatives and established drugs was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HepG2, A549) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[1]

  • MTT Addition and Incubation: Following treatment, the culture medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals, formed by viable cells, were dissolved in a solubilizing agent like dimethyl sulfoxide (DMSO).[1]

  • Absorbance Measurement: The absorbance of the solution was measured at a wavelength of 570 nm using a microplate reader.[1]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.[1]

2. In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases (e.g., PI3K, AKT) was determined using in vitro kinase activity assays.

  • Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed (ADP or phosphorylated substrate) is proportional to the kinase activity.

  • Detection Method: The production of ADP is often measured using a coupled enzyme reaction that generates a detectable signal, such as luminescence or fluorescence.[1]

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.[1]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of Furo[2,3-b]pyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 kinase_assay Kinase Inhibition Assays ic50->kinase_assay ic50_kinase Kinase IC50 Determination kinase_assay->ic50_kinase pathway_analysis Signaling Pathway Analysis (Western Blot) ic50_kinase->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays cell_cycle->apoptosis animal_models Xenograft Animal Models apoptosis->animal_models efficacy Tumor Growth Inhibition animal_models->efficacy toxicity Toxicity Studies animal_models->toxicity PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Furo Furo[2,3-b]pyridine Derivatives Furo->PI3K Inhibition Furo->AKT Inhibition Furo->mTORC1 Inhibition

References

Confirming Lck Target Engagement for Furo[2,3-b]pyridin-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Furo[2,3-b]pyridin-5-amine derivatives as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) and compares their performance with alternative Lck inhibitors. Supported by experimental data, this document details methodologies for key target engagement assays and visualizes critical signaling pathways and experimental workflows.

Introduction to Lck and its Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. Furo[2,3-b]pyridine derivatives have emerged as a promising class of Lck inhibitors. This guide focuses on 2,3-diarylfuro[2,3-b]pyridin-4-amines and compares their target engagement with the well-characterized multi-kinase inhibitor, Dasatinib, which also potently inhibits Lck.

Quantitative Comparison of Lck Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of a representative 2,3-diarylfuro[2,3-b]pyridin-4-amine and the comparator, Dasatinib, against Lck and other related kinases. Lower IC50 values indicate higher potency.

Compound ClassRepresentative CompoundLck IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Furo[2,3-b]pyridine Derivative 2,3-diarylfuro[2,3-b]pyridin-4-aminePotent and selective inhibition reported[1]Data on broader kinase selectivity is limited in publicly available literature.
Multi-kinase Inhibitor Dasatinib<1Bcr-Abl (<1), Src (0.5), c-KIT (<30), PDGFRβ (<30)[2][3]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream PI3K->Downstream TCell_Activation T-Cell Activation Downstream->TCell_Activation Inhibitor This compound Derivative / Dasatinib Inhibitor->Lck

Experimental Protocols for Target Engagement

Confirming that a compound directly interacts with its intended target within a cellular context is a critical step in drug discovery. The following are detailed protocols for key assays to confirm Lck target engagement.

In Vitro Lck Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Lck by quantifying the amount of ADP produced.

Materials:

  • Recombinant Lck enzyme

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound derivative, Dasatinib)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control).

  • Add 2 µL of Lck enzyme diluted in kinase buffer to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the peptide substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete unconsumed ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

ADP_Glo_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - Compound - Lck Enzyme - Substrate/ATP Compound_Prep->Reaction_Setup Incubation1 Incubate (60 min) Reaction_Setup->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubation1->Stop_Reaction Incubation2 Incubate (40 min) Stop_Reaction->Incubation2 Signal_Generation Add Kinase Detection Reagent (ADP to ATP, Light) Incubation2->Signal_Generation Incubation3 Incubate (30 min) Signal_Generation->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Calculate IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

Materials:

  • T-cell line (e.g., Jurkat)

  • Cell culture medium and reagents

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: primary antibody against Lck, HRP-conjugated secondary antibody

  • Western blot reagents and equipment

  • Thermocycler

Procedure:

  • Culture Jurkat T-cells to the desired density.

  • Treat the cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the cells at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by a 3-minute incubation at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Determine the protein concentration of the soluble fraction.

  • Perform Western blotting with an anti-Lck antibody to detect the amount of soluble Lck at each temperature.

  • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of a compound indicates target engagement.

CETSA_Workflow Start Start Cell_Culture Culture T-cells Start->Cell_Culture Compound_Treatment Treat cells with Compound or DMSO Cell_Culture->Compound_Treatment Heat_Shock Apply Temperature Gradient (Heat Shock) Compound_Treatment->Heat_Shock Cell_Lysis Lyse Cells (Freeze-Thaw) Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated protein Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Protein) Centrifugation->Supernatant_Collection Western_Blot Western Blot for Lck Supernatant_Collection->Western_Blot Data_Analysis Analyze Melting Curves (Shift indicates engagement) Western_Blot->Data_Analysis End End Data_Analysis->End

Conclusion

The available data indicates that 2,3-diarylfuro[2,3-b]pyridin-4-amines are a potent and selective class of Lck inhibitors.[1] Direct comparison with multi-kinase inhibitors like Dasatinib using standardized target engagement assays such as in vitro kinase assays and cellular thermal shift assays is crucial for fully characterizing their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for researchers to confirm and quantify the target engagement of novel this compound derivatives, thereby facilitating their development as next-generation immunomodulatory agents.

References

Safety Operating Guide

Safe Disposal of Furo[2,3-B]pyridin-5-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Furo[2,3-B]pyridin-5-amine.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of similar compounds, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to protect clothing and skin.

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2][3]

In case of a spill, absorb the material with an inert substance like sand or vermiculite, collect it into a sealed, designated hazardous waste container, and ensure the area is decontaminated. Do not allow the chemical to enter drains or waterways.[2]

Quantitative Data Summary: Hazard Profile of Analogous Compounds

To inform safe handling and disposal, the table below summarizes the hazards associated with structurally related chemical classes.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[1]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Causes skin irritation.[1]Avoid direct contact. Wear protective gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear eye protection at all times.
Target Organ Toxicity May cause respiratory irritation.[1]Work in a well-ventilated area or chemical fume hood.
Environmental Hazard Amines can be toxic to aquatic organisms.[3]Do not dispose of down the drain or in the environment.

Experimental Protocol: Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically via high-temperature incineration.[4] Under no circumstances should this chemical be disposed of in regular trash or down the sanitary sewer.[2]

1. Waste Segregation:

  • All waste materials containing this compound must be segregated as "Hazardous Organic Waste."

  • This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, filter paper), and spill cleanup materials.

  • Keep this waste stream separate from non-hazardous and other incompatible chemical wastes (e.g., strong acids, bases, or oxidizers) to prevent dangerous reactions.[4]

2. Waste Collection and Containerization:

  • Use a designated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.[2][4]

  • Ensure the container has a secure, screw-top cap to prevent leaks or the release of vapors.[2]

3. Hazardous Waste Labeling:

  • The waste container must be clearly and accurately labeled as soon as waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[2][4]
    • The full chemical name: "This compound " (do not use abbreviations or chemical formulas).[2]
    • A list of all other constituents and their approximate percentages if it is a mixed waste stream.[2]
    • The date of accumulation.

4. Container Management and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Store the container in a designated satellite accumulation area that is well-ventilated, secure, and away from sources of ignition or incompatible materials.[4]

5. Final Disposal:

  • Arrange for the collection of the waste container with your institution's EHS department or its contracted licensed hazardous waste disposal vendor.

  • Follow all institutional and local regulations for waste pickup and documentation.

Mandatory Visualizations

Disposal Workflow for this compound

G cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood Segregate Segregate Waste as 'Hazardous Organic Waste' FumeHood->Segregate Container Use Designated, Compatible Waste Container Segregate->Container Label Label Container Correctly: 'Hazardous Waste' + Full Chemical Name Container->Label Store Store Closed Container in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Vendor Disposal (High-Temp Incineration) ContactEHS->Disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Furo[2,3-B]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for handling Furo[2,3-B]pyridin-5-amine (CAS No. 34668-30-9) in a laboratory setting.[1] The following procedures are based on best practices for handling aromatic and heterocyclic amines and are intended for use by trained research, scientific, and drug development professionals.[2][3] Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during tasks with a higher risk of splashing.[3][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][6]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations.[2][3]

Operational Plan: Safe Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[3]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[3][5][7]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[3]

2. Handling Procedures (to be performed in a certified chemical fume hood):

  • Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to contain any airborne particles.[3]

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3][4]

  • Reactions: All manipulations, including setting up reactions, should be performed within the fume hood.[3]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8][9]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Chemical Waste: All solid waste, unused product, and solutions containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[10]

  • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should also be disposed of in the hazardous waste container.[9]

  • Sharps: Needles and other sharp objects must be disposed of in a designated sharps container.[8]

2. Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[10]

  • Store the waste container in a designated, secure area away from incompatible materials.[9]

3. Final Disposal:

  • All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Proceed if safe Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Segregate Waste Segregate Waste Reaction->Segregate Waste Generate Waste Hand Washing Hand Washing Decontamination->Hand Washing Label Container Label Container Segregate Waste->Label Container Store Waste Store Waste Label Container->Store Waste EHS Disposal EHS Disposal Store Waste->EHS Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.